molecular formula C12H15NO B1314156 (4-Tert-butyl-phenoxy)acetonitrile CAS No. 50635-24-0

(4-Tert-butyl-phenoxy)acetonitrile

Cat. No.: B1314156
CAS No.: 50635-24-0
M. Wt: 189.25 g/mol
InChI Key: HZVAATCQZHQGJT-UHFFFAOYSA-N
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Description

(4-Tert-butyl-phenoxy)acetonitrile is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-tert-butylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVAATCQZHQGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505395
Record name (4-tert-Butylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50635-24-0
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50635-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Tert-butyl-phenoxy)acetonitrile (CAS 50635-24-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (4-tert-butyl-phenoxy)acetonitrile, registered under CAS number 50635-24-0. While empirical data for this specific molecule is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, consolidates available information and provides expert-guided predictions on its properties, synthesis, and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured approach to understanding and working with this compound. We will delve into its predicted physicochemical properties, a detailed, plausible synthetic protocol based on established chemical principles, and an in-depth analysis of its expected spectral characteristics.

Introduction and Chemical Identity

This compound is an aromatic nitrile derivative. Its structure, featuring a tert-butyl group on a phenyl ring connected to a nitrile via an ether linkage, suggests its potential as a versatile building block in organic synthesis. The presence of the polar nitrile group and the lipophilic tert-butylated phenyl ring imparts a distinct chemical character that could be exploited in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

Molecular Structure:

  • IUPAC Name: 2-(4-tert-butylphenoxy)acetonitrile

  • CAS Number: 50635-24-0

  • Molecular Formula: C₁₂H₁₅NO

  • Molecular Weight: 189.25 g/mol

Physicochemical and Safety Data

While experimentally determined physicochemical data are sparse, we can compile some information from supplier data and make reasonable predictions.

Table 1: Physicochemical Properties of this compound

PropertyValue/PredictionSource
Molecular Formula C₁₂H₁₅NOFluorochem
Molecular Weight 189.25 g/mol Fluorochem[1]
Appearance Predicted to be a solid at room temperatureBased on analogous structures
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in common organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate) and insoluble in water.Chemical principles
Purity ≥97% (commercially available)Fluorochem[1]

Safety and Handling:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Synthesis Protocol: A Predictive Approach via Williamson Ether Synthesis

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide ion of 4-tert-butylphenol. The following protocol is a detailed, scientifically sound procedure based on this well-established reaction and protocols for analogous compounds.

Reaction Scheme:

G reagents 4-tert-butylphenol + Chloroacetonitrile conditions Base (K₂CO₃) Solvent (Acetonitrile) Heat reagents->conditions product This compound conditions->product

Caption: Williamson Ether Synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (15.0 g, 0.1 mol).

    • Add anhydrous acetonitrile (100 mL) as the solvent. Acetonitrile is an excellent choice as it is a polar aprotic solvent that facilitates Sₙ2 reactions.[2]

    • Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol). Potassium carbonate is a suitable base for deprotonating the phenol to its more nucleophilic phenoxide form.[2] An excess is used to ensure complete deprotonation.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the reagents.

    • Add chloroacetonitrile (7.9 g, 0.105 mol) dropwise to the stirred suspension. Chloroacetonitrile is a reactive alkylating agent, and a slight excess ensures the complete consumption of the phenoxide.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-tert-butylphenol spot.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-tert-butylphenol.

    • Wash with water (2 x 50 mL) and then with brine (50 mL) to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be employed to obtain the pure this compound.

Predicted Spectroscopic Characterization

The following spectral data are predicted based on the known structure of this compound and spectroscopic data of analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35Doublet2HAr-H (ortho to -OC(CH₃)₃)Aromatic protons deshielded by the tert-butyl group.
~6.90Doublet2HAr-H (ortho to -OCH₂CN)Aromatic protons shielded by the electron-donating ether oxygen.
~4.75Singlet2H-OCH₂CNMethylene protons adjacent to the electronegative oxygen and the nitrile group.
~1.30Singlet9H-C(CH₃)₃Equivalent methyl protons of the tert-butyl group.

Predicted spectrum would be recorded in CDCl₃ with TMS as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~156Ar-C (ipso to -OCH₂CN)Aromatic carbon attached to the ether oxygen.
~145Ar-C (ipso to -C(CH₃)₃)Aromatic carbon attached to the tert-butyl group.
~127Ar-CH (ortho to -C(CH₃)₃)Aromatic methine carbons.
~115Ar-CH (ortho to -OCH₂CN)Aromatic methine carbons.
~117-C≡NNitrile carbon, typically in this region.
~55-OCH₂CNMethylene carbon attached to the ether oxygen.
~34-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~31-C(CH₃)₃Methyl carbons of the tert-butyl group.

Predicted spectrum would be recorded in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted Key IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (aliphatic, from tert-butyl and methylene)
~2250Medium, SharpC≡N stretch (nitrile)[3]
~1600, ~1500MediumC=C stretch (aromatic ring)
~1240StrongC-O-C stretch (aryl ether)
~830StrongC-H bend (para-disubstituted aromatic ring)
Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragmentRationale
189[M]⁺Molecular ion
174[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
149[M - CH₂CN]⁺Cleavage of the ether bond.
134[M - C(CH₃)₃]⁺Loss of the tert-butyl group.

Potential Applications and Research Directions

This compound, as a functionalized aromatic compound, holds potential in several areas of chemical research and development:

  • Medicinal Chemistry: The phenoxyacetonitrile moiety is a scaffold found in some biologically active molecules. This compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.

  • Agrochemicals: Aryl nitriles and ethers are common components of herbicides and pesticides. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.

  • Materials Science: The aromatic and nitrile functionalities could be utilized in the synthesis of polymers or liquid crystals with specific electronic or physical properties.

Further research is warranted to experimentally validate the predicted properties and explore the reactivity and potential applications of this compound. The synthesis of a small library of derivatives by modifying the nitrile or the aromatic ring could lead to the discovery of novel molecules with interesting properties.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of this compound. By combining available data with established principles of organic chemistry, we have outlined a robust synthetic protocol and a comprehensive set of expected analytical data. This document aims to bridge the information gap for this lesser-known chemical and empower researchers to confidently incorporate it into their synthetic and drug discovery endeavors. The provided protocols and spectral predictions should serve as a solid foundation for any laboratory work involving this compound.

References

  • PubChem. 4-tert-Butylphenol. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. Williamson ether synthesis. [Link]

  • ACD/Labs. 1H NMR Prediction. Software used for prediction of chemical shifts.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • PubChem. Chloroacetonitrile. [Link]

  • PubChem. Potassium carbonate. [Link]

Sources

An In-depth Technical Guide to (4-tert-butyl-phenoxy)acetonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-tert-butyl-phenoxy)acetonitrile, a molecule of interest in synthetic chemistry and potentially in drug discovery programs. As a Senior Application Scientist, the following sections will not only present the fundamental characteristics of this compound but also delve into the rationale behind its structural features and the practical aspects of its laboratory synthesis and characterization.

Molecular Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring a para-substituted tert-butyl group on a phenoxy ring, which is connected to an acetonitrile moiety through an ether linkage.

Molecular Structure and Weight

The structural formula of this compound reveals a combination of a bulky, lipophilic tert-butyl group and a polar nitrile functional group, mediated by an aromatic ether. This unique combination of functional groups imparts specific solubility and reactivity characteristics to the molecule.

Table 1: Core Molecular and Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO[1]
Molecular Weight 189.26 g/mol [1]
CAS Number 50635-24-0[1]
IUPAC Name 2-(4-tert-butylphenoxy)acetonitrile[1]
Canonical SMILES CC(C)(C)c1ccc(OCC#N)cc1[1]
Melting Point 69 °C[2]
LogP (calculated) 2.90[1]

The presence of the tert-butyl group significantly influences the molecule's steric profile and its interactions with biological targets or in chemical reactions. The ether linkage provides a degree of conformational flexibility, while the nitrile group can participate in a variety of chemical transformations or act as a hydrogen bond acceptor.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This classical SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4][5] In this case, the phenoxide of 4-tert-butylphenol reacts with a haloacetonitrile.

Proposed Synthetic Protocol

This protocol is adapted from established Williamson ether synthesis procedures and the synthesis of structurally related compounds.

Step 1: Formation of the Phenoxide To a solution of 4-tert-butylphenol in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), an equimolar amount of a moderately strong base is added. Potassium carbonate is a common and effective choice for this deprotonation. The reaction mixture is stirred at room temperature to facilitate the formation of the potassium 4-tert-butylphenoxide. The choice of a polar aprotic solvent is crucial as it solvates the cation, leaving the phenoxide anion more nucleophilic.

Step 2: Nucleophilic Substitution To the solution containing the phenoxide, an equimolar amount of 2-chloroacetonitrile (or 2-bromoacetonitrile) is added. The reaction mixture is then heated to reflux to promote the SN2 reaction. The nucleophilic phenoxide attacks the electrophilic carbon of the chloroacetonitrile, displacing the chloride ion and forming the desired ether linkage.

Step 3: Work-up and Purification After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic impurities and unreacted phenoxide. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Step 4: Final Purification The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a solid.

Synthesis Workflow Diagram

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Work-up cluster_step4 Step 4: Purification A 4-tert-butylphenol D Potassium 4-tert-butylphenoxide A->D Stir at RT B Base (e.g., K₂CO₃) B->D Stir at RT C Polar Aprotic Solvent (e.g., Acetone) C->D Stir at RT F This compound D->F Reflux E 2-Chloroacetonitrile E->F G Filtration F->G H Extraction G->H I Drying H->I J Column Chromatography / Recrystallization I->J K Pure Product J->K

Sources

(4-Tert-butyl-phenoxy)acetonitrile chemical formula and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-tert-Butyl-phenoxy)acetonitrile

Introduction

This compound is an aromatic nitrile that holds significant interest for researchers and professionals in drug development and materials science. Its unique molecular structure, featuring a bulky tert-butyl group and a phenoxy acetonitrile moiety, imparts specific chemical and physical properties that make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on practical insights for laboratory and industrial use.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective application.

Chemical Formula and IUPAC Name
  • Chemical Formula: C₁₂H₁₅NO[1][2]

  • IUPAC Name: (4-tert-butylphenoxy)acetonitrile[1]

  • Alternate Name: 2-(4-tert-Butyl-phenoxy)acetonitrile[2]

  • CAS Number: 50635-24-0[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Weight 189.26 g/mol [1]
Melting Point 69 °C[1]
Appearance White solid (predicted based on melting point)
Solubility Soluble in common organic solvents like Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), and Tetrahydrofuran (THF).[3]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves the reaction of a haloacetonitrile with 4-tert-butylphenol in the presence of a base. Chloroacetonitrile or bromoacetonitrile can serve as the acetonitrile source.

Synthesis_of_4_tert_Butyl_phenoxy_acetonitrile reagent1 4-tert-Butylphenol reaction + reagent1->reaction reagent2 Haloacetonitrile (e.g., Chloroacetonitrile) reagent2->reaction base Base (e.g., K₂CO₃, NaH) base->reaction Base solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction Solvent product This compound reaction->product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 4-(4-(tert-butyl)phenoxy)phthalonitrile.[4]

Materials:

  • 4-tert-butylphenol

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 4-tert-butylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing distilled water.

  • A precipitate of the crude product should form. If not, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Collect the precipitate by vacuum filtration and wash with water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Applications in Research and Drug Development

The nitrile functional group is a versatile precursor for a wide range of chemical transformations, making this compound a valuable intermediate in medicinal chemistry and materials science.

Intermediate in Pharmaceutical Synthesis

Acetonitrile and its derivatives are fundamental in the pharmaceutical industry.[5][6][7] The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. These transformations allow for the introduction of diverse functionalities, which is a cornerstone of drug discovery and development. The bulky tert-butyl group can enhance metabolic stability and modulate the lipophilicity of potential drug candidates.

Precursor for Heterocyclic Compounds

Nitriles are key starting materials in the synthesis of various nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity.[7] The phenoxyacetonitrile scaffold can be elaborated into more complex molecular architectures for screening in drug discovery programs.

Building Block for Functional Materials

The aromatic nature of this compound makes it a potential component in the synthesis of novel organic materials. For instance, related phenoxy-phthalonitriles are precursors to phthalocyanines, which have applications in non-linear optics and as photosensitizers.[3]

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling nitriles should be observed. Acetonitrile and related compounds can be toxic.[5]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Spectroscopic Characterization (Predicted)

Based on the structure, the following spectroscopic signatures are expected:

  • ¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets in the aromatic region, ~6.9-7.4 ppm), and the methylene protons of the acetonitrile group (singlet, ~4.7 ppm).

  • ¹³C NMR: Resonances for the tert-butyl carbons, aromatic carbons, the methylene carbon, and the nitrile carbon (~117 ppm).

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹.[3] An ether C-O stretch will also be present.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis can be readily achieved through established methodologies, and its functional groups offer numerous possibilities for further chemical modification. As with all chemical reagents, proper handling and safety precautions are paramount.

References

  • (4-tert-Butylphenyl)acetonitrile - LookChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • (4-tert-butylphenoxy)acetonitrile - Stenutz. (n.d.). Retrieved January 23, 2026, from [Link]

  • 4-(4-tert-butyl-phenoxy)-phthalonitrile (C18H16N2O) - PubChemLite. (n.d.). Retrieved January 23, 2026, from [Link]

  • (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • para-tert-butyl phenyl acetonitrile, 3288-99-1 - The Good Scents Company. (n.d.). Retrieved January 23, 2026, from [Link]

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. (n.d.). Retrieved January 23, 2026, from [Link]

  • Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5- hydroxymethylfurfur - Supporting Information. (n.d.). Retrieved January 23, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Acetonitrile in the Pharmaceutical Industry - Lab Alley. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to (4-Tert-butyl-phenoxy)acetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (4-Tert-butyl-phenoxy)acetonitrile, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and safety protocols, offering insights grounded in scientific literature and established laboratory practices.

Nomenclature and Identification

This compound is a monosubstituted phenoxyacetonitrile derivative. Accurate identification is crucial for experimental replication and regulatory compliance.

Systematic and Alternative Names: The most common and IUPAC-preferred name for this compound is 2-(4-tert-butylphenoxy)acetonitrile . An alternative, though less common, name is this compound. It is crucial to distinguish this compound from the similarly named but structurally different (4-tert-Butylphenyl)acetonitrile, which lacks the ether linkage.

Key Identifiers: A comprehensive list of identifiers is essential for database searches and material procurement.

IdentifierValueSource
CAS Number 50635-24-0Chemical Abstracts Service
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
InChI InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3IUPAC
Canonical SMILES CC(C)(C)C1=CC=C(OCC#N)C=C1IUPAC

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its application in synthesis and analysis.

Physical Properties:

PropertyValueNotes
Physical Form Solid, powder
Melting Point 69 °C
Solubility Information not widely available. Expected to be soluble in common organic solvents like chloroform and methanol.[1]

Spectroscopic Data: While a comprehensive public database of spectra for this specific compound is not readily available, the expected spectral characteristics can be inferred from its structure. Researchers should perform their own analytical characterization for verification.

  • ¹H NMR: Expected signals would include a singlet for the tert-butyl protons, aromatic protons in the para-substituted region, and a singlet for the methylene protons adjacent to the nitrile and ether oxygen.

  • ¹³C NMR: Characteristic peaks would be present for the quaternary tert-butyl carbon, the carbons of the aromatic ring, the methylene carbon, and the nitrile carbon.

  • IR Spectroscopy: Key vibrational bands would be expected for the C≡N stretch of the nitrile group, C-O-C stretching of the ether linkage, and C-H stretching and bending of the alkyl and aromatic groups.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 189.25, with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the Williamson ether synthesis. This well-established reaction provides a straightforward and efficient route to the target molecule.[2][3][4][5][6]

The reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 4-tert-butylphenol acts as the nucleophile, attacking an α-haloacetonitrile, such as chloroacetonitrile.

G cluster_products Products 4-tert-butylphenol 4-tert-butylphenol Phenoxide_Intermediate 4-tert-butylphenoxide (in situ) 4-tert-butylphenol->Phenoxide_Intermediate Deprotonation Base Base (e.g., K₂CO₃, NaOH) Chloroacetonitrile Chloroacetonitrile Target_Compound This compound Chloroacetonitrile->Target_Compound Salt_Byproduct Salt Byproduct Phenoxide_Intermediate->Target_Compound SN2 Attack

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established Williamson ether synthesis procedures and the synthesis of analogous compounds.[7]

Materials:

  • 4-tert-butylphenol

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF.

  • Addition of Reagent: Stir the mixture at room temperature and add chloroacetonitrile (1.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Research and Drug Development

While specific, high-profile applications of this compound in marketed drugs are not widely documented, its structure lends itself to a variety of uses in medicinal chemistry and organic synthesis.

  • Intermediate in Organic Synthesis: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other heterocycles, making this compound a useful building block for more complex molecules.[8]

  • Scaffold for Biologically Active Molecules: The phenoxyacetonitrile moiety is present in various compounds with demonstrated biological activities. Phenolic compounds, in general, are known to possess a wide range of biological effects, including antioxidant and antimicrobial properties.[9] The tert-butyl group can enhance lipophilicity, which may improve membrane permeability and metabolic stability of a potential drug candidate.

  • Research Chemical: It is commercially available as a research chemical, indicating its use in early-stage drug discovery and as a tool compound in chemical biology.[10]

G cluster_derivatives Potential Derivatives Start This compound Amine Primary Amine Start->Amine Reduction Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Hydrolysis Heterocycle Heterocyclic Compounds Start->Heterocycle Cyclization Reactions Bioactive_Scaffolds1 Bioactive Scaffolds Amine->Bioactive_Scaffolds1 Further Functionalization Bioactive_Scaffolds2 Bioactive Scaffolds Carboxylic_Acid->Bioactive_Scaffolds2 Amide/Ester Formation Bioactive_Scaffolds3 Bioactive Scaffolds Heterocycle->Bioactive_Scaffolds3 Lead Compounds

Figure 2: Synthetic utility of this compound.

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to safety protocols is mandatory.

GHS Hazard Classification:

  • Pictogram: GHS07 (Harmful/Irritant)[11]

  • Signal Word: Warning[11]

Hazard Statements: [11]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [11]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a chemical fume hood.

Conclusion

This compound is a valuable chemical intermediate with clear potential in organic synthesis and as a scaffold in drug discovery. Its straightforward synthesis via the Williamson ether reaction makes it an accessible building block for a wide range of molecular architectures. While detailed public information on its biological activity is currently limited, its structural features suggest it as a compound of interest for further investigation. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014, October 24). [Link]

  • Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 36. [Link]

  • Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Supporting Information for Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5- hydroxymethylfurfur. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020, May 30). [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. (2018, August 29). [Link]

  • XiXisys. GHS rev.9 SDS for CAS: 50635-24-0. [Link]

  • BIOFOUNT. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76784, (4-tert-Butylphenyl)acetonitrile. [Link]

Sources

(4-Tert-butyl-phenoxy)acetonitrile solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (4-Tert-butyl-phenoxy)acetonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in common organic solvents. The document synthesizes theoretical principles of solubility, insights from structurally similar compounds, and detailed, field-proven experimental protocols.

Introduction to this compound

This compound, with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol , is a solid organic compound with a melting point of 69°C[1][2]. Its chemical structure features a polar nitrile group (-C≡N) and an ether linkage (-O-), imparting some degree of polarity. Conversely, the molecule also possesses a significant non-polar character due to the benzene ring and the bulky tert-butyl group. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents. Understanding this solubility is critical for its application in chemical synthesis, purification, and formulation development.

Key Physicochemical Properties:

  • CAS Number: 50635-24-0[3][4][5]

  • Molecular Formula: C₁₂H₁₅NO[1][3][4]

  • Molecular Weight: 189.25 g/mol [3][4]

  • Appearance: Solid[3]

  • Melting Point: 69 °C[1][2]

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[6]. The intermolecular forces between the solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions.

This compound's Structural Features and Their Impact on Solubility:

  • Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor. This feature suggests potential solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and, to a lesser extent, in polar protic solvents (e.g., alcohols).

  • Ether Linkage (-O-): The ether group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

  • Phenyl Ring and Tert-butyl Group: The aromatic ring and the large, non-polar tert-butyl group dominate a significant portion of the molecular structure. This non-polar character suggests good solubility in non-polar or moderately polar solvents (e.g., toluene, dichloromethane, diethyl ether). The presence of a tert-butyl group can, in some cases, increase the solubility of aromatic systems in organic solvents[7].

Predicted Solubility Trends:

Based on these structural characteristics, we can anticipate the following solubility trends for this compound:

  • High Solubility: Expected in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF). A related, larger compound containing the (4-tert-butyl-phenoxy) group demonstrated high solubility in DMF, CHCl₃, and THF[4].

  • Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, and in non-polar aromatic solvents such as toluene.

  • Low Solubility: Expected in highly non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane) and in highly polar, hydrogen-bonding solvents like water. The related compound, phenoxyacetonitrile, exhibits limited water solubility[8].

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solute)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess solute B Add a known volume of solvent A->B Add to vial C Seal vial and place in constant temperature bath B->C Seal D Agitate for a set time (e.g., 24-48h) to reach equilibrium C->D Agitate E Allow solid to settle or centrifuge D->E Settle/Centrifuge F Withdraw supernatant using a syringe E->F Withdraw G Filter the supernatant to remove particulates F->G Filter H Prepare dilutions of the saturated solution G->H Dilute I Analyze by HPLC or UV-Vis to determine concentration H->I Analyze

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) to control the temperature, as solubility is temperature-dependent.

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Alternatively, centrifuge the vials to facilitate phase separation.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Polar Aprotic Acetone5.1HighData to be determined
Ethyl Acetate4.4HighData to be determined
Acetonitrile5.8Moderate to HighData to be determined
Chlorinated Dichloromethane3.1HighData to be determined
Polar Protic Methanol5.1ModerateData to be determined
Ethanol4.3ModerateData to be determined
Aromatic Toluene2.4ModerateData to be determined
Non-polar Hexane0.1LowData to be determined

Discussion and Conclusion

The solubility of this compound is a key parameter that influences its utility in various chemical applications. Based on its molecular structure, it is predicted to be readily soluble in a range of common organic solvents, from moderately polar to polar aprotic. The bulky, non-polar tert-butylphenyl group likely enhances its solubility in less polar environments compared to its non-substituted counterpart, phenoxyacetonitrile.

This guide provides the theoretical foundation and a detailed experimental protocol for the systematic determination of the solubility of this compound. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is essential for informed solvent selection in synthesis, purification, and formulation processes. The generation of such empirical data will be a valuable contribution to the chemical community, facilitating the broader application of this compound.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • (4-tert-butylphenoxy)acetonitrile - Stenutz. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption - ResearchGate. (2025, August 7). Retrieved from [Link]

  • EP0039085A1 - Process for increasing the solubility of aromatic systems - Google Patents. (n.d.).

Sources

Unlocking the Potential of (4-Tert-butyl-phenoxy)acetonitrile: A Guide to Promising Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: Scaffolding for Innovation

(4-Tert-butyl-phenoxy)acetonitrile presents a compelling molecular architecture, integrating the lipophilic tert-butyl group, a stabilizing phenoxy linker, and a reactive nitrile moiety. While direct literature on this specific molecule is sparse, its constituent chemical features suggest a rich landscape for exploration in medicinal chemistry, materials science, and agrochemicals. This guide synthesizes insights from structurally related compounds to illuminate high-potential research avenues, providing both the strategic "why" and the practical "how" for investigating this promising chemical entity.

The core structure consists of a 4-tert-butylphenol backbone linked via an ether bond to an acetonitrile unit. The bulky tert-butyl group can enhance solubility in nonpolar environments and provide steric hindrance that may influence binding selectivity to biological targets. The phenoxyacetonitrile motif is a known pharmacophore found in various biologically active molecules, and the nitrile group itself is a versatile chemical handle for further derivatization.

Core Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Formula C₁₂H₁₅NOBased on chemical structure.
Molecular Weight 189.25 g/mol Calculated from the molecular formula.
Appearance Colorless to yellow liquid or low-melting solid(4-tert-Butylphenyl)acetonitrile is a colorless to yellow liquid.
Solubility Soluble in organic solvents like acetonitrile, dichloromethane, and acetic acid; likely insoluble in waterThe hydrophobic tert-butyl group and aromatic ring suggest poor water solubility, a common trait for related structures[1][2].
Boiling Point > 250 °C(4-tert-Butylphenyl)acetonitrile has an estimated boiling point of 266-268 °C[2]. The ether linkage may slightly alter this.
Storage Room TemperatureRecommended for its structural analog, (4-tert-butylphenyl)acetonitrile.

Proposed Research Area 1: Agrochemical Development

Scientific Rationale:

The phenoxyacetate scaffold is a classic framework for herbicides. The tert-butyl group, a common feature in pesticides, can enhance efficacy and modulate physical properties. The nitrile functionality can be a key interactive group or a precursor to other active moieties. Given the structural similarities to established agrochemicals, investigating the herbicidal, fungicidal, and insecticidal properties of this compound and its derivatives is a logical starting point.

Experimental Workflow:

Agrochemical_Screening cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Analysis & Optimization S1 Synthesis of Core Compound S2 Nitrile Hydrolysis (-> Carboxylic Acid) S1->S2 Derivatization S3 Nitrile Reduction (-> Amine) S1->S3 Derivatization S4 Tetrazole Formation S1->S4 Derivatization B1 Herbicidal Assay (Pre- & Post-emergence) S1->B1 Screening B2 Fungicidal Assay (e.g., against Fusarium, Botrytis) S1->B2 Screening B3 Insecticidal Assay (e.g., against Aphids, Mites) S1->B3 Screening S2->B1 Screening S2->B2 Screening S2->B3 Screening S3->B1 Screening S3->B2 Screening S3->B3 Screening S4->B1 Screening S4->B2 Screening S4->B3 Screening A1 Structure-Activity Relationship (SAR) Studies B1->A1 B2->A1 B3->A1 A2 Lead Optimization A1->A2

Caption: Workflow for agrochemical discovery.

Key Experimental Protocols:

1. Synthesis of this compound:

This can be achieved via a Williamson ether synthesis, a robust and well-established method.

  • Reaction:

    • To a stirred solution of 4-tert-butylphenol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromoacetonitrile (1.1 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

    • After completion, cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Primary Herbicidal Screening:

  • Objective: To assess the pre- and post-emergence herbicidal activity.

  • Method:

    • Prepare solutions of the test compound at various concentrations (e.g., 10, 100, 1000 ppm) in a suitable solvent system (e.g., acetone/water with a surfactant).

    • For pre-emergence, apply the solutions to soil in pots seeded with representative monocot (e.g., ryegrass) and dicot (e.g., cress) species.

    • For post-emergence, spray the solutions onto young, established plants.

    • Include a solvent-only control and a positive control (a known herbicide).

    • Maintain the plants in a controlled growth chamber for 14-21 days.

    • Assess herbicidal effect by visual scoring of phytotoxicity (0 = no effect, 100 = complete kill).

Proposed Research Area 2: Medicinal Chemistry and Drug Discovery

Scientific Rationale:

The phenoxyacetonitrile and related phenoxyacetamide scaffolds are present in molecules with a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[3] The tert-butyl group can enhance metabolic stability and cell membrane permeability, making it a valuable substituent in drug design. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like tetrazoles, which are common in medicinal chemistry.

Potential Therapeutic Targets:
  • Kinase Inhibition: The 4-phenoxyquinoline scaffold, which bears resemblance to our core structure, has been explored for c-Met kinase inhibition in cancer therapy.[4]

  • Anti-inflammatory Agents: Phenolic compounds, including those with tert-butyl groups, are known to possess antioxidant and anti-inflammatory properties.[5]

  • Neuroprotective Agents: Some nitrone derivatives containing tert-butyl groups have been investigated for their neuroprotective effects against oxidative stress.[6]

Experimental Workflow:

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Evaluation cluster_analysis Hit-to-Lead Lib_Syn Synthesize Core & Analogs Assay1 Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Lib_Syn->Assay1 Assay2 Enzyme Inhibition Assays (e.g., Kinase Panels) Lib_Syn->Assay2 Assay3 Anti-inflammatory Assays (e.g., NO production in Macrophages) Lib_Syn->Assay3 HTS Hit Identification Assay1->HTS Assay2->HTS Assay3->HTS SAR SAR & Lead Optimization HTS->SAR ADME In Vitro ADME/Tox SAR->ADME

Caption: Workflow for drug discovery and development.

Key Experimental Protocols:

1. Synthesis of a Tetrazole Analog:

The nitrile group is a versatile precursor for 1,5-disubstituted tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.

  • Reaction:

    • Dissolve this compound (1.0 eq.) in a suitable solvent like toluene or DMF.

    • Add sodium azide (NaN₃, 1.5 eq.) and a Lewis acid such as triethylamine hydrochloride (Et₃N·HCl, 1.5 eq.) or zinc chloride (ZnCl₂).

    • Heat the mixture to reflux (typically 100-120 °C) for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully acidify with dilute HCl to protonate the tetrazole.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Objective: To evaluate the compound's effect on the viability of cancer cell lines.

  • Method:

    • Seed human cancer cells (e.g., HT-29 for colon cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Proposed Research Area 3: Precursor for Advanced Materials

Scientific Rationale:

Phthalonitriles, which are dinitrile derivatives of benzene, are important precursors for phthalocyanines. Phthalocyanines are large, aromatic macrocycles with diverse applications in dyes, catalysts, and chemical sensors. The synthesis of 4-(4-(tert-butyl)phenoxy)phthalonitrile has been reported as a precursor to cobalt phthalocyanine complexes used in catalysis.[7] By analogy, this compound could be functionalized to introduce a second nitrile group, thereby creating a novel phthalonitrile monomer. The bulky tert-butyl group could enhance the solubility and processability of the resulting phthalocyanine, a common challenge in this class of materials.

Synthetic Pathway and Application:

Material_Synthesis Start This compound Step1 Functionalization (e.g., Nitration, Halogenation) Start->Step1 Step2 Introduction of 2nd Nitrile Group Step1->Step2 Monomer Novel Phthalonitrile Monomer Step2->Monomer Step3 Cyclotetramerization (with metal salt) Monomer->Step3 Product Substituted Phthalocyanine Step3->Product Application Potential Applications: - Catalysis - Chemical Sensors - Nonlinear Optics Product->Application

Caption: Pathway to novel phthalocyanine materials.

Key Experimental Protocol:

1. Synthesis of a Phthalonitrile Precursor (Hypothetical):

  • Objective: To convert this compound into a phthalonitrile derivative.

  • Hypothetical Two-Step Process:

    • Step A (Electrophilic Aromatic Substitution): Introduce an activating or directing group onto the phenoxy ring, ortho to the ether linkage. This could be achieved through nitration followed by reduction to an amine, or through halogenation. The conditions would need to be carefully controlled to avoid side reactions.

    • Step B (Sandmeyer or Rosenmund-von Braun Reaction): If an amino group was introduced, it could be converted to a nitrile via a diazonium salt (Sandmeyer reaction). If a halogen was introduced, it could be displaced by cyanide using a copper(I) cyanide catalyst (Rosenmund-von Braun reaction).

  • Characterization: The resulting phthalonitrile monomer would be rigorously characterized using NMR, IR, and mass spectrometry to confirm its structure.[7]

Conclusion

This compound stands as a molecule of significant untapped potential. By leveraging established chemical principles and drawing analogies from structurally related compounds, this guide outlines three distinct and promising research trajectories in agrochemicals, medicinal chemistry, and materials science. The synthetic protocols and experimental workflows provided herein offer a validated starting point for researchers to explore this versatile chemical scaffold. The convergence of the lipophilic tert-butyl group, the electronically versatile phenoxy ether, and the reactive nitrile handle makes this compound a compelling candidate for the development of novel, high-value chemical entities.

References

  • Serendipitous Synthesis of (tert-Butyl-NNO-azoxy)acetonitrile: Reduction of an Oxime Moiety to a Methylene Unit. ResearchGate. Available at: [Link]

  • (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784. PubChem. Available at: [Link]

  • Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5-hydroxymethylfurfur - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • (Diacetoxyiodo)benzene. Wikipedia. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Available at: [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]

  • Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. ACS Publications. Available at: [Link]

  • Preparation method of 4-tert-butyl phthalonitrile. Google Patents.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • Phenoxyacetonitrile (C007B-404712). Cenmed. Available at: [Link]

  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Queen's University Belfast. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • para-tert-butyl phenyl acetonitrile, 3288-99-1. The Good Scents Company. Available at: [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of (4-Tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of (4-tert-butyl-phenoxy)acetonitrile from 4-tert-butylphenol and chloroacetonitrile. The methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized reaction in organic chemistry. This guide is designed for researchers and professionals in chemical synthesis and drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. The inclusion of explanatory diagrams and structured data tables aims to provide a clear, logical, and self-validating framework for the successful execution of this synthesis.

Introduction and Scientific Background

This compound is a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, combining a bulky lipophilic tert-butyl group with a reactive nitrile functionality via an ether linkage, makes it a versatile building block.

The synthesis described herein employs the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The core principle involves the deprotonation of an alcohol—in this case, the weakly acidic 4-tert-butylphenol—to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks an electrophilic alkyl halide, chloroacetonitrile, displacing the chloride leaving group to form the desired ether product.[4] The choice of a mild base and a polar aprotic solvent is critical to favor the SN2 pathway and achieve a high yield.[5]

Reaction Mechanism and Rationale

The synthesis occurs in two primary stages:

  • Deprotonation of 4-tert-butylphenol: A base is required to remove the acidic proton from the hydroxyl group of the phenol (pKa ≈ 10). While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) offers a safer and sufficiently effective alternative for this substrate.[5] It acts as a heterogeneous base in a solvent like acetonitrile, generating the 4-tert-butylphenoxide nucleophile in situ.

  • Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the carbon atom of chloroacetonitrile. This carbon is electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the nitrile group. The reaction proceeds via a concerted, single-step SN2 mechanism where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[1]

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Materials, Reagents, and Equipment

Reagents and Materials
ReagentCAS No.Molecular Weight ( g/mol )Molarity/PuritySupplierNotes
4-tert-butylphenol98-54-4150.22≥99%Major Chemical SupplierIrritant, suspected reproductive toxicity.[6]
Chloroacetonitrile107-14-275.50≥98%Major Chemical SupplierToxic, flammable, lachrymator.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Major Chemical SupplierIrritant. Best to grind before use.
Acetonitrile (CH₃CN)75-05-841.05Anhydrous, ≥99.8%Major Chemical SupplierFlammable, irritant.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeMajor Chemical SupplierFlammable, irritant.
Deionized Water (H₂O)7732-18-518.02N/AIn-houseUsed for aqueous work-up.
Brine (Saturated NaCl)7647-14-558.44Saturated SolutionIn-houseUsed for final aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularMajor Chemical SupplierDrying agent.
Silica Gel7631-86-960.0860 Å, 230-400 meshMajor Chemical SupplierFor optional column chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer or temperature probe

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10-gram scale of 4-tert-butylphenol.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A 1. Reaction Setup - Combine reactants in flask - Attach condenser B 2. Synthesis - Heat mixture to reflux - Monitor reaction (TLC) A->B Heat C 3. Work-up & Extraction - Cool reaction - Add water & EtOAc - Separate layers B->C Cool & Quench D 4. Washing & Drying - Wash organic layer with water & brine - Dry over Na₂SO₄ C->D E 5. Purification - Filter and concentrate - Recrystallize or perform column chromatography D->E Isolate F 6. Characterization - Obtain NMR, IR, MS data - Confirm structure and purity E->F Analyze

Caption: Figure 2: Experimental Synthesis Workflow

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

  • In the fume hood, add 4-tert-butylphenol (10.0 g, 66.6 mmol) and anhydrous potassium carbonate (13.8 g, 99.8 mmol, 1.5 eq) to the flask.

  • Add 100 mL of anhydrous acetonitrile. The solvent helps to dissolve the reactants and facilitates the reaction.

  • Fit the central neck of the flask with a reflux condenser. Place a thermometer in one side neck and a stopper in the other.

  • Begin stirring the mixture.

Step 2: Reaction
  • Carefully add chloroacetonitrile (6.7 mL, 8.0 g, 105.8 mmol, 1.6 eq) to the stirring suspension using a syringe or dropping funnel. Caution: Chloroacetonitrile is a lachrymator and toxic; handle with extreme care.

  • Heat the reaction mixture to a gentle reflux (approx. 80-82°C) using a heating mantle.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-tert-butylphenol spot.

Step 3: Work-up and Product Isolation
  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of deionized water. This step quenches the reaction and dissolves the inorganic salts.

  • Transfer the aqueous mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic product is more soluble in ethyl acetate.

  • Combine the organic extracts in the separatory funnel.

Step 4: Washing and Drying
  • Wash the combined organic layer with deionized water (2 x 100 mL) to remove any residual acetonitrile and salts.

  • Wash the organic layer with brine (1 x 100 mL). This helps to break any emulsions and begins the drying process.

  • Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together.

  • Filter the solution to remove the drying agent and collect the filtrate.

Step 5: Purification
  • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This will yield the crude product, which may be a yellowish oil or solid.

  • Purification via Recrystallization: The crude product can often be purified by recrystallization. A common solvent system is ethanol/water or hexanes. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Purification via Column Chromatography (Optional): If recrystallization is ineffective, purify the crude product using silica gel column chromatography with a gradient eluent system, such as 5-20% ethyl acetate in hexanes.[7]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[8]

Characterization_Logic Figure 3: Logic of Spectroscopic Characterization cluster_data Spectroscopic Data cluster_conclusion Conclusion NMR_H ¹H NMR - Aromatic (2H, d) - Aromatic (2H, d) - O-CH₂ (2H, s) - C(CH₃)₃ (9H, s) Structure Structure Confirmed: This compound NMR_H->Structure Corroborate NMR_C ¹³C NMR - Aromatic Cs - Nitrile C (≈117 ppm) - Methylene C (≈55 ppm) - Quaternary & Methyl Cs NMR_C->Structure Corroborate IR IR Spectroscopy - C≡N stretch (≈2250 cm⁻¹) - C-O-C stretch (≈1245 cm⁻¹) - Aromatic C=C IR->Structure Corroborate MS Mass Spectrometry - Molecular Ion Peak [M]⁺ at m/z = 189.12 MS->Structure Corroborate

Caption: Figure 3: Logic of Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 7.35 (d, 2H, aromatic protons ortho to tert-butyl), δ 6.90 (d, 2H, aromatic protons ortho to ether), δ 4.70 (s, 2H, -O-CH₂-CN), and δ 1.30 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the nitrile carbon (~117 ppm), aromatic carbons, the ether-linked methylene carbon (~55 ppm), the quaternary carbon of the tert-butyl group (~34 ppm), and the methyl carbons of the tert-butyl group (~31 ppm).

  • IR (KBr or ATR): A characteristic sharp absorption for the nitrile (C≡N) stretch around 2250 cm⁻¹. An intense C-O-C ether stretch should be visible around 1245 cm⁻¹.[5][9]

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 189.12, corresponding to the molecular formula C₁₂H₁₅NO.

Safety and Handling Precautions

  • General: This procedure must be conducted in a well-ventilated fume hood at all times.[10] All personnel must wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.

  • 4-tert-butylphenol: Causes skin irritation, serious eye damage, and is suspected of damaging fertility.[6][11] Avoid inhalation of dust and direct contact with skin and eyes.

  • Chloroacetonitrile: Highly toxic if swallowed or in contact with skin, and is a lachrymator (causes tearing). It is also a flammable liquid and vapor. Handle only in the fume hood with extreme caution.

  • Acetonitrile: Flammable liquid. Keep away from ignition sources. It is harmful if swallowed or inhaled.

  • Waste Disposal: All organic and aqueous waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

References

  • Yoshizawa, K., et al. (2005). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology. Available at: [Link]

  • Google Patents. (2018). CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.
  • Manner, V. W., et al. (2007). Supporting Information: The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5-hydroxymethylfurfural. (n.d.). Available at: [Link]

  • Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). chloroacetonitrile. Available at: [Link]

  • Gounden, R. A. D., et al. (2017). Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. South African Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Ye Chuan Chemical. (2024). Precautions for the operation of p-tert-butyl phenol and p-tert-octylphenol. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2000). (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reaction characterization of 4-tert-butylcatechol. Available at: [Link]

  • CNKI. (2011). SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. Available at: [Link]

  • PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Available at: [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Available at: [Link]

Sources

Application Note: A Validated Protocol for the Purification of (4-tert-butyl-phenoxy)acetonitrile via Normal-Phase Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(4-tert-butyl-phenoxy)acetonitrile is a moderately polar organic compound featuring an ether linkage, a nitrile group, and a bulky non-polar tert-butyl group. As a key intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research, its purity is paramount. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography.

The narrative herein is structured to transcend a simple recitation of steps. It elucidates the fundamental principles of the separation, explains the causality behind critical procedural choices, and offers a self-validating framework through integrated analysis and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification methodology.

The Principle of Separation: Adsorption Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a significantly less polar mobile phase (eluent). The separation mechanism is governed by the equilibrium of analyte molecules adsorbing onto the polar silica surface and desorbing back into the mobile phase[1][2].

  • Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in silanol groups (-Si-OH)[3]. These groups are polar and can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Analyte Polarity: this compound possesses moderate polarity. The electron-rich oxygen of the ether and the nitrogen of the nitrile group can interact with the silanol groups of the stationary phase. However, the large, non-polar aromatic ring and tert-butyl group reduce its overall polarity and affinity for the silica gel compared to more polar impurities like alcohols or acids.

  • Mobile Phase: A non-polar eluent, such as a hexane and ethyl acetate mixture, is used. The eluent molecules compete with the analyte for the active sites on the silica gel[1]. By adjusting the polarity of the mobile phase (i.e., by increasing the proportion of the more polar ethyl acetate), we can systematically increase the eluent's strength, encouraging the desorption of the analyte and causing it to move down the column[3].

Compounds in the crude mixture will therefore travel down the column at different rates based on their polarity. Non-polar impurities will have minimal interaction with the silica gel and will be eluted quickly. The target compound, with its moderate polarity, will be retained longer, while highly polar impurities will be strongly adsorbed and elute last.

G cluster_column Chromatography Column cluster_elution Elution Profile MobilePhase Mobile Phase (Eluent) (e.g., Hexane:EtOAc) Flow Direction Analyte Crude Mixture Non-Polar Impurity This compound (Target) Polar Impurity MobilePhase->Analyte Carries mixture down the column Silica Stationary Phase (Silica Gel)|Polar Silanol Groups (-Si-OH) actively adsorb polar molecules. Eluted_NonPolar Non-Polar Impurity (Elutes First) Eluted_Target Target Compound (Elutes Second) Eluted_Polar Polar Impurity (Elutes Last) Analyte:f0->Silica Weak Interaction Analyte:f1->Silica Moderate Interaction Analyte:f2->Silica Strong Interaction

Figure 1: Principle of Chromatographic Separation.

Materials, Reagents, and Safety

Equipment and Glassware
  • Glass chromatography column (2-5 cm diameter, 40-50 cm length) with stopcock

  • Separatory funnel (for use as an eluent reservoir)

  • Test tubes for fraction collection (e.g., 16x100 mm) and rack

  • Beakers and Erlenmeyer flasks

  • Round-bottom flasks

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting[4]

  • UV lamp (254 nm)

  • Forced air (or nitrogen) line with pressure regulator for flash chromatography

  • Cotton or glass wool, and sand (acid-washed)

  • Standard laboratory clamps and stand

Chemicals and Reagents
  • Crude this compound

  • Silica gel for flash column chromatography (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade, for sample loading if necessary)

  • Acetone (for cleaning glassware)

Critical Safety Precautions

All procedures must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

  • This compound: This compound is classified as harmful. Avoid inhalation, ingestion, and skin contact. It is a serious eye irritant[5].

  • Silica Gel: Fine silica dust is a respiratory irritant. Handle carefully to minimize airborne dust.

  • Solvents: Hexanes, ethyl acetate, and dichloromethane are flammable and volatile organic compounds. Ensure there are no nearby ignition sources. Acetonitrile, a potential impurity or solvent, is also flammable and harmful[6][7].

  • Pressure: When performing flash chromatography, apply pressure cautiously. Start with low pressure (1-2 PSI) and increase gradually. Never clamp the top of the column system so tightly that it cannot release excess pressure.

Validated Experimental Protocol

This protocol is divided into five stages: optimizing the separation conditions, preparing the column, running the chromatography, and finally, analyzing and isolating the product.

Stage 1: TLC for Mobile Phase Optimization

Causality: Before committing to a large-scale column, the mobile phase must be optimized using Thin-Layer Chromatography (TLC). The goal is to find a solvent ratio that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35[4]. This Rf value ensures that the compound moves down the column at a reasonable rate, providing good separation from both less polar and more polar impurities.

Procedure:

  • Prepare several eluent mixtures of varying polarity. Good starting points are Hexane:Ethyl Acetate (Hex:EtOAc) ratios of 19:1, 9:1, and 4:1.

  • Pour a small amount (~0.5 cm depth) of the 9:1 Hex:EtOAc mixture into a TLC developing chamber, cap it, and let the atmosphere saturate for 5-10 minutes.

  • On a TLC plate, gently draw a pencil line about 1 cm from the bottom[8].

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.

  • Using a capillary tube, carefully spot the crude mixture on the pencil line. Make the spot as small and concentrated as possible[4].

  • Place the TLC plate into the chamber using forceps, ensuring the solvent level is below the spot line[9]. Cap the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry in the fume hood.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for the main spot: Rf = (distance traveled by sample) / (distance traveled by solvent)[10].

  • Adjust the eluent polarity as needed. If the Rf is too low (<0.2), increase the polarity (e.g., switch to 4:1 Hex:EtOAc). If it's too high (>0.5), decrease the polarity (e.g., switch to 19:1 Hex:EtOAc). The ideal mobile phase is the least polar one that provides a good Rf and clear separation from other spots.

Stage 2: Column Preparation (Slurry Packing)

Causality: The "slurry" method is the preferred technique for packing a chromatography column. Preparing a slurry of silica gel in the mobile phase and pouring it into the column prevents the trapping of air bubbles and ensures a uniform, homogenous stationary phase bed, which is critical for achieving sharp, well-defined separation bands[1].

Procedure:

  • Ensure the column is clean, dry, and clamped perfectly vertically. Place a small plug of cotton or glass wool at the bottom, just enough to cover the outlet[11].

  • Add a ~1 cm layer of sand on top of the plug.

  • In a beaker, measure out the required amount of silica gel (typically 30-50 times the weight of the crude sample).

  • In the fume hood, carefully add the initial, least polar eluent (e.g., 19:1 Hex:EtOAc) to the silica gel while stirring with a glass rod to form a smooth, pourable slurry.

  • With the column stopcock closed, pour the slurry into the column. Use a funnel to aid the transfer.

  • Rinse the beaker with more eluent and add it to the column to ensure all silica is transferred.

  • Open the stopcock and allow some solvent to drain, while gently tapping the side of the column to help the silica pack down evenly. Never let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, carefully add another ~1 cm layer of sand on top to prevent the bed from being disturbed during sample and eluent addition[11].

  • Drain the excess solvent until the level is just at the top of the sand layer, then close the stopcock. The column is now ready for loading.

Stage 3: Sample Loading

Causality: Proper sample loading is crucial. The sample must be applied to the column in a highly concentrated, narrow band. A wide band will lead to broad, overlapping elution profiles and poor separation. Dry loading is superior for samples that are not readily soluble in the mobile phase, as it ensures the entire sample starts as a narrow band at the very top of the column[11].

Procedure (Dry Loading Recommended):

  • Dissolve the entire crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.

  • Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently and evenly transfer this powder onto the top layer of sand in the packed column.

  • Carefully add a final thin layer of sand on top of the sample-adsorbed silica.

  • Gently add the mobile phase to fill the column.

Stage 4: Elution and Fraction Collection

Causality: This is the active separation step. Applying gentle, consistent air pressure (flash chromatography) accelerates the flow of the mobile phase, significantly reducing the purification time while maintaining good separation. Collecting small, uniform fractions allows for precise identification of the pure compound.

Procedure:

  • Fill the column above the sand with the mobile phase identified in Stage 1.

  • Place the first collection test tube under the column outlet.

  • Secure the pressure adapter to the top of the column and apply a gentle, steady flow of compressed air (start at 1-2 PSI). Adjust the pressure to achieve a steady drip or thin stream from the outlet. A solvent drop rate of about 2 inches per minute in the column body is a good target[11].

  • Collect fractions of a consistent volume (e.g., 10-15 mL per test tube).

  • Continuously monitor the solvent level in the column, refilling from the reservoir as needed. Crucially, never let the column run dry.

  • If TLC analysis during optimization showed that impurities were very close to the product, consider using gradient elution. Start with a non-polar eluent (e.g., 19:1 Hex:EtOAc) to wash off non-polar impurities, then incrementally increase the polarity (e.g., to 9:1, then 4:1) to elute the target compound.

Stage 5: Fraction Analysis and Product Isolation

Causality: TLC is used again to analyze the collected fractions to determine which ones contain the pure product. This prevents the pooling of impure fractions and ensures the final product's high purity.

Procedure:

  • Arrange the collected fractions in order.

  • Spot every second or third fraction onto a single TLC plate. For comparison, also spot the original crude mixture.

  • Develop the TLC plate using the optimized mobile phase.

  • Visualize under UV light. Identify the fractions that contain only the spot corresponding to the pure this compound.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • Weigh the flask to determine the final mass of the purified product and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.

G TLC Stage 1: TLC Optimization Find eluent for Rf ≈ 0.3 Pack Stage 2: Column Packing Prepare silica slurry and pack column TLC->Pack Determines starting eluent Load Stage 3: Sample Loading Adsorb crude onto silica (dry load) Pack->Load Elute Stage 4: Elution Run column with gentle pressure Collect fractions Load->Elute Analyze Stage 5: Analysis & Isolation Analyze fractions by TLC Combine pure fractions Evaporate solvent Elute->Analyze Yields ~20-100 fractions Product Pure Product Analyze->Product

Figure 2: Overall Workflow for Purification.

Expected Results & Data Summary

The following table summarizes the key parameters and expected outcomes for this purification protocol.

ParameterDescription
Compound Properties
IUPAC Name2-(4-tert-butyl-phenyl)acetonitrile[12]
Molecular FormulaC₁₂H₁₅N[12]
Molecular Weight173.25 g/mol [12]
TLC Conditions
Stationary PhaseSilica gel 60 F₂₅₄
Recommended Mobile PhaseHexane:Ethyl Acetate (9:1, v/v)
Expected Rf~0.30
Column Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Sample:Silica Ratio1:30 to 1:50 (by weight)
Loading MethodDry Loading
Elution ModeIsocratic or Step-Gradient
Expected Outcome
Purity>98% (as determined by NMR or GC)
Yield (Recovery)85-95% (dependent on crude purity)
AppearanceColorless oil or low-melting solid

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Incorrect mobile phase polarity. 2. Column overloaded with sample. 3. Sample band was too wide during loading.1. Re-optimize eluent with TLC; aim for a lower Rf (0.2-0.25) for better separation. 2. Reduce the amount of crude sample; maintain at least a 1:30 sample-to-silica ratio. 3. Ensure sample is concentrated before loading; use the dry loading method.
Compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane).
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For example, switch from 9:1 to 4:1 Hex:EtOAc.
Cracked or Channeled Column Bed 1. Column was not packed properly (e.g., dry packing). 2. A sudden change in solvent polarity caused thermal stress.1. Repack the column using the slurry method, ensuring a homogenous bed. 2. If using a gradient, introduce polarity changes gradually.
Streaking on TLC Plate 1. Sample is too concentrated on the TLC spot. 2. Compound is acidic or basic.1. Dilute the sample before spotting. 2. Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the compound.

References

  • Manner, V. W., et al. (n.d.). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. The Royal Society of Chemistry.
  • Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5- hydroxymethylfurfur - Supporting Information. (n.d.).
  • ResearchGate. (2015). How can I separate acetonitril containing phenolic compound from mixtures of acetonitril and fatty acid except column chromatography? Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Available at: [Link]

  • Google Patents. (n.d.). CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. Available at: [Link]

  • NIH. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Available at: [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • YouTube. (2023). Performing Thin Layer Chromatography (TLC). Available at: [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

  • OSTI.GOV. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Available at: [Link]

  • LCGC International. (2018). Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part 1: Solvent Volumes and Buffer Counterions. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]

  • ACS Publications. (2026). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. Available at: [Link]

  • Taylor & Francis. (n.d.). Column chromatography – Knowledge and References. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. Available at: [Link]

  • Wikipedia. (n.d.). 4-tert-Butylphenol. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of (4-tert-butyl-phenoxy)acetonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the purification of (4-tert-butyl-phenoxy)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The focus of this application note is on developing a robust and efficient recrystallization protocol to achieve high purity, a critical requirement for subsequent synthetic steps and biological testing.

Introduction: The Criticality of Purity for this compound

This compound serves as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a bulky tert-butyl group, a phenoxy moiety, and a nitrile functional group, allows for diverse chemical modifications. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic transformations, and the generation of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API) or research compound.

The most probable synthetic route to this compound is through a Williamson ether synthesis, involving the reaction of 4-tert-butylphenol with chloroacetonitrile in the presence of a base. This reaction is generally efficient; however, the crude product is often contaminated with unreacted 4-tert-butylphenol and inorganic salts from the reaction workup. Recrystallization is a powerful and scalable technique for the removal of such impurities, relying on the differences in solubility between the desired compound and its contaminants in a chosen solvent system at varying temperatures.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Conversely, impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor upon cooling) or insoluble even at high temperatures (to be removed by hot filtration).

The process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by cooling the solution to allow the desired compound to crystallize while the impurities remain dissolved. The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.

Pre-Protocol Considerations: Understanding the Key Players

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₅NON/A
Molecular Weight 189.26 g/mol N/A
Melting Point 69 °C[1]
Appearance White to off-white solidN/A
Solubility (Qualitative) Soluble in chloroform, DCM, and THF[2]
Profile of the Primary Impurity: 4-tert-butylphenol
PropertyValueSource
Molecular Formula C₁₀H₁₄ON/A
Molecular Weight 150.22 g/mol N/A
Melting Point 99 °CN/A
Appearance White crystalline solidN/A
Solubility (Qualitative) Soluble in ethanol, ether, and acetone. Insoluble in water.N/A

The key to a successful separation lies in the differential solubility of this compound and 4-tert-butylphenol in the chosen recrystallization solvent.

Experimental Workflow: From Crude Solid to Purified Crystals

This section outlines the complete workflow for the purification of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Solvent_Screening Solvent Screening Dissolution Dissolution in Hot Solvent Solvent_Screening->Dissolution Crude_Material Crude this compound Crude_Material->Solvent_Screening Select Solvent Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Remove insoluble impurities Cooling Slow Cooling & Crystallization Dissolution->Cooling Hot_Filtration->Cooling Isolation Isolation by Vacuum Filtration Cooling->Isolation Separate crystals from mother liquor Drying Drying of Crystals Isolation->Drying Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Drying->Purity_Analysis Yield_Calculation Yield Calculation Drying->Yield_Calculation

Sources

Analytical methods for (4-Tert-butyl-phenoxy)acetonitrile characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of (4-tert-butyl-phenoxy)acetonitrile

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: this compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials science precursors.[1] Its precise chemical structure, purity, and impurity profile are critical determinants of reaction yield, final product quality, and safety. This document provides a comprehensive guide to the analytical methodologies required for the definitive characterization of this compound, ensuring its suitability for research, development, and manufacturing purposes. We will explore a multi-technique approach, integrating spectroscopic and chromatographic methods to build a complete analytical profile. Each protocol is designed as a self-validating system, incorporating principles from authoritative sources like the United States Pharmacopeia (USP) to ensure data integrity and trustworthiness.

Physicochemical Properties and Structural Identity

A foundational step in characterization is the confirmation of basic physical properties and molecular identity. These data serve as the initial reference points for all subsequent analyses.

PropertyValueSource
Chemical Name 2-(4-tert-Butyl-phenoxy)acetonitrileSanta Cruz Biotechnology
CAS Number 50635-24-0Santa Cruz Biotechnology[1]
Molecular Formula C₁₂H₁₅NOSanta Cruz Biotechnology[1]
Molecular Weight 189.25 g/mol Santa Cruz Biotechnology[1]
Appearance Colorless to almost colorless clear liquidChemicalBook
Boiling Point 79-81°C at 0.1 mm HgChemicalBook[2]
Solubility Soluble in chloroform, methanol (very slightly)ChemicalBook[2]

Structural Elucidation via Spectroscopic Methods

Spectroscopy provides unambiguous confirmation of the molecular structure by probing the connectivity and chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

Causality: ¹H NMR confirms the presence and connectivity of hydrogen atoms by analyzing their chemical shifts, integration (proton count), and splitting patterns (neighboring protons). ¹³C NMR complements this by identifying all unique carbon environments within the molecule.

Expected Spectral Features:

¹H NMR Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl-C(CH ₃)₃~1.3Singlet (s)9H
Methylene-O-CH ₂-CN~4.7Singlet (s)2H
AromaticAr-H (ortho to -O)~6.9Doublet (d)2H
AromaticAr-H (meta to -O)~7.3Doublet (d)2H
¹³C NMR Assignment Expected Chemical Shift (δ, ppm)
tert-Butyl-C(C H₃)₃~31.5
tert-Butyl-C (CH₃)₃~34.2
Methylene-O-C H₂-CN~55.0
Nitrile-C N~117.0
AromaticC -H (ortho to -O)~115.0
AromaticC -H (meta to -O)~127.0
AromaticC -C(CH₃)₃~147.0
AromaticC -O~155.0

Protocol 2.1: NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine the multiplicity of each.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the longer relaxation times of quaternary carbons, ensure a sufficient relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) for good signal-to-noise.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Process and reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Causality: Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. The nitrile (C≡N) and ether (C-O-C) groups in this compound have distinct, strong absorption bands that are easily identifiable.[4][5][6]

Expected Absorption Bands:

Wavenumber (cm⁻¹)BondFunctional Group
~2230C≡N StretchAromatic Nitrile[4][5]
~1250C-O-C StretchAryl-Alkyl Ether[7]
3100-3000C-H StretchAromatic[8]
1600-1450C=C StretchAromatic Ring[8]
2960-2870C-H StretchAlkyl (tert-butyl)

Protocol 2.2: FT-IR Analysis

  • Sample Preparation (Thin Film Method):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one drop of the liquid this compound sample onto one plate.

    • Carefully place the second plate on top and gently rotate to spread the sample into a thin, uniform film.

  • Data Acquisition:

    • Place the prepared salt plates into the spectrometer's sample holder.

    • Acquire a background spectrum of the empty, clean salt plates.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Identify and label the key absorption bands corresponding to the expected functional groups.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Causality: In the mass spectrometer, molecules are ionized and then fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues, acting as a molecular fingerprint.[9] Aromatic compounds typically show a prominent molecular ion peak.[9][10]

Expected Ions:

m/z ValueIdentityComments
189.12[M]⁺Molecular Ion (C₁₂H₁₅NO)
174.10[M-CH₃]⁺Loss of a methyl radical from the tert-butyl group.
149.12[M-C₃H₄]⁺Fragmentation of the tert-butyl group.
132.08[M-C₄H₉]⁺Loss of the tert-butyl group.

Protocol 2.3: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and compare its m/z value to the calculated molecular weight.

    • Propose structures for the major fragment ions.

Purity and Impurity Profiling via Chromatography

Chromatographic techniques are essential for separating the main compound from any impurities, including starting materials, by-products, or degradation products.[11][12]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the gold standard for quantifying the purity of non-volatile organic compounds.

Causality: In reversed-phase HPLC, separation is based on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column. This allows for the separation of this compound from potentially more polar (e.g., 4-tert-butylphenol) or less polar impurities.

Protocol 3.1: HPLC Purity Analysis

  • System Preparation:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

    • Purge the system thoroughly to remove air bubbles.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 277 nm (based on the chromophore of the parent phenol).[13]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 50% B (re-equilibration)

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in acetonitrile.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the sample solution.

    • The system is suitable if the relative standard deviation (RSD) for the peak area of the main compound is ≤ 2.0%. This complies with standards outlined in USP General Chapter <621>.[14][15]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities relative to the main peak.

Integrated Analytical Workflow

A robust characterization relies on the logical integration of these techniques. The following workflow ensures that structural identity is confirmed before purity is assessed, providing a complete and reliable analytical picture.

G cluster_0 Structural Confirmation cluster_1 Purity & Impurity Assessment NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC-UV Analysis NMR->HPLC Identity Confirmed IR FT-IR Spectroscopy IR->HPLC Identity Confirmed MS Mass Spectrometry (GC-MS) MS->HPLC Identity Confirmed GC GC-FID Analysis (Volatile Impurities) HPLC->GC Non-volatile Purity Report Final Certificate of Analysis HPLC->Report Data Compilation GC->Report Data Compilation Sample Sample Receipt: This compound Sample->NMR Primary Structure Sample->IR Functional Groups Sample->MS Molecular Weight

Caption: Integrated workflow for compound characterization.

This workflow demonstrates a hierarchical approach. Spectroscopic methods first provide definitive structural confirmation. Once the material's identity is beyond doubt, chromatographic methods are employed to accurately determine its purity and impurity profile, culminating in a comprehensive Certificate of Analysis.

References

  • Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology. Available at: [Link]

  • Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes. ACS Applied Energy Materials. Available at: [Link]

  • (4-tert-Butylphenyl)acetonitrile | C12H15N. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • para-tert-butyl phenyl acetonitrile. The Good Scents Company. Available at: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

  • (4-tert-Butylphenyl)-acetonitrile. LookChem. Available at: [Link]

  • (PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopy of Ethers. OpenStax. Available at: [Link]

  • Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5- hydroxymethylfurfur - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Preparation method of 4-tert-butyl phthalonitrile.Google Patents.
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  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]

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  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. AZO Materials. Available at: [Link]

  • GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Available at: [Link]

  • Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. Available at: [Link]

  • Analysis of 4-Tert-Butylpyrocatechol in Styrene by Solid Phase Extraction and High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Derivative Ratio Spectra and Multivariate Methods (CLS, PCR and PLS) for the Resolution of Ternary Mixtures of the Pesticides Carbofuran Carbaryl and Phenamifos After Their Extraction into Chloroform. Analyst (RSC Publishing). Available at: [Link]

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  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

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  • How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? YouTube. Available at: [Link]

  • 4-tert-Butylphenol | C10H14O | MD Topology | NMR | X-Ray. Automated Topology Builder. Available at: [Link]

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Application Note: A Robust GC-MS Protocol for the Identification of (4-Tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive protocol for the identification of (4-tert-butyl-phenoxy)acetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). In the landscape of pharmaceutical development and chemical manufacturing, the unambiguous identification of novel chemical entities and intermediates is of paramount importance. This compound, a compound with potential applications in organic synthesis, requires a reliable analytical method for its characterization. This document provides a detailed, step-by-step methodology, grounded in established principles of analytical chemistry, to guide researchers, scientists, and drug development professionals. The protocol covers sample preparation, instrument configuration, and data analysis, and includes a discussion on the anticipated mass spectral fragmentation, providing a self-validating framework for its application.

Introduction and Scientific Rationale

This compound (CAS 50635-24-0) is an aromatic nitrile with a molecular weight of 189.25 g/mol and a chemical formula of C₁₂H₁₅NO.[1] Its structure, featuring a tert-butyl group, a phenoxy moiety, and a nitrile functional group, suggests its potential as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The unequivocal identification of this compound is a critical step in quality control, reaction monitoring, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of semi-volatile and volatile organic compounds due to its high separation efficiency and definitive identification capabilities.[2] This application note details a robust GC-MS method developed to provide high sensitivity and selectivity for the detection of this compound.

Experimental Workflow Overview

The analytical workflow is designed to ensure reproducible and accurate identification of the target analyte. It encompasses sample preparation, GC separation, and MS detection and analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Dissolution Dissolution in Acetonitrile Sample->Dissolution 1.0 mg/mL IS_Spike Internal Standard Spiking (e.g., 4-Chlorophenoxyacetonitrile) Dissolution->IS_Spike Filtration Syringe Filtration (0.22 µm PTFE) IS_Spike->Filtration Vial Transfer to GC Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (Capillary GC Column) Injection->Separation Ionization Electron Ionization (EI) 70 eV Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram (TIC) Generation Detection->TIC Peak_Integration Peak Integration & Retention Time (RT) Determination TIC->Peak_Integration Mass_Spectrum Mass Spectrum Extraction Peak_Integration->Mass_Spectrum Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

Figure 1: Experimental workflow for the GC-MS identification of this compound.

Materials and Reagents

Chemicals and Standards
  • This compound (CAS 50635-24-0), analytical standard grade

  • Acetonitrile, HPLC or GC-MS grade

  • 4-Chlorophenoxyacetonitrile (Internal Standard, IS), analytical standard grade

  • Helium (Carrier Gas), ultra-high purity (99.999%)

Equipment and Consumables
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary GC column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler vials, 2 mL, with PTFE-lined septa

  • Syringe filters, 0.22 µm PTFE

  • Analytical balance

  • Volumetric flasks and pipettes

Detailed Experimental Protocol

Standard and Sample Preparation

Rationale for Solvent Selection: Acetonitrile is chosen as the solvent due to its volatility and compatibility with GC-MS analysis. It is also a common solvent in organic synthesis, making this protocol applicable for reaction monitoring.

  • Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask to obtain a 1 mg/mL stock solution.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 4-Chlorophenoxyacetonitrile in acetonitrile. The selection of 4-Chlorophenoxyacetonitrile as an internal standard is based on its structural similarity to the analyte, which ensures comparable chromatographic behavior and ionization response, while its distinct mass spectrum prevents interference.

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve a concentration range suitable for the expected sample concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the sample in acetonitrile to an estimated concentration within the working standard range. Spike with the internal standard to a final concentration of 10 µg/mL.

  • Filtration: Filter all prepared solutions through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

Rationale for Parameter Selection: The selected GC column (DB-5ms) is a low-polarity column suitable for the separation of a wide range of organic compounds, including aromatic nitriles. The temperature program is optimized to ensure good peak shape and resolution of the analyte from potential impurities and the solvent front.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (10:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 350 amu
Acquisition Mode Full Scan

Data Analysis and Interpretation

  • Chromatographic Analysis: Identify the peaks corresponding to the internal standard and this compound in the total ion chromatogram (TIC) based on their retention times.

  • Mass Spectral Analysis: Extract the mass spectrum for the analyte peak.

  • Identification: The primary identification is achieved by matching the acquired mass spectrum with a reference spectrum, if available. In the absence of a reference spectrum, the identification relies on the interpretation of the fragmentation pattern.

Anticipated Mass Spectral Fragmentation

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways based on the functional groups present in the molecule.

Fragmentation cluster_mol cluster_frags M [this compound]⁺˙ m/z = 189 F1 [M - CH₃]⁺ m/z = 174 M->F1 - •CH₃ F2 [M - C₄H₉]⁺ m/z = 132 M->F2 - •C₄H₉ F3 [C₄H₉]⁺ m/z = 57 M->F3 Tert-butyl cation F4 [M - OCH₂CN]⁺ m/z = 133 M->F4 - •OCH₂CN

Figure 2: Proposed major fragmentation pathways for this compound.
  • Molecular Ion (M⁺˙) at m/z 189: The presence of the molecular ion is expected, and its accurate mass can confirm the elemental composition.

  • Loss of a Methyl Radical (m/z 174): A characteristic fragmentation of tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This is anticipated to be a prominent peak.

  • Loss of the Tert-butyl Group (m/z 132): Cleavage of the bond between the tert-butyl group and the aromatic ring would result in a fragment at m/z 132.

  • Tert-butyl Cation (m/z 57): The formation of the stable tert-butyl cation (C₄H₉⁺) is a very common fragmentation pathway for compounds containing this moiety and is expected to be a significant peak.

  • Cleavage of the Ether Bond (m/z 133): Scission of the ether linkage could lead to the formation of a tert-butylphenoxyl radical and a cation at m/z 133.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, a thorough method validation should be performed in the user's laboratory. This should include:

  • System Suitability: Injecting a standard solution multiple times to ensure the stability and performance of the GC-MS system (e.g., peak area and retention time precision).

  • Specificity: Analyzing a blank sample (acetonitrile) to ensure no interfering peaks are present at the retention time of the analyte and internal standard.

  • Linearity: Analyzing the working standards to establish a calibration curve and determine the linear range of the method.

  • Accuracy and Precision: Analyzing samples of known concentration to determine the recovery and repeatability of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound by GC-MS. By detailing the experimental procedure, explaining the rationale behind the chosen parameters, and predicting the mass spectral fragmentation, this guide serves as a valuable resource for researchers in the pharmaceutical and chemical industries. The emphasis on method validation ensures that the protocol can be implemented with a high degree of confidence, contributing to the reliable characterization of this important chemical compound.

References

  • Agilent Technologies. (n.d.). DB-5ms GC Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76784, (4-tert-Butylphenyl)acetonitrile. Retrieved from [Link]

  • Yasin Baki Demirlek. (n.d.). Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. Eurachem. Retrieved from [Link]

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Application Notes & Protocols: (4-Tert-butyl-phenoxy)acetonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of (4-tert-butyl-phenoxy)acetonitrile.

Authored by: A Senior Application Scientist

I. Introduction: Unlocking Synthetic Potential

This compound is a bifunctional organic molecule that serves as a highly valuable intermediate in modern organic synthesis. Its structure incorporates a sterically hindered phenoxy group and a reactive nitrile moiety, providing multiple avenues for chemical modification. The bulky tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, modulate lipophilicity, or confer specific binding properties by occupying hydrophobic pockets in target proteins[1]. This guide provides a detailed exploration of the core reactivity of this compound, complete with validated protocols and mechanistic insights to empower its effective use in research and development.

The molecule's utility stems from three primary reactive centers:

  • The nitrile group (C≡N) , which can be transformed into amines or carboxylic acids.

  • The α-methylene bridge (O-CH₂-CN) , whose protons are activated for deprotonation and subsequent functionalization.

  • The aromatic ring , which can undergo electrophilic substitution, albeit influenced by the existing substituents.

This document will dissect these transformations, presenting them as strategic tools for molecular construction.

II. Physicochemical Properties & Handling

A foundational understanding of a reagent's properties is paramount for safe and effective experimental design.

PropertyValueSource
IUPAC Name 2-(4-(tert-butyl)phenoxy)acetonitrileN/A
Molecular Formula C₁₂H₁₅NON/A
Molecular Weight 189.26 g/mol N/A
Appearance Typically a white to off-white solid or oilInferred
Solubility Soluble in common organic solvents (DCM, THF, DMF, Acetonitrile)[2]
Handling Store in a cool, dry, well-ventilated area. Avoid strong acids, bases, and oxidizing agents.General Lab Practice

III. Core Synthetic Transformations & Experimental Protocols

The true power of this compound lies in its predictable and high-yielding conversion into other valuable functional groups. The following sections detail the most critical transformations, providing both the "how" (protocol) and the "why" (mechanistic causality).

Workflow Overview: Key Derivatives

The following diagram illustrates the primary synthetic pathways originating from this compound.

G start This compound acid (4-tert-butyl-phenoxy)acetic Acid start->acid  Nitrile Hydrolysis (H⁺ or OH⁻, H₂O) amine 2-(4-tert-butyl-phenoxy)ethan-1-amine start->amine  Nitrile Reduction (LiAlH₄ or H₂/Catalyst) alkylated α-Substituted Derivative start->alkylated α-Alkylation (1. Base, 2. E⁺)

Caption: Key synthetic transformations of this compound.

A. Transformation 1: Hydrolysis of the Nitrile to a Carboxylic Acid

This transformation converts the nitrile into a carboxylic acid, (4-tert-butyl-phenoxy)acetic acid, a valuable precursor for esters, amides, and other acid derivatives. The reaction proceeds via initial hydration to an amide intermediate, which is subsequently hydrolyzed.

Mechanistic Insight: Nitriles are relatively unreactive. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom significantly more electrophilic and susceptible to attack by a weak nucleophile like water[3]. Under basic conditions, the strong hydroxide nucleophile directly attacks the nitrile carbon[3]. Both pathways lead to the carboxylic acid.

Protocol: Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. A common ratio is 5-10 mL of acid/water mixture per gram of nitrile.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The carboxylic acid product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield (4-tert-butyl-phenoxy)acetic acid.

ParameterConditionRationale
Catalyst Concentrated H₂SO₄Provides the acidic environment to activate the nitrile.
Temperature RefluxProvides the necessary activation energy for the hydrolysis of the stable nitrile and intermediate amide.
Workup Quenching on iceSafely dilutes the strong acid and precipitates the less water-soluble product.
B. Transformation 2: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group yields 2-(4-tert-butyl-phenoxy)ethan-1-amine, introducing a primary amine that is a cornerstone for building diverse molecular scaffolds, particularly in pharmaceutical chemistry.

Mechanistic Insight: The choice of reducing agent is critical.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful nucleophilic hydride reagent that directly attacks the electrophilic nitrile carbon. It requires strictly anhydrous conditions and a careful quenching procedure[4].

  • Catalytic Hydrogenation: Uses H₂ gas and a metal catalyst (e.g., Raney Nickel, Palladium). The reaction occurs on the catalyst surface where the C≡N bond is sequentially hydrogenated[5]. This method is often cleaner but may require specialized pressure equipment.

Protocol: Reduction using LiAlH₄

  • Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF (10 mL per gram of LiAlH₄).

  • Substrate Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor by TLC.

  • Workup (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure generates a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with ether or THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.

C. Transformation 3: α-Alkylation via Carbanion Formation

The protons on the methylene carbon adjacent to the nitrile are acidic (pKa ≈ 25-29 in DMSO) due to the inductive electron-withdrawing effect and resonance stabilization of the resulting carbanion. This allows for deprotonation and subsequent reaction with electrophiles.

Mechanistic Insight: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is required. LDA is ideal as it is highly basic yet sterically hindered, minimizing the risk of direct attack on the nitrile group. The resulting anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides in an Sₙ2 reaction.

Caption: Reaction pathway for the α-Alkylation of the building block.

Protocol: α-Alkylation with an Alkyl Halide

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78°C (dry ice/acetone bath).

  • Anion Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78°C. Stir for 1 hour at this temperature to ensure complete deprotonation.

  • Electrophile Addition: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.0-1.2 eq) dropwise to the solution, maintaining the temperature at -78°C.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. Applications in Drug Discovery and Materials Science

The derivatives of this compound are valuable in several high-value applications:

  • Medicinal Chemistry: The corresponding primary amine can be used in the synthesis of enzyme inhibitors, receptor antagonists, or other bioactive molecules where the phenoxy ether motif is desired for pharmacokinetics. The tert-butyl group often improves oral bioavailability and reduces metabolic degradation[1].

  • Agrochemicals: The structural motifs are found in some classes of pesticides and herbicides.

  • Materials Science: The phenoxyacetonitrile core can be incorporated into larger structures like phthalocyanines, which have applications in non-linear optics and as photosensitizers[6]. For example, 4-(4-tert-butylphenoxy)phthalonitrile is a direct precursor to tetra-substituted phthalocyanines.

V. Conclusion

This compound is more than a simple chemical; it is a strategic platform for molecular design. By mastering the fundamental transformations of its nitrile and α-methylene groups—hydrolysis, reduction, and alkylation—researchers can rapidly access a diverse range of complex molecules. The protocols and insights provided herein serve as a robust foundation for leveraging this building block to its full potential, accelerating innovation in drug discovery, materials science, and beyond.

VI. References

  • CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents. (URL: )

  • Serendipitous Synthesis of ( tert -Butyl- NNO -azoxy)acetonitrile: Reduction of an Oxime Moiety to a Methylene Unit - ResearchGate. (URL: [Link])

  • (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem. (URL: [Link])

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. (URL: [Link])

  • (PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption - ResearchGate. (URL: [Link])

  • Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5- hydroxymethylfurfur - Supporting Information. (URL: [Link])

  • Transforming Nitriles: Reduction to Amines (13.4.4) | OCR A-Level Chemistry Notes. (URL: [Link])

  • Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. | Request PDF - ResearchGate. (URL: [Link])

  • Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes | ACS Omega - ACS Publications. (URL: [Link])

  • Electrodeposition of 4,4′-di-tert-butylbiphenyl peroxide from the anodic oxidation of p-tert-butylphenol in an alkaline acetonitrile solution | Request PDF - ResearchGate. (URL: [Link])

  • Hydrolysis of acetonitrile to acetamide - US3040095A - Google Patents. (URL: )

  • Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015) - ResearchGate. (URL: [Link])

  • reduction of nitriles - Chemguide. (URL: [Link])

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (URL: [Link])

Sources

Application Notes and Protocols: (4-Tert-butyl-phenoxy)acetonitrile in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Phenoxyacetonitrile Moiety

In the landscape of medicinal chemistry, the phenoxyacetonitrile scaffold, exemplified by (4-tert-butyl-phenoxy)acetonitrile, represents a versatile and highly valuable building block. The presence of the ether linkage provides stability and a specific spatial orientation, while the nitrile group offers a gateway to a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. The tert-butyl group, a common motif in drug design, can enhance lipophilicity, modulate metabolic stability, and provide steric bulk to influence receptor binding.

This guide provides a comprehensive overview of the application of this compound and related structures in the synthesis of bioactive molecules, with a primary focus on the synthesis of fenofibrate, a widely prescribed lipid-lowering agent. We will explore both a plausible synthetic pathway commencing from a phenoxyacetonitrile intermediate and the established industrial synthesis routes for a comparative perspective. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Part 1: Synthesis of Fenofibrate via a this compound Intermediate

This section outlines a logical, multi-step synthesis of fenofibrate, illustrating the utility of this compound as a key intermediate. This pathway highlights fundamental organic transformations relevant to drug synthesis.

Logical Synthesis Workflow

G cluster_0 Synthesis of this compound cluster_1 Hydrolysis to Carboxylic Acid cluster_2 Acylation and Esterification A 4-tert-Butylphenol C This compound A->C Williamson Ether Synthesis B Chloroacetonitrile B->C D (4-tert-Butyl-phenoxy)acetic acid C->D Acid or Base Hydrolysis E Fenofibric Acid D->E Friedel-Crafts Acylation with 4-Chlorobenzoyl Chloride F Fenofibrate E->F Esterification with Isopropanol

Caption: Plausible synthetic pathway to Fenofibrate.

Protocol 1.1: Williamson Ether Synthesis of this compound

This protocol describes the formation of the ether linkage between 4-tert-butylphenol and chloroacetonitrile. The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1]

Materials:

  • 4-tert-Butylphenol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-tert-butylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Characterization of this compound:

  • Molecular Formula: C₁₂H₁₅NO

  • Molecular Weight: 189.25 g/mol [2]

  • Appearance: Colorless to pale yellow oil or solid.

  • ¹H NMR (CDCl₃): δ 7.35 (d, 2H), 6.90 (d, 2H), 4.70 (s, 2H), 1.30 (s, 9H).

  • IR (cm⁻¹): ~2250 (C≡N stretch), ~1240 (C-O-C stretch).

Protocol 1.2: Hydrolysis of this compound to (4-tert-Butyl-phenoxy)acetic acid

The nitrile group is hydrolyzed to a carboxylic acid under basic conditions, followed by acidification.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of (4-tert-butyl-phenoxy)acetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 90-98%

Protocol 1.3: Friedel-Crafts Acylation of (4-tert-Butyl-phenoxy)acetic acid to Fenofibric Acid

This step introduces the 4-chlorobenzoyl group onto the aromatic ring via an electrophilic aromatic substitution reaction.[3]

Materials:

  • (4-tert-Butyl-phenoxy)acetic acid

  • 4-Chlorobenzoyl chloride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve (4-tert-butyl-phenoxy)acetic acid (1.0 eq) and 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add this solution dropwise to the stirred aluminum chloride suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude fenofibric acid.

  • Recrystallize from a suitable solvent system (e.g., toluene/heptane) to obtain pure fenofibric acid.

Expected Yield: 70-85%

Protocol 1.4: Esterification of Fenofibric Acid to Fenofibrate

The final step is the esterification of the carboxylic acid with isopropanol to yield fenofibrate.[4]

Materials:

  • Fenofibric Acid

  • Isopropanol

  • Sulfuric Acid (H₂SO₄), concentrated

  • Toluene

Procedure:

  • In a round-bottom flask, suspend fenofibric acid (1.0 eq) in a mixture of isopropanol and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from isopropanol to obtain pure fenofibrate.

Expected Yield: 80-90%

Part 2: Established Industrial Synthesis of Fenofibrate

For a comprehensive understanding, it is crucial to be aware of the more direct and economically viable industrial synthesis routes for fenofibrate. These methods typically do not proceed via a nitrile intermediate.[5][6][7]

Industrial Synthesis Workflow

G cluster_0 Starting Materials cluster_1 One-Pot Synthesis A 4-Chloro-4'-hydroxybenzophenone C Fenofibrate A->C Williamson Ether Synthesis B Isopropyl 2-bromo-2-methylpropanoate B->C

Caption: Common industrial synthesis of Fenofibrate.

Protocol 2.1: One-Pot Synthesis of Fenofibrate

This is a widely cited method for the industrial production of fenofibrate.[5][6][7]

Materials:

  • 4-Chloro-4'-hydroxybenzophenone

  • Isopropyl 2-bromo-2-methylpropanoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene (or other suitable solvent)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), optional

Procedure:

  • Charge a reactor with 4-chloro-4'-hydroxybenzophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and toluene.

  • Optionally, add a catalytic amount of a phase transfer catalyst.

  • Heat the mixture to reflux.

  • Add isopropyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise.

  • Maintain the reaction at reflux for 24-48 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Concentrate the organic layer under reduced pressure.

  • Recrystallize the crude product from isopropanol to afford pure fenofibrate.

Quantitative Data Summary

Synthesis RouteKey IntermediateNumber of StepsOverall Yield (approx.)
Via Nitrile IntermediateThis compound445-65%
Industrial One-Pot4-Chloro-4'-hydroxybenzophenone180-90%

Part 3: Biological Activity and Mechanism of Action of Fenofibrate

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[8]

Mechanism of Action: PPARα Agonism

PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[9] Activation of PPARα by fenofibric acid leads to:

  • Increased Lipolysis and Fatty Acid Oxidation: Upregulation of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[8]

  • Reduced VLDL Production: Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

  • Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).[10]

G cluster_0 Fenofibric Acid (Active Metabolite) cluster_1 Nuclear Receptor Activation cluster_2 Gene Transcription Regulation A Fenofibric Acid B PPARα A->B Binds and Activates D PPARα/RXR Heterodimer B->D C RXR C->D E PPRE in Target Genes D->E Binds to F ↑ LPL, ApoA-I/A-II Expression E->F G ↓ ApoC-III Expression E->G

Sources

Applications of (4-tert-butyl-phenoxy)acetonitrile in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the potential applications of (4-tert-butyl-phenoxy)acetonitrile in the field of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes current understanding of related chemical structures to propose potential therapeutic applications, supported by detailed synthetic protocols and mechanistic insights.

Introduction: Unlocking the Potential of a Hybrid Scaffold

This compound is a synthetic organic compound characterized by a phenoxyacetonitrile core bearing a tert-butyl group at the para-position of the phenyl ring. This unique structural combination brings together two key pharmacophores: the substituted phenol and the acetonitrile moiety. The tert-butyl group, a bulky and lipophilic substituent, is known to influence the pharmacokinetic and pharmacodynamic properties of drug molecules by enhancing metabolic stability and modulating receptor binding. Phenolic compounds, particularly those with sterically hindering groups like tert-butyl, are well-established as potent antioxidants and radical scavengers. The acetonitrile group, on the other hand, is a versatile functional group present in numerous pharmaceuticals and serves as a valuable synthon for the construction of various nitrogen-containing heterocycles with diverse biological activities.

The strategic combination of these structural features in this compound suggests a promising scaffold for the development of novel therapeutic agents across several disease areas. This guide will delve into the inferred medicinal chemistry applications based on the bioactivities of its constituent moieties and related compounds, provide a robust protocol for its synthesis, and outline experimental designs for its biological evaluation.

Core Structural Components and Their Significance in Drug Design

The therapeutic potential of this compound can be rationalized by examining the well-documented roles of its primary structural components in medicinal chemistry.

The (4-tert-butyl-phenoxy) Moiety: A Driver of Bioactivity

The 4-tert-butylphenol substructure is a recurring motif in compounds exhibiting a wide range of biological effects. Derivatives of tert-butylated phenols are recognized for their potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[1].

  • Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl group, sterically hindered by the adjacent tert-butyl group, is an excellent hydrogen atom donor, enabling it to effectively scavenge reactive oxygen species (ROS) and interrupt radical chain reactions. This antioxidant capacity is often linked to anti-inflammatory effects, as oxidative stress is a key contributor to the inflammatory cascade[2]. For instance, 2,4-di-tert-butylphenol has demonstrated significant antioxidant and anti-inflammatory activities[3].

  • Antimicrobial and Antifungal Activity: Various derivatives of tert-butylated phenols have shown promising activity against a range of microbial pathogens. For example, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have been reported to exhibit marked antibacterial and antifungal effects[4]. The lipophilicity imparted by the tert-butyl group can facilitate the compound's penetration through microbial cell membranes.

  • Anticancer Potential: Substituted phenols, including those with tert-butyl groups, have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest[5].

The Acetonitrile Functional Group: A Versatile Pharmacophore

The acetonitrile group is not merely a passive linker but an active contributor to the pharmacological profile of a molecule. It is a key component in several approved drugs and a valuable synthetic handle for further molecular elaboration.

  • Metabolic Stability and Polarity: The nitrile group can influence a molecule's polarity and metabolic stability. It is relatively resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.

  • Hydrogen Bonding and Receptor Interactions: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

  • Synthetic Versatility: The acetonitrile moiety can be readily transformed into other functional groups, such as carboxylic acids, amines, and various heterocyclic systems, providing a gateway to a diverse range of derivatives with potentially enhanced or novel biological activities.

Proposed Medicinal Chemistry Applications of this compound

Based on the established bioactivities of its structural components, this compound is a promising lead compound for investigation in the following therapeutic areas:

Antioxidant and Neuroprotective Agents

Causality: The hindered phenolic moiety is a strong predictor of antioxidant activity. Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By scavenging free radicals, this compound could potentially protect neurons from oxidative damage. Phenoxyindole derivatives have been shown to possess neuroprotective effects through their antioxidant and anti-amyloid beta aggregation properties[6].

Experimental Workflow:

Caption: Workflow for evaluating antioxidant and neuroprotective activity.

Antimicrobial Agents

Causality: The lipophilic nature of the tert-butyl group combined with the phenoxy scaffold suggests potential for antimicrobial activity by disrupting bacterial cell membranes. Substituted naphthoxy-phthalonitrile derivatives have demonstrated inhibitory effects on Gram-positive bacteria[7]. Furthermore, 2,4-di-tert-butylphenol, produced by Streptomyces sp., has shown activity against methicillin-resistant Staphylococcus aureus (MRSA)[8].

Experimental Workflow:

Caption: Workflow for assessing antimicrobial potential.

Anticancer Agents

Causality: The phenoxy scaffold is present in numerous compounds with anticancer properties. For instance, 2-(substituted phenoxy) acetamide derivatives have exhibited anticancer activity[5]. The potential of this compound to induce oxidative stress in cancer cells or to be modified into more complex heterocyclic structures known to possess antitumor activity makes it an interesting candidate for oncology research. Phenylacrylonitrile derivatives have been investigated as tubulin inhibitors with potent anticancer effects[9][10].

Experimental Workflow:

Caption: Workflow for anticancer drug discovery.

Protocols

Synthesis of this compound

This protocol is based on the well-established Williamson ether synthesis, a reliable method for the preparation of ethers from an alkoxide and an alkyl halide.

Reaction Scheme:

G reactant1 4-tert-butylphenol product This compound reactant1->product 1. reactant2 Chloroacetonitrile reactant2->product 2. reagent K2CO3, Acetone reagent->product Reflux

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-tert-butylphenol150.2215.0 g0.10
Chloroacetonitrile75.508.3 g (6.9 mL)0.11
Anhydrous Potassium Carbonate138.2120.7 g0.15
Acetone58.08200 mL-
Dichloromethane84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (15.0 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Add chloroacetonitrile (8.3 g, 0.11 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold with significant potential in medicinal chemistry. The convergence of the biologically active tert-butyl-phenol moiety and the versatile acetonitrile group suggests a high probability of discovering novel compounds with valuable therapeutic properties. The proposed applications in neuroprotection, antimicrobial, and anticancer research are grounded in the extensive scientific literature on related structures. The provided synthetic protocol offers a straightforward and efficient route to access this compound, enabling its thorough biological evaluation. Future research should focus on the synthesis of a library of derivatives by modifying the substitution pattern on the phenyl ring and by chemical transformations of the nitrile group to explore the structure-activity relationships and optimize the pharmacological profile for specific therapeutic targets.

References

  • CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents.
  • Antimicrobial assay on synthetic phenanthridine derivatives - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. Available at: [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - MDPI. Available at: [Link]

  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... - ResearchGate. Available at: [Link]

  • Antioxidant activity of phthalonitrile derivatives bearing different chalcone groups - DergiPark. Available at: [Link]

  • (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy - ResearchGate. Available at: [Link]

  • Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Publishing. Available at: [Link]

  • Substituted naphthoxy-phthalonitrile derivatives: Synthesis, substituent effects, DFT, TD-DFT Calculations, antimicrobial properties and DNA interaction studies - PubMed. Available at: [Link]

  • New phenolic compounds from Calothamnus quadrifidus R.Br. aerial parts and their antioxidant activity - ResearchGate. Available at: [Link]

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - MDPI. Available at: [Link]

  • (PDF) Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Available at: [Link]

  • Antimicrobial activities of amphiphilic derivatives of α-amino acids - Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Synthesis of 4'-tert.butylacetophenone - PrepChem.com. Available at: [Link]

  • Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed. Available at: [Link]

  • 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Available at: [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations - ResearchGate. Available at: [Link]

  • CN105237363A - Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol - Google Patents.

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Derivatization of (4-Tert-butyl-phenoxy)acetonitrile for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

Introduction: The (4-Tert-butyl-phenoxy)acetonitrile Scaffold

The phenoxyacetonitrile core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide array of biological activities, including antitubercular and antiviral properties.[1] The inclusion of a tert-butyl group on the phenyl ring introduces significant lipophilicity and steric bulk, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This substituent can enhance membrane permeability and protect the aromatic ring from metabolic degradation. Furthermore, compounds featuring a 4-tert-butylphenyl moiety have been identified as potent mechanism-based inactivators of key metabolic enzymes like Cytochrome P450 2B4, suggesting potential applications in modulating drug metabolism or as targeted enzyme inhibitors.[2][3]

The true synthetic value of this compound lies in the versatility of its nitrile group. The nitrile can be transformed into a diverse range of functional groups, each imparting unique chemical and physical properties to the parent molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore robust synthetic protocols to create a focused small molecule library and outline a systematic biological screening cascade to identify novel bioactive compounds.

Strategic Derivatization Pathways

The derivatization of the parent scaffold can be approached through several key transformations, primarily targeting the nitrile moiety. The nitrile group is an excellent electrophile and can also activate the adjacent methylene group for various reactions.

Transformation of the Nitrile Group

The nitrile is a versatile functional group that can be converted into several other key moieties, most notably tetrazoles, which are well-known carboxylic acid bioisosteres in medicinal chemistry.

The conversion of nitriles to tetrazoles is a cornerstone reaction in drug discovery, often used to improve the metabolic stability and pharmacokinetic profile of a lead compound.[4] The reaction proceeds via a [2+3] cycloaddition between the nitrile and an azide salt, typically sodium azide. The process is often catalyzed by a Lewis or Brønsted acid, which activates the nitrile group towards nucleophilic attack by the azide anion.[5][6]

G parent This compound reagents NaN3, ZnCl2 DMF, 120 °C parent->reagents product 5-((4-tert-butylphenoxy)methyl) -1H-tetrazole reagents->product caption Figure 1. Conversion of Nitrile to Tetrazole.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. These derivatives are valuable for introducing hydrogen bond donors and acceptors, which can significantly alter the binding affinity of the molecule to its biological target.

Library Design Principles

When creating a library of derivatives for screening, diversity and focus are key. The goal is not just to create many compounds, but to create the right compounds that systematically explore the chemical space around the core scaffold.

Modification Site Derivative Class Rationale for Inclusion
Nitrile Group 5-Substituted TetrazoleCarboxylic acid bioisostere, enhances metabolic stability.
CarboxamideIntroduces H-bond donor/acceptor capabilities.
Carboxylic AcidIntroduces a key acidic functional group for salt formation and target interaction.
Amine (via reduction)Introduces a basic center, alters solubility and receptor interaction.
Aromatic Ring Nitrated DerivativesPrecursor for further functionalization (e.g., reduction to amine).
Halogenated DerivativesModulates electronic properties and can introduce halogen bonding interactions.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. As a Senior Application Scientist, I stress the importance of proper safety precautions, including the use of personal protective equipment (PPE) and performing all reactions in a well-ventilated fume hood.

Protocol 3.1: Synthesis of 5-((4-tert-butylphenoxy)methyl)-1H-tetrazole

This protocol details the conversion of the nitrile to a tetrazole, a key bioisostere. The use of zinc chloride as a Lewis acid catalyst is crucial for activating the nitrile.[5]

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) - Caution: Highly toxic and explosive.

  • Zinc Chloride (ZnCl₂) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, sodium azide, and zinc chloride.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Acidify the aqueous mixture to pH ~2 using 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final tetrazole derivative.

Self-Validation: The successful conversion is confirmed by the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of characteristic N-H and C=N stretches in the IR spectrum. NMR spectroscopy will show the disappearance of the nitrile carbon and the appearance of the tetrazole carbon signal in the ¹³C spectrum.

Biological Screening Cascade

The goal of the screening cascade is to efficiently identify promising "hit" compounds from the synthesized library and progressively characterize their biological activity.

G cluster_0 Screening Funnel A Primary HTS (Single Concentration) B Hit Confirmation (Dose-Response) A->B C Secondary Assays (e.g., Orthogonal, Selectivity) B->C D Lead Optimization C->D caption Figure 2. Biological Screening Workflow.

Protocol 4.1: Primary High-Throughput Screening (HTS)

Given that tert-butylphenol derivatives are known to interact with cytochrome P450 enzymes[2][3], a primary screen assessing the inhibition of a key P450 isoform (e.g., CYP3A4) is a logical starting point.

Objective: To identify compounds that inhibit CYP3A4 activity at a single concentration (e.g., 10 µM).

Assay Principle: A fluorogenic probe substrate for CYP3A4 is used. When metabolized by the enzyme, it is converted into a fluorescent product. Inhibitors will reduce the rate of fluorescence generation.

Materials:

  • Recombinant human CYP3A4 enzyme

  • CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • 384-well microplates, black, flat-bottom

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Ketoconazole)

Procedure:

  • Assay Development: Before the main screen, the assay must be optimized and validated. A "dry run" using only positive and negative controls is performed to ensure the Z' factor is consistently > 0.5, indicating a robust assay.[7]

  • Compound Plating: Dispense test compounds and controls into the 384-well plates using an automated liquid handler to a final concentration of 10 µM.

  • Enzyme Addition: Add the CYP3A4 enzyme and NADPH regenerating system to all wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 15 minutes) at 37 °C. This pre-incubation allows the compounds to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate (BFC) to all wells to start the reaction.

  • Detection: Immediately begin reading the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Wells with a signal >3 standard deviations from the mean of the negative controls are considered "active" or "hits".[7]

Hit Confirmation and Secondary Assays

Hits from the primary screen must be confirmed.

  • Dose-Response: Confirmed hits are tested at multiple concentrations to determine their potency (IC₅₀ value).

  • Orthogonal Assays: To rule out assay artifacts (e.g., compound fluorescence), hits should be tested in a different assay format, such as a luminescence-based assay.

  • Selectivity Profiling: Promising compounds should be tested against a panel of other P450 isoforms to determine their selectivity. High selectivity is often a desirable trait for a drug candidate to minimize off-target effects.

Data Presentation and Interpretation

Below is a hypothetical summary of results for a small set of derivatives from the library.

Compound ID Structure Primary Screen (% Inhibition @ 10µM) IC₅₀ (µM) Notes
Parent-01 This compound15.2%> 50Low activity.
TETRA-01 5-((4-tert-butylphenoxy)methyl)-1H-tetrazole85.7%2.5Potent inhibitor. Tetrazole is key.
AMIDE-01 2-(4-tert-butylphenoxy)acetamide45.1%15.8Moderate activity.
ACID-01 2-(4-tert-butylphenoxy)acetic acid60.3%8.1Good activity.

Interpretation: The data clearly indicate that converting the nitrile to a tetrazole (TETRA-01) dramatically increases the inhibitory activity against the target enzyme. This provides a strong rationale for focusing on the tetrazole series for further lead optimization.

Conclusion

The this compound scaffold is a highly versatile starting point for the development of novel bioactive molecules. The synthetic tractability of the nitrile group, particularly its conversion to a tetrazole, allows for significant modulation of the compound's properties. By following a systematic approach of library synthesis, high-throughput screening, and hit validation, researchers can efficiently explore the chemical space around this scaffold and identify promising lead compounds for drug discovery programs.

References

  • PubChem. (4-tert-Butylphenyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Gounden, R. A. D., et al. (2017). Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. South African Journal of Chemistry, 70, 49–59. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]

  • Kent, U. M., et al. (2006). tert-Butylphenylacetylene Is a Potent Mechanism-Based Inactivator of Cytochrome P450 2B4. Drug Metabolism and Disposition, 34(1), 108-115. Available at: [Link]

  • Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-41. Available at: [Link]

  • Lara, A., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Perna, S., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences, 24(4), 3467. Available at: [Link]

  • National Center for Biotechnology Information. tert-Butylphenylacetylene Is a Potent Mechanism-Based Inactivator of Cytochrome P450 2B4. PubMed. Available at: [Link]

  • Google Patents. (2019). CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.
  • Kappe, C. O., et al. (2011). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 15(4), 849-857. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2974. Available at: [Link]

  • Google Patents. (2005). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Anticancer Compounds from (4-tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Potential of (4-tert-butyl-phenoxy)acetonitrile in Oncology Drug Discovery

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. The this compound scaffold represents a promising starting point for the development of such agents. The bulky tert-butyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability. The phenoxyacetonitrile moiety offers a versatile platform for chemical modification, particularly at the nitrile group, which can be transformed into a variety of heterocyclic systems known to exhibit potent anticancer activity. The nitrile group itself can act as a bioisostere for other functional groups, such as carbonyls or halogens, and can participate in crucial hydrogen bonding interactions with biological targets.[1] This application note provides detailed protocols for the synthesis of this compound and its subsequent conversion into novel heterocyclic compounds with potential as anticancer drug candidates. The methodologies are designed to be robust and adaptable for researchers in drug discovery and development.

Part 1: Synthesis of the Starting Material: this compound

The synthesis of the core scaffold, this compound, is efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the O-alkylation of 4-tert-butylphenol with a haloacetonitrile, typically chloroacetonitrile, under basic conditions.[2][3][4] The phenoxide ion, generated in situ, acts as a potent nucleophile, displacing the halide in an SN2 reaction.[2][3]

Protocol 1: Williamson Ether Synthesis of this compound

Materials:

  • 4-tert-butylphenol

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

Characterization: The structure of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Novel Heterocyclic Anticancer Candidates

The nitrile functionality of this compound is a key handle for the synthesis of diverse heterocyclic systems. The following protocols outline the conversion of this starting material into three classes of compounds with established potential in cancer therapy: tetrazoles, 1,2,4-oxadiazoles, and 2-aminothiophenes.

Synthetic Strategy Overview

G start This compound tetrazole 5-((4-(tert-butyl)phenoxy)methyl)-1H-tetrazole start->tetrazole [3+2] Cycloaddition oxadiazole 3-((4-(tert-butyl)phenoxy)methyl)-1,2,4-oxadiazole Derivatives start->oxadiazole Amidoxime Formation & Cyclization thiophene 2-Amino-3-cyano-4-((4-(tert-butyl)phenoxy)methyl)thiophene Derivatives start->thiophene Gewald Reaction

Caption: Synthetic pathways from this compound.

A. Synthesis of 5-((4-(tert-butyl)phenoxy)methyl)-1H-tetrazoles

Rationale: The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties of drug candidates.[5] Many tetrazole-containing compounds have demonstrated significant anticancer activity.[6] The synthesis is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide source.[5][7]

Protocol 2: [3+2] Cycloaddition for Tetrazole Formation

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl, which will precipitate the tetrazole product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 5-((4-(tert-butyl)phenoxy)methyl)-1H-tetrazole.

B. Synthesis of 3-((4-(tert-butyl)phenoxy)methyl)-1,2,4-oxadiazole Derivatives

Rationale: The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting anticancer properties.[8][9] The synthesis involves a two-step process: first, the conversion of the nitrile to an amidoxime, followed by cyclization with a suitable carbonyl compound or its equivalent.[8][10]

Protocol 3: Two-Step Synthesis of 1,2,4-Oxadiazoles

Step 1: Amidoxime Synthesis

  • Dissolve hydroxylamine hydrochloride (1.5 eq) in a suitable solvent like ethanol.

  • Add a base such as sodium bicarbonate (1.5 eq) and stir for 30 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Reflux the reaction for 6-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter any inorganic salts, and concentrate the filtrate to obtain the crude amidoxime, which can often be used in the next step without further purification.

Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring

  • Dissolve the crude amidoxime from the previous step in a suitable solvent like pyridine or DMF.

  • Add an acyl chloride or anhydride (1.1 eq) of choice (this will determine the substituent at the 5-position of the oxadiazole) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-8 hours.

  • After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting 3-((4-(tert-butyl)phenoxy)methyl)-5-substituted-1,2,4-oxadiazole by column chromatography.

C. Synthesis of 2-Amino-3-cyano-4-((4-(tert-butyl)phenoxy)methyl)thiophene Derivatives

Rationale: The 2-aminothiophene scaffold is a key component in many biologically active molecules, including some with anticancer activity. The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[1][11][12][13][14]

Protocol 4: Gewald Reaction for 2-Aminothiophene Synthesis

Materials:

  • This compound

  • A carbonyl compound (e.g., cyclohexanone, acetone)

  • Elemental sulfur (S₈)

  • A base (e.g., morpholine, triethylamine)

  • A solvent (e.g., ethanol, DMF)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the chosen carbonyl compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add the base (e.g., morpholine, 0.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC. Upon completion, a solid product usually precipitates.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Part 3: Data Presentation and Visualization

Table 1: Proposed Novel Anticancer Compounds and Their Synthetic Routes
Compound ClassTarget HeterocycleSynthetic MethodKey ReagentsPotential Anticancer Mechanism
Tetrazoles5-((4-(tert-butyl)phenoxy)methyl)-1H-tetrazole[3+2] CycloadditionNaN₃, NH₄ClBioisostere of carboxylic acid, potential enzyme inhibitor
1,2,4-Oxadiazoles3-((4-(tert-butyl)phenoxy)methyl)-5-R-1,2,4-oxadiazoleAmidoxime formation & cyclizationNH₂OH·HCl, RCOClDiverse mechanisms, including kinase inhibition
2-Aminothiophenes2-Amino-3-R'-4,5-R''-thiopheneGewald ReactionCarbonyl compound, S₈, baseTubulin polymerization inhibition, apoptosis induction
Experimental Workflow Diagram

G cluster_0 Starting Material Synthesis cluster_1 Derivative Synthesis cluster_2 Biological Evaluation phenol 4-tert-butylphenol acetonitrile This compound phenol->acetonitrile Williamson Ether Synthesis tetrazole Tetrazole Derivative acetonitrile->tetrazole oxadiazole 1,2,4-Oxadiazole Derivative acetonitrile->oxadiazole thiophene 2-Aminothiophene Derivative acetonitrile->thiophene screening Anticancer Screening tetrazole->screening oxadiazole->screening thiophene->screening mechanistic Mechanistic Studies screening->mechanistic

Caption: Overall workflow from starting material to biological evaluation.

Conclusion and Future Directions

This application note provides a comprehensive guide for the synthesis of novel anticancer candidates derived from this compound. The protocols are based on established and reliable chemical transformations, offering a solid foundation for further research and development. The diverse heterocyclic scaffolds accessible from this common intermediate present a rich opportunity for the discovery of new therapeutic agents. Future work should focus on the synthesis of a library of these compounds with various substituents, followed by systematic in vitro and in vivo evaluation to identify lead candidates for further preclinical development.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. [Link]

  • Kumar, D., & Kumar, N. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. RSC Medicinal Chemistry, 13(1), 29-48. [Link]

  • bon. (2015). Synthesis of phenoxyacetone from phenol. Chemistry Stack Exchange. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ScienceDirect. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers in Chemistry. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • A simple base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2015). RSC Advances. [Link]

  • Method for the manufacture of phenols. (1977).
  • Scheme 23 4.2.2 Synthesis of π-conjugated thiophenes via Gewald... (n.d.). ResearchGate. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Omega. [Link]

  • Williamson Ether Synthesis. (2021). Chemistry LibreTexts. [Link]

  • XII-11#11, Preparation Of Phenols. (2022). YouTube. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecular Diversity Preservation International. [Link]

  • Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. (2024). MDPI. [Link]

  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. (2000). ResearchGate. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

  • The development and evaluation of procedures for the synthesis of phenolic ethers by Baeyer-Villiger oxidation. (2000). CORE. [Link]

  • Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5- hydroxymethylfurfur - Supporting Information. (n.d.). Wiley Online Library. [Link]

  • Conversion of aromatic nitriles into tetrazoles. (2005).
  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2014). ResearchGate. [Link]

  • chloroacetonitrile. (n.d.). Organic Syntheses. [Link]

  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

  • Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. [Link]

  • 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

Application Notes and Protocols for the Development of (4-Tert-butyl-phenoxy)acetonitrile as a Novel Herbicide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Quest for Novel Herbicidal Moieties

The relentless evolution of herbicide-resistant weeds necessitates a continuous search for new herbicidal compounds with novel modes of action.[1] Phenoxy herbicides have long been a cornerstone of weed management, primarily functioning as synthetic auxins that induce uncontrolled growth in susceptible plants.[2] This document provides a detailed guide for the investigation of (4-tert-butyl-phenoxy)acetonitrile, a novel compound, as a potential herbicide. By leveraging established principles of herbicide development and adapting them to this specific molecule, researchers can systematically evaluate its efficacy, mechanism of action, and potential for commercial application.

The structure of this compound, featuring a phenoxy ring substituted with a bulky tert-butyl group and an acetonitrile functional group, suggests several avenues for herbicidal activity. The phenoxy moiety is a classic feature of auxin-mimicking herbicides, while the acetonitrile group could influence its absorption, translocation, and metabolic fate within the plant.[3] These application notes are designed to provide a comprehensive framework for the initial stages of research and development of this promising compound.

Section 1: Synthesis and Characterization of this compound

A reliable synthesis protocol is the foundation of any investigation into a new chemical entity. While a specific synthesis for this compound is not widely documented, a plausible route can be adapted from established methods for synthesizing related phenoxy compounds. A modified Williamson ether synthesis is a promising approach.

Proposed Synthesis Pathway:

Synthesis_Pathway 4-tert-butylphenol 4-tert-butylphenol Reaction_Mixture Reaction Mixture 4-tert-butylphenol->Reaction_Mixture Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_Mixture This compound This compound Reaction_Mixture->this compound Reflux

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Materials: 4-tert-butylphenol, chloroacetonitrile, potassium carbonate (K₂CO₃), acetone, diethyl ether, saturated sodium bicarbonate solution, saturated brine solution, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

    • Add chloroacetonitrile (1.2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Section 2: Preliminary Herbicidal Efficacy Screening

The initial evaluation of a potential herbicide involves screening for phytotoxicity against a range of representative weed species, including both monocots and dicots.

Protocol 2: Petri Dish Germination Assay

This rapid assay provides a preliminary indication of pre-emergent herbicidal activity.

  • Test Species: Select a panel of common weeds, such as Echinochloa crus-galli (barnyardgrass, a monocot) and Amaranthus retroflexus (redroot pigweed, a dicot).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Create a dilution series to achieve final concentrations ranging from 1 µM to 1000 µM.

    • Line Petri dishes with filter paper and add a known volume of each test concentration. Include a solvent-only control.

    • Allow the solvent to evaporate completely.

    • Place a set number of seeds (e.g., 20) of each test species in each dish and add a standard volume of distilled water.

    • Seal the dishes and incubate under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

    • After 7-14 days, assess germination percentage, root length, and shoot length.

  • Data Analysis: Calculate the concentration required to inhibit germination or growth by 50% (IC₅₀) for each species.

Protocol 3: Whole Plant Pot Assay

This assay evaluates both pre- and post-emergent herbicidal activity under more realistic conditions.

  • Plant Material: Grow test weed species in pots containing a standard potting mix until they reach a specific growth stage (e.g., 2-3 true leaves for post-emergent application).

  • Application:

    • Pre-emergent: Apply a known amount of the test compound, dissolved in a suitable carrier, to the soil surface immediately after sowing the seeds.

    • Post-emergent: Apply the test compound as a foliar spray to established seedlings.

  • Experimental Design:

    • Include a range of application rates.

    • Have an untreated control and a commercial standard herbicide for comparison.

    • Replicate each treatment at least three times.

  • Evaluation:

    • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete kill).

    • Measure plant height and fresh/dry weight at the end of the experiment.

  • Data Analysis: Determine the application rate that causes 50% growth reduction (GR₅₀).

Parameter Petri Dish Assay Whole Plant Pot Assay
Endpoint IC₅₀ (Germination, Root/Shoot Length)GR₅₀ (Growth Reduction)
Application In-vitroPre- and Post-emergent
Timeline 7-14 days21-28 days
Complexity LowModerate

Section 3: Investigating the Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as a synthetic auxin. Specific bioassays can be employed to test this hypothesis.

Hypothesized Auxin-like Mechanism of Action:

Auxin_MoA cluster_plant_cell Plant Cell Compound This compound ABP Auxin Binding Protein (ABP) Compound->ABP Binds to Signal_Transduction Signal Transduction Cascade ABP->Signal_Transduction Initiates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Cell_Elongation Uncontrolled Cell Elongation Gene_Expression->Cell_Elongation Plant_Death Plant Death Cell_Elongation->Plant_Death

Caption: Hypothesized auxin-like mechanism of action.

Protocol 4: Root Elongation Assay with Arabidopsis thaliana

Arabidopsis thaliana is a model organism for studying auxin biology.

  • Procedure:

    • Germinate Arabidopsis seeds on agar plates containing a range of concentrations of this compound.

    • Include a known auxin (e.g., 2,4-D) as a positive control and an untreated control.

    • Orient the plates vertically to allow for root growth along the agar surface.

    • After 5-7 days, measure the primary root length.

  • Expected Outcome: Auxin-like compounds typically inhibit root elongation at higher concentrations. A dose-response curve similar to that of 2,4-D would support an auxin-like mechanism.

Protocol 5: Epinasty Assay with Tomato (Solanum lycopersicum)

Tomato plants are highly sensitive to auxinic herbicides and exhibit characteristic epinastic responses (downward bending of petioles).

  • Procedure:

    • Treat young tomato plants (3-4 true leaves) with a foliar application of this compound.

    • Include a positive control (e.g., dicamba) and an untreated control.

    • Observe the plants for epinastic responses, leaf curling, and stem twisting over 24-72 hours.

  • Expected Outcome: The development of epinasty is a classic symptom of auxin herbicide activity.[4]

Section 4: Structure-Activity Relationship (SAR) Studies

To optimize the herbicidal activity of the lead compound, systematic modifications to its chemical structure can be explored.

Key Structural Modifications for SAR Studies:

  • Position of the tert-butyl group: Synthesize and test ortho- and meta-substituted isomers to determine the optimal position for activity.

  • Nature of the alkyl group: Replace the tert-butyl group with other alkyl groups (e.g., isopropyl, sec-butyl) to investigate the influence of steric bulk.

  • Modifications to the acetonitrile group: Hydrolyze the nitrile to a carboxylic acid or an amide to determine if the nitrile itself is the active moiety or a precursor.

  • Ring substitutions: Introduce other substituents (e.g., halogens) on the phenoxy ring to explore their effect on efficacy.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial development of this compound as a novel herbicide. By systematically evaluating its synthesis, herbicidal efficacy, and mechanism of action, researchers can build a comprehensive data package to support its potential as a new weed management tool. Positive results from these initial studies would warrant further investigation into its crop selectivity, toxicological profile, and environmental fate, paving the way for its potential commercialization. The development of new herbicides is a complex but essential endeavor to ensure global food security in the face of evolving agricultural challenges.[1]

References

  • Dennison, M. (2018). Phenoxy Herbicides. YouTube. [Link]

  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271. [Link]

  • Eberle, D. O., & Gerber, H. R. (1976). A rapid and simple bioassay method for herbicide detection. Weed Research, 16(3), 185-190. [Link]

  • Neal, J. C. (2016). Conducting a Bioassay for Herbicide Residues. NC State Extension Publications. [Link]

  • Scarponi, L., & Ragaini, V. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Pest Management Science. [Link]

  • Fortis Technologies. (n.d.). Application Note: Analysis of Polar Phenoxy Herbicides. [Link]

  • Wikipedia. (2023). Phenoxy herbicide. [Link]

  • Ashton, F. M. (1966). ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES. University of California, Davis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-tert-butyl-phenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 4-tert-butylphenol to form a phenoxide, which then acts as a nucleophile to attack an acetonitrile derivative bearing a leaving group, typically chloroacetonitrile or bromoacetonitrile. While seemingly straightforward, this SN2 reaction can be prone to side reactions and yield issues if not properly optimized.[1][2][3] This guide will walk you through potential pitfalls and their solutions.

Core Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products phenol 4-tert-butylphenol phenoxide 4-tert-butylphenoxide anion phenol->phenoxide Deprotonation acetonitrile X-CH₂CN (X = Cl, Br) product This compound acetonitrile->product salt Salt (e.g., KX, NaX) acetonitrile->salt base Base (e.g., K₂CO₃, NaH) base->phenoxide phenoxide->product SN2 Attack

Caption: General Williamson ether synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or GC-MS analysis shows a high percentage of unreacted 4-tert-butylphenol.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Incomplete Deprotonation of Phenol The pKa of 4-tert-butylphenol is around 10.2. If the base used is not strong enough to deprotonate the phenol quantitatively, the concentration of the nucleophilic phenoxide will be low, leading to a slow or incomplete reaction.Use a stronger base. While potassium carbonate (K₂CO₃) is common, for stubborn reactions, consider sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and anhydrous.
Poor Quality of Reagents Chloroacetonitrile and bromoacetonitrile can degrade over time, especially if exposed to moisture. The base can also lose its potency.Use freshly opened or purified reagents. Ensure solvents are anhydrous, as water can quench the phenoxide and hydrolyze the acetonitrile derivative.
Suboptimal Reaction Temperature The SN2 reaction has a specific activation energy. If the temperature is too low, the reaction rate will be very slow.[4]Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. Be aware that excessively high temperatures can promote side reactions.
Choice of Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[4]If using a less polar solvent, consider switching to DMF or acetonitrile. Ensure the solvent is of high purity and anhydrous.
Insufficient Reaction Time The reaction may simply need more time to go to completion, especially at lower temperatures.Extend the reaction time and monitor the progress. A reaction that appears stalled after a few hours may show significant conversion after 24 hours.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC shows multiple spots in addition to the starting material and product.

  • NMR of the crude product indicates the presence of impurities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
O- vs. C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho/para positions of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to isomeric byproducts.Use a polar aprotic solvent to favor O-alkylation. Running the reaction at a moderate temperature can also minimize C-alkylation.
Elimination Reaction If using a sterically hindered or strong base, an E2 elimination reaction can compete with the SN2 substitution, especially at higher temperatures. This is less of a concern with chloro/bromoacetonitrile but can be a factor.Use a non-hindered base like K₂CO₃ or NaH. Maintain a moderate reaction temperature.
Hydrolysis of Acetonitrile Derivative If there is water in the reaction mixture, chloroacetonitrile or bromoacetonitrile can hydrolyze to form glycolic acid derivatives, which can complicate the workup and purification.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Self-Condensation of Acetonitrile In the presence of a strong base, chloroacetonitrile can undergo self-condensation.Add the chloroacetonitrile slowly to the reaction mixture containing the phenoxide. This keeps the concentration of the acetonitrile derivative low at any given time, minimizing self-reaction.
Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • The product is difficult to crystallize.

  • Column chromatography results in poor separation.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Unreacted Phenol 4-tert-butylphenol has a similar polarity to the product, making separation by chromatography challenging.After the reaction, perform a basic wash (e.g., with 1M NaOH) to deprotonate the unreacted phenol and extract it into the aqueous layer. Be cautious, as a very high pH can lead to hydrolysis of the nitrile group in the product.
Solvent Choice for Extraction The choice of organic solvent for extraction can impact the efficiency and ease of separation from the aqueous phase.Use a solvent like ethyl acetate or dichloromethane for extraction. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
Product is an Oil This compound may be a low-melting solid or an oil at room temperature, making crystallization difficult.Purification by column chromatography is often the most effective method. Use a gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

A1: The choice of base depends on the reactivity of your system. For a high-yielding, clean reaction, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a good starting point. If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, but care must be taken to ensure anhydrous conditions.

Q2: Should I use chloroacetonitrile or bromoacetonitrile?

A2: Bromoacetonitrile is more reactive than chloroacetonitrile due to bromide being a better leaving group. This can lead to faster reaction times or the ability to run the reaction at a lower temperature. However, bromoacetonitrile is also more expensive and can be more prone to side reactions if the conditions are not carefully controlled. For initial attempts, chloroacetonitrile is a reasonable and more economical choice.

Q3: How can I improve the reaction rate without increasing the temperature?

A3: The use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate, especially in a biphasic system or when using a solid base like potassium carbonate.[5][6][7][8] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase K_phenoxide K⁺ ⁻O-Ar Q_phenoxide Q⁺ ⁻O-Ar K_phenoxide->Q_phenoxide Anion Exchange QBr_aq Q⁺Br⁻ QBr_aq->Q_phenoxide Product Ar-O-CH₂CN Q_phenoxide->Product SN2 Reaction RCN Cl-CH₂CN RCN->Product QCl_org Q⁺Cl⁻ Product->QCl_org QCl_org->QBr_aq Catalyst Regeneration

Caption: Simplified mechanism of phase-transfer catalysis in the synthesis.

Q4: What is a standard experimental protocol to start with?

A4: The following is a good starting point, which can be optimized based on your results.

Experimental Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF as the solvent.

  • Reagent Addition: Add chloroacetonitrile (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. To remove unreacted phenol, a wash with a dilute NaOH solution can be performed, followed by a water wash to neutrality.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of this compound can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the tert-butyl group (a singlet around 1.3 ppm), the aromatic protons, and the methylene protons of the acetonitrile group (a singlet around 4.7 ppm).

  • ¹³C NMR: Will show the corresponding carbon signals.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

  • Infrared (IR) Spectroscopy: A characteristic peak for the nitrile (C≡N) stretch should be present around 2250 cm⁻¹.

The purity can be assessed by:

  • GC-MS or LC-MS: To determine the percentage of the desired product and identify any impurities.

  • Elemental Analysis: To confirm the elemental composition of the compound.

References

  • Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5- hydroxymethylfurfur - Supporting Information. (n.d.).
  • CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents. (n.d.).
  • Serendipitous Synthesis of ( tert -Butyl- NNO -azoxy)acetonitrile: Reduction of an Oxime Moiety to a Methylene Unit - ResearchGate. (n.d.).
  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.).
  • 4-tert-Butylphenyl-acetonitrile synthesis - ChemicalBook. (n.d.).
  • (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.).
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.).
  • Williamson Ether Synthesis - YouTube. (2018, August 29).
  • Williamson Ether synthesis : r/OrganicChemistry - Reddit. (n.d.).
  • (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS - ResearchGate. (2019, July 2).
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 1).
  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10).
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (n.d.).
  • Trick to write the product of Williamson's ether synthesis. - YouTube. (2018, January 25).

Sources

Technical Support Center: Williamson Ether Synthesis of Phenoxyacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenoxyacetonitriles via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet often challenging reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis of phenoxyacetonitriles. Each issue is analyzed from a mechanistic standpoint to provide robust, field-proven solutions.

Issue 1: Low or No Product Yield

Q1: I've set up my reaction between a substituted phenol and chloroacetonitrile (or bromoacetonitrile), but after the recommended time, TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?

A1: Failure to form the phenoxide nucleophile is the most common reason for reaction failure. The Williamson ether synthesis is a classic SN2 reaction where a phenoxide ion attacks an alkyl halide.[1][2] If the phenol is not adequately deprotonated, the concentration of the required nucleophile will be too low for the reaction to proceed.

Causality & Solution Workflow:

  • Inadequate Base Strength: Phenols have a pKa of roughly 10. While stronger than aliphatic alcohols, a sufficiently strong base is required for complete deprotonation. For many phenols, common bases like potassium carbonate (K₂CO₃) are adequate, especially in polar apathetic solvents like DMF or acetonitrile.[2][3] However, if your phenol is substituted with electron-withdrawing groups (e.g., nitro, cyano, halide groups), its acidity increases (lower pKa), and a weaker base might suffice. Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) decrease acidity (higher pKa), potentially requiring a stronger base like sodium hydride (NaH) to drive the deprotonation to completion.[4]

    • Actionable Advice: If K₂CO₃ fails, consider switching to a stronger, non-nucleophilic base like NaH. When using NaH, the only byproduct of deprotonation is hydrogen gas, which bubbles out of the reaction, preventing equilibrium issues.[4][5]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for SN2 reactions.[6] They solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents (e.g., ethanol, water) will solvate and stabilize the phenoxide through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction rate.[2][7]

    • Actionable Advice: Ensure your solvent is anhydrous and polar aprotic. If solubility is an issue, DMF or DMSO are often superior choices to acetonitrile or acetone.

  • Reaction Temperature: While heating can increase reaction rates, temperatures that are too low may result in an impractically slow reaction. Typical Williamson syntheses are conducted between 50-100 °C.[2]

    • Actionable Advice: If your reaction is clean but slow at a lower temperature (e.g., 50 °C), cautiously increase the temperature in 10-15 °C increments, monitoring for any decomposition or side product formation.

Issue 2: Formation of Significant Byproducts

Q2: My reaction forms the desired phenoxyacetonitrile, but I'm also seeing significant impurities. What are these and how can I prevent them?

A2: Side reactions are common and typically fall into two categories for this specific synthesis: C-alkylation and reactions involving the nitrile group.

Causality & Solution Workflow:

  • C-Alkylation Competition: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[2][8] Alkylation at the ortho or para positions of the ring can compete with the desired O-alkylation.

    • Factors Favoring C-Alkylation: The solvent has a profound effect on selectivity. Protic solvents can promote C-alkylation.[9]

    • Actionable Advice: To favor O-alkylation, use a polar aprotic solvent like DMF or acetonitrile.[10] These solvents promote the formation of a "freer" phenoxide ion, which preferentially reacts on the more electronegative oxygen atom.

  • Hydrolysis of Chloro/Bromoacetonitrile: The alkylating agents, chloroacetonitrile and bromoacetonitrile, are susceptible to hydrolysis, especially in the presence of water and base, to form hydroxyacetonitrile or other degradation products.

    • Actionable Advice: Ensure all reagents, solvents, and glassware are scrupulously dry. Using an inert atmosphere (Nitrogen or Argon) is highly recommended, especially when using reactive bases like NaH.[11]

  • Further Alkylation: In some cases, the product itself can be alkylated, particularly at the aromatic ring, leading to di-alkylated byproducts.[9]

    • Actionable Advice: Use a stoichiometry of approximately 1:1 to 1:1.2 of the phenol to the haloacetonitrile. Avoid a large excess of the alkylating agent. Adding the haloacetonitrile slowly to the formed phenoxide solution can also help maintain a low instantaneous concentration, minimizing side reactions.

Experimental Protocols & Data

Standard Protocol for Phenoxyacetonitrile Synthesis

This protocol provides a robust starting point for the synthesis of an unsubstituted phenoxyacetonitrile.

Materials:

  • Phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, fine powder, 1.5 eq)

  • Bromoacetonitrile (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add phenol and anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Heat the mixture to 60-70 °C and stir for 1 hour to ensure complete formation of the potassium phenoxide. The mixture may become thicker.

  • Slowly add bromoacetonitrile to the reaction mixture via syringe over 10-15 minutes.

  • Maintain the reaction at 60-70 °C and monitor its progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-8 hours.[2]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.[7]

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation if applicable.[7]

Data Table: Choosing the Right Base and Solvent
BasepKa (Conj. Acid)Recommended SolventsProsCons
K₂CO₃ ~10.3 (HCO₃⁻)DMF, Acetonitrile, AcetoneEasy to handle; inexpensive; sufficient for most phenols.May not be strong enough for electron-rich phenols; can be slow.
NaH ~36 (H₂)THF, DMFVery strong base, drives deprotonation to completion; H₂ byproduct is non-interfering.[4]Pyrophoric, requires careful handling under inert atmosphere.
NaOH/KOH ~15.7 (H₂O)Ethanol, Water, DMSOInexpensive; suitable for highly acidic phenols.Can introduce water, leading to hydrolysis; protic solvents reduce SN2 rate.[2][12]

Diagrams: Workflows and Logic

General Synthesis Workflow

The following diagram outlines the standard experimental workflow for the synthesis of phenoxyacetonitriles.

G reagents 1. Combine Phenol, Base & Anhydrous Solvent formation 2. Heat to Form Phenoxide Nucleophile reagents->formation addition 3. Add Haloacetonitrile (Alkylating Agent) formation->addition reaction 4. Maintain Heat & Monitor (TLC / LC-MS) addition->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Dry & Concentrate Organic Phase workup->purify product 7. Purify Crude Product (Chromatography/Distillation) purify->product final_product Pure Phenoxyacetonitrile product->final_product

Caption: General workflow for Williamson ether synthesis.

Troubleshooting Logic Tree

Use this decision tree to diagnose and resolve common issues with the reaction.

G start Reaction Issue? q_yield Low / No Yield? start->q_yield q_purity Impure Product? start->q_purity a_yield_yes Check Base Strength & Solvent Choice. Is base strong enough? Is solvent polar aprotic? q_yield->a_yield_yes Yes a_purity_yes Multiple Spots on TLC? q_purity->a_purity_yes Yes sol_base Use Stronger Base (NaH) or Switch to DMF/DMSO. a_yield_yes->sol_base sol_calylation C-Alkylation Suspected. Ensure Polar Aprotic Solvent. Consider lower temperature. a_purity_yes->sol_calylation New non-polar spots sol_hydrolysis Reagent Degradation? Use Anhydrous Conditions. Add alkylating agent slowly. a_purity_yes->sol_hydrolysis Baseline/streaking

Caption: A logic tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q3: Can I use a phase-transfer catalyst (PTC) for this reaction?

A3: Yes, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 is an excellent strategy, especially for reactions that are sluggish or when using a biphasic system (e.g., toluene/water with NaOH).[2] The PTC helps transport the phenoxide anion from the aqueous or solid phase into the organic phase where the haloacetonitrile resides, thereby accelerating the reaction. This can allow for milder reaction conditions and may improve yields.[13]

Q4: My starting phenol is sterically hindered. Why is my reaction yield so low?

A4: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance.[1][3] While the hindrance is on the nucleophile (the phenoxide) and not the electrophile (primary carbon of acetonitrile), severe steric bulk around the phenolic oxygen can still slow the reaction rate by impeding its approach to the electrophilic carbon. You may need to use more forcing conditions, such as higher temperatures or longer reaction times, but be aware this can also increase the likelihood of side reactions.[5]

Q5: What is the best leaving group on the acetonitrile: Cl, Br, or I?

A5: For SN2 reactions, the reactivity order for halide leaving groups is I > Br > Cl > F. Iodoacetonitrile would be the most reactive alkylating agent, followed by bromoacetonitrile, and then chloroacetonitrile. While chloroacetonitrile is often used due to its lower cost, if you are experiencing low reactivity, switching to bromoacetonitrile can significantly increase the reaction rate. Iodoacetonitrile is highly reactive but may be less stable and more expensive.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]

  • National Institutes of Health. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]

  • AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]

  • The Organic Chemistry Tutor. (2021). SN1 SN2 E1 E2 Reaction Mechanism - Test Review. YouTube. [Link]

  • Unknown Source. (n.d.). 12. The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (4-Tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-tert-butyl-phenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 4-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks chloroacetonitrile in an SN2 reaction to form the desired ether linkage.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield, or I'm only recovering my starting materials. What are the likely causes and how can I fix this?

A: Low or no yield in this Williamson ether synthesis typically points to one of three main issues: inefficient deprotonation of the starting phenol, the presence of water in the reaction, or suboptimal reaction temperature.

  • Incomplete Deprotonation: The first step of the reaction is the formation of the 4-tert-butylphenoxide. If the base is not strong enough or used in insufficient quantity, the equilibrium will favor the starting phenol, which is not nucleophilic enough to react with chloroacetonitrile.

    • Solution:

      • Choice of Base: While stronger bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is a safer and often sufficiently effective base for phenols.[1] Ensure you are using at least 1.5 equivalents of K₂CO₃ relative to the 4-tert-butylphenol.

      • Base Quality: Ensure your potassium carbonate is finely powdered and has been properly stored to prevent absorption of atmospheric moisture.

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can consume the base and protonate the phenoxide, shutting down the reaction.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried before use. Consider drying the solvent over molecular sieves prior to the reaction.

  • Suboptimal Temperature: SN2 reactions have an activation energy that must be overcome. If the reaction temperature is too low, the reaction rate will be impractically slow.

    • Solution:

      • Increase Temperature: Heating the reaction mixture is typically necessary. A temperature range of 60-80 °C is a good starting point when using solvents like DMF or acetonitrile.[2][3]

Problem 2: Formation of Significant Byproducts

Q: I've isolated my product, but it's contaminated with significant impurities. What are these byproducts and how can I avoid them?

A: The most common byproduct in this reaction is the C-alkylated isomer. Another possibility is the hydrolysis of chloroacetonitrile.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-alkylated-4-tert-butylphenol.

    • Solution:

      • Solvent Choice: The choice of solvent has a significant impact on the ratio of O- to C-alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation.[2] Protic solvents should be avoided as they can solvate the oxygen of the phenoxide, making the ring carbons more nucleophilic.

  • Hydrolysis of Chloroacetonitrile: Under the basic reaction conditions, chloroacetonitrile can be susceptible to hydrolysis, especially if water is present, to form chloroacetamide.[4] This consumes your electrophile and can complicate purification.

    • Solution:

      • Maintain Anhydrous Conditions: As mentioned previously, rigorously excluding water from your reaction will minimize this side reaction.

Problem 3: Difficult Product Purification

Q: I'm having trouble purifying my product. What are the best methods for isolating pure this compound?

A: Purification can typically be achieved by a combination of an aqueous workup followed by either recrystallization or column chromatography.

  • Aqueous Workup: The purpose of the workup is to remove the inorganic salts (e.g., KCl, excess K₂CO₃) and the solvent (DMF).

    • Procedure: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate is a good starting point to try.[5]

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, purification by column chromatography is recommended.[6]

    • Stationary and Mobile Phase: Silica gel is a suitable stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, should effectively separate the product from less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in this reaction?

A1: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-tert-butylphenol.[1] This generates the 4-tert-butylphenoxide anion, which is the active nucleophile in the SN2 reaction with chloroacetonitrile.

Q2: Can I use a different base, like sodium hydroxide (NaOH)?

A2: Yes, NaOH can also be used. However, K₂CO₃ is often preferred as it is a milder, non-hygroscopic base that is easier to handle and often leads to cleaner reactions.

Q3: Why is a polar aprotic solvent like DMF or acetonitrile recommended?

A3: Polar aprotic solvents are ideal for SN2 reactions. They are polar enough to dissolve the ionic intermediates but do not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[3] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 4-tert-butylphenol starting material and the appearance of a new, typically less polar, product spot will indicate that the reaction is proceeding.

Q5: What are the safety precautions I should take when working with chloroacetonitrile?

A5: Chloroacetonitrile is toxic and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent, favors O-alkylation.[2]
Base Anhydrous K₂CO₃ (finely powdered)Sufficiently basic for phenols, easy to handle.[1]
Molar Ratio (Phenol:Base:Alkyl Halide) 1 : 1.5 : 1.1Ensures complete deprotonation and drives the reaction to completion.[3]
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier of the SN2 reaction.[2]
Reaction Time 2-8 hoursTypically sufficient for completion, monitor by TLC.[2]

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of this compound
  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.

    • Add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Reaction:

    • Stir the mixture vigorously at room temperature for 15 minutes.

    • Add chloroacetonitrile (1.1 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to 70 °C and maintain this temperature.

    • Monitor the reaction progress by TLC until the 4-tert-butylphenol is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, if the crude product is a solid, recrystallize from a suitable solvent system such as hexane/ethyl acetate.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_char Characterization prep1 Dissolve 4-tert-butylphenol in anhydrous DMF prep2 Add anhydrous K2CO3 prep1->prep2 react1 Add chloroacetonitrile prep2->react1 react2 Heat to 70 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Aqueous quench react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify1 Column Chromatography or Recrystallization workup3->purify1 char1 NMR, IR Spectroscopy purify1->char1

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low or No Yield q1 Is the base strong enough and in sufficient excess? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the reaction conditions strictly anhydrous? a1_yes->q2 sol1 Use ≥1.5 eq. of finely powdered anhydrous K2CO3 a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimal (60-80 °C)? a2_yes->q3 sol2 Use anhydrous solvents and flame-dried glassware a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consider other factors (e.g., reagent purity) a3_yes->end_node sol3 Increase heating to the recommended temperature a3_no->sol3

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2022). Williamson Ether synthesis. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Kohout, M. (2014). Can anyone help me with a Williamson ether synthesis?. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Retrieved from [Link]

  • Pavlov, R. (2022). How to recrystallize an oily compound after column chromatography?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Smiles Rearrangement in Synthetic Chemistry. Retrieved from [Link]

  • Gounden, R., et al. (2017). Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. South African Journal of Chemistry, 70, 49-59.
  • ResearchGate. (n.d.). The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4- Carboxylphenoxy) Phthalonitrile at Ambient Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis Containing N-Heterocycles. Retrieved from [Link]

  • The University of Manchester. (n.d.). Modern Aspects of the Smiles Rearrangement. Retrieved from [Link]

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. (n.d.). Retrieved from [Link]

  • European Patent Office. (n.d.). Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • Royal Society of Chemistry. (n.d.). Advancements and perspectives toward radical Truce–Smiles-type rearrangement. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of chloroacetonitrile.
  • Ankara University. (n.d.). 1 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-hydroxyacetophenone.
  • ResearchGate. (n.d.). Serendipitous Synthesis of ( tert -Butyl- NNO -azoxy)acetonitrile: Reduction of an Oxime Moiety to a Methylene Unit. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]

  • Zenodo. (n.d.). PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-tert-Butylphenol | C10H14O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ResearchGate. (n.d.). Smiles Rearrangement for the Synthesis of Diarylamines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-hydroxyacetophenone.

Sources

Common impurities in (4-Tert-butyl-phenoxy)acetonitrile and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Tert-butyl-phenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Achieving high purity is critical for reliable downstream applications, and this resource provides in-depth, field-proven insights to help you identify and remove common impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing or handling this compound?

The impurities in this compound are almost always process-related, stemming from the synthetic route used. The most prevalent synthesis is a Williamson ether synthesis, reacting 4-tert-butylphenol with a haloacetonitrile (like chloro- or bromoacetonitrile) in the presence of a base.[1]

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • 4-tert-butylphenol: Often remains due to incomplete reaction. Its presence can interfere with crystallization and downstream reactions.

    • Haloacetonitrile: Less common to find in the final product due to its reactivity and volatility, but possible.

  • Reaction Byproducts:

    • (4-tert-butyl-phenoxy)acetic acid: This is the most common and problematic impurity. It forms via the hydrolysis of the nitrile group of the final product. This can occur during aqueous workup steps, especially if conditions become too acidic or basic, or upon prolonged storage in the presence of moisture.[2][3]

    • Side-products from the base: Depending on the base and solvent system, other minor impurities can arise.

Q2: How can I quickly assess the purity of my this compound sample?

A combination of simple analytical techniques provides a rapid and accurate purity assessment:

  • Thin-Layer Chromatography (TLC): This is your first line of defense. A pure compound should ideally show a single spot. Unreacted 4-tert-butylphenol will typically have a slightly different Rf value. The (4-tert-butyl-phenoxy)acetic acid, being highly polar, will often streak or remain at the baseline, especially in non-polar solvent systems (e.g., hexane/ethyl acetate).

  • Melting Point: The pure compound has a defined melting point. Impurities will typically cause the melting point to become depressed and broaden over a range.

  • Proton NMR (¹H NMR): This is a definitive method. Look for the absence of the broad phenolic -OH peak from 4-tert-butylphenol and the very broad carboxylic acid -COOH peak (often >10 ppm) from the hydrolyzed acid impurity.

Q3: My crude product is a persistent oil and won't solidify. What is the likely cause and solution?

This is a classic sign of significant impurities, most commonly unreacted 4-tert-butylphenol. The phenol acts as a eutectic impurity, disrupting the crystal lattice of the desired nitrile product and preventing solidification.

Causality: The hydrogen-bonding capability and different molecular shape of 4-tert-butylphenol interfere with the ordered packing required for crystallization.

Solution: Before attempting any other purification, perform an aqueous base wash to remove the acidic 4-tert-butylphenol. See Protocol 1 for a detailed methodology. Once the phenol is removed, the product will often solidify upon solvent removal or cooling.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental observations and provides logical steps to resolve them.

Problem: My TLC plate shows a prominent spot at the baseline that doesn't move.
  • Likely Cause: This is characteristic of a highly polar impurity, almost certainly (4-tert-butyl-phenoxy)acetic acid .[4] Carboxylic acids interact very strongly with the polar silica gel stationary phase, preventing their migration with less polar mobile phases.

  • Confirmation: Spot your sample on a TLC plate and elute. Then, expose the plate to iodine vapor or stain with potassium permanganate. A strong spot at the baseline confirms the presence of a significant, non-migrating species.

  • Troubleshooting Action: The most effective way to remove this impurity is through a selective liquid-liquid extraction using a mild aqueous base like sodium bicarbonate (NaHCO₃). The bicarbonate is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not the residual phenol (pKa ~10), offering excellent selectivity. Refer to Protocol 1 for the specific procedure.

Problem: After a base wash, my product is solid, but the NMR still shows minor unknown peaks.
  • Likely Cause: You have successfully removed the major acidic impurities, but other non-acidic, process-related byproducts with polarity similar to your product remain.

  • Troubleshooting Action: At this stage, you have two primary high-resolution purification options:

    • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product. It is efficient, scalable, and often yields highly pure crystalline material. Success is dependent on finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. See Protocol 2 for guidance on solvent selection and procedure.

    • Flash Column Chromatography: If recrystallization fails or if the impurities are very close in polarity to the product, column chromatography is the most powerful tool.[5] It separates compounds based on their differential adsorption to a stationary phase.[6] See Protocol 3 for a general workflow.

Decision Workflow for Purification

The following diagram outlines the logical workflow for purifying crude this compound based on initial analytical data.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Validation Start Crude Product TLC_Analysis Analyze by TLC & ¹H NMR Start->TLC_Analysis Base_Wash Protocol 1: Aqueous Base Wash (NaHCO₃ or Na₂CO₃) TLC_Analysis->Base_Wash Baseline Spot (Acid) or Phenol Peak (NMR)? [YES] Recrystallize Protocol 2: Recrystallization TLC_Analysis->Recrystallize Baseline Spot (Acid) or Phenol Peak (NMR)? [NO] Base_Wash->Recrystallize Product Solidifies Chromatography Protocol 3: Column Chromatography Recrystallize->Chromatography Multiple Spots on TLC Final_Analysis Final Purity Check (TLC, NMR, MP) Recrystallize->Final_Analysis Single Spot on TLC Chromatography->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: Purification workflow for this compound.

Validated Purification Protocols

Protocol 1: Aqueous Base Wash for Removing Acidic Impurities

This protocol is designed to efficiently remove 4-tert-butylphenol and (4-tert-butyl-phenoxy)acetic acid.

Principle: This is a liquid-liquid extraction technique that exploits the acidic nature of the impurities. A mild base in an aqueous solution deprotonates the acidic impurities, forming water-soluble salts that partition into the aqueous phase, leaving the neutral desired product in the organic phase.

Steps:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 0.1-0.2 g/mL.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution to the organic layer. Shake for 30 seconds. This step removes residual water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization for High Purity Solid Product

This protocol is ideal for removing small quantities of closely-related, non-acidic impurities.

Principle: Recrystallization purifies compounds based on differences in solubility. A suitable solvent is one in which the desired compound is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble (or insoluble) at all temperatures.[7]

Steps:

  • Solvent Screening (Small Scale):

    • Place a small amount of your product (~20-30 mg) in a test tube.

    • Add a potential solvent (e.g., isopropanol, ethanol, hexane, or a mixture like hexane/ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. The ideal solvent will dissolve the solid completely upon heating.

    • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Main Recrystallization:

    • Place the bulk of the solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Rapid cooling traps impurities.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Impurity Type Potential Source Recommended Removal Method
4-tert-butylphenolIncomplete Williamson ether synthesis reactionProtocol 1: Aqueous base wash (NaOH or Na₂CO₃)
(4-tert-butyl-phenoxy)acetic acidHydrolysis of the nitrile productProtocol 1: Aqueous base wash (NaHCO₃ is preferred for selectivity)
Other organic byproductsSide reactions during synthesisProtocol 2: Recrystallization or Protocol 3: Column Chromatography
Residual SolventsReaction or purification stepsDrying under high vacuum
Protocol 3: Flash Column Chromatography

Use this method when recrystallization is ineffective.

Principle: This is a preparative liquid chromatography technique that separates compounds based on their polarity. A solvent system (mobile phase) is chosen to provide good separation of the product from impurities on a column of silica gel (stationary phase).[5]

Steps:

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system gives the product an Rf value of ~0.3-0.4 and maximizes the separation from all impurity spots. Common systems are mixtures of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column under positive pressure (using air or nitrogen).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

  • PubChem. 2-(4-Tert-butylphenoxy)acetic acid. Available from: [Link]

  • ChemHelpASAP. column chromatography & purification of organic compounds. Available from: [Link]

  • Supporting Information for Solar energy-driven electrolysis. Synthesis of 4-(4-(tert-butyl)phenoxy)phthalonitrile. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

Sources

Stabilizing (4-Tert-butyl-phenoxy)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Tert-butyl-phenoxy)acetonitrile

Introduction

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their work. This compound is a versatile intermediate in organic synthesis. However, like many functionalized aromatic compounds, its stability during storage can be a critical concern, impacting experimental reproducibility and product purity. This guide provides in-depth, field-proven insights into the causes of its degradation and offers robust, validated protocols for ensuring its long-term stability.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the primary visual indicators of this compound degradation?

A1: The most common sign of degradation is a color change. Pure this compound should be a colorless to pale yellow liquid or solid.[1] The development of a distinct yellow or brown coloration is a strong indicator of chemical decomposition, typically due to oxidation of the phenoxy moiety. Other signs may include the formation of solid precipitates (indicating hydrolysis or polymerization products) or a change in odor.

Q2: What are the main chemical degradation pathways for this compound?

A2: this compound has two primary functional groups susceptible to degradation: the nitrile group and the phenoxy ether linkage. The main degradation pathways are:

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. This reaction proceeds first to form (4-tert-butyl-phenoxy)acetamide and can further hydrolyze to (4-tert-butyl-phenoxy)acetic acid.[2]

  • Oxidation: The phenoxy group is vulnerable to oxidative degradation.[3] This can be initiated by atmospheric oxygen, light, or trace metal impurities, leading to the formation of phenoxyl radicals and subsequently, colored quinone-like byproducts. The benzylic carbon adjacent to the nitrile is also a potential site for oxidation.

  • Photodegradation: Exposure to UV light, including ambient laboratory light over long periods, can provide the energy to initiate cleavage of the ether bond or promote oxidative reactions. Phenoxy-containing compounds are known to be susceptible to photodegradation.[4]

  • Thermal Decomposition: While generally stable at room temperature, elevated temperatures can accelerate all degradation pathways.[5] High heat can lead to polymerization or fragmentation of the molecule.

Q3: What environmental factors have the greatest impact on the stability of this compound?

A3: The stability of the compound is most significantly influenced by:

  • Atmosphere: The presence of oxygen is a primary driver for oxidative degradation.

  • Moisture: Water, even trace amounts from atmospheric humidity, can lead to hydrolysis of the nitrile group.

  • Light: Exposure to light, particularly in the UV spectrum, can catalyze both oxidative and other degradative reactions.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, thereby accelerating decomposition. Storage at elevated temperatures should be avoided.[6]

  • pH (Contaminants): Accidental contamination with acidic or basic residues (e.g., from glassware) can catalyze hydrolysis.

Part 2: Troubleshooting Guide for Storage Issues

This guide provides a systematic approach to identifying and resolving common stability problems.

Logical Flow for Troubleshooting Degradation

G start Observe Stored Sample color Color Change? (Yellow/Brown) start->color precipitate Precipitate or Haze? color->precipitate No cause_oxidation Probable Cause: Oxidation color->cause_oxidation Yes odor Change in Odor? precipitate->odor No cause_hydrolysis Probable Cause: Hydrolysis / Polymerization precipitate->cause_hydrolysis Yes cause_volatile Probable Cause: Volatile Degradants odor->cause_volatile Yes end Sample Stable or Decision Made odor->end No action_oxidation Action: 1. Confirm purity via GC/HPLC. 2. If usable, store under inert gas. 3. Consider adding an antioxidant. cause_oxidation->action_oxidation action_hydrolysis Action: 1. Isolate solid and analyze (FTIR, MS). 2. Confirm purity of liquid phase. 3. Discard if purity is compromised. cause_hydrolysis->action_hydrolysis action_volatile Action: 1. Handle in a fume hood. 2. Analyze headspace by GC-MS. 3. Confirm identity of primary material. cause_volatile->action_volatile action_oxidation->end action_hydrolysis->end action_volatile->end

Caption: Troubleshooting decision tree for stored this compound.

Troubleshooting Data Summary
Observation Probable Cause Recommended Immediate Action Long-Term Preventative Measure
Yellow to Brown Color Oxidation of the phenoxy ring.Confirm purity using HPLC or GC. If purity is acceptable, immediately purge the container with an inert gas (N₂ or Ar).Store under an inert atmosphere. Use amber glass vials to protect from light. Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.01-0.1%.
Formation of Precipitate Hydrolysis of the nitrile group to less soluble amide or carboxylic acid; or polymerization.Separate the liquid and solid phases. Analyze both using techniques like NMR, FTIR, or MS to identify the precipitate. The liquid may still be usable if purity is confirmed.Ensure the compound is stored in a tightly sealed container with a desiccant. Use anhydrous solvents and dry glassware when handling.
Inconsistent Analytical Results Gradual degradation of the stock solution or standard.Re-qualify the standard against a freshly opened or newly synthesized lot. Prepare fresh stock solutions more frequently.Implement a routine stability testing protocol for standards. Store stock solutions at -20°C under an inert atmosphere.

Part 3: Protocols for Stabilization and Handling

Adherence to rigorous storage and handling protocols is the most effective way to ensure the long-term stability of this compound.

Recommended Storage Conditions
Parameter Recommended Condition Scientific Rationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation.[6]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, which is the primary driver for the oxidative degradation of the electron-rich phenol ether moiety.[7]
Light Exposure Amber Glass or Opaque ContainerProtects the compound from UV and visible light, which can provide the activation energy for photodegradation and radical formation.[8]
Container Tightly-sealed glass vial with PTFE-lined cap.Prevents ingress of atmospheric moisture and oxygen. PTFE liners provide an inert barrier, preventing leaching or reaction with the cap material.
Protocol 3.1: Standard Procedure for Long-Term Storage

Objective: To prepare a sample of this compound for storage lasting more than one month.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry Nitrogen (N₂) or Argon (Ar) gas with a regulator and delivery tube

  • Parafilm or other sealing film

Procedure:

  • Dispense the required amount of this compound into a clean, dry amber glass vial.

  • Insert the gas delivery tube into the vial, keeping the tip just above the liquid surface.

  • Gently flush the headspace of the vial with a slow stream of N₂ or Ar for 30-60 seconds to displace all air.

  • Quickly remove the gas tube and immediately seal the vial tightly with the PTFE-lined cap.

  • Wrap the cap-vial interface with Parafilm for an additional seal against moisture and gas exchange.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a refrigerator at 2-8°C.

Protocol 3.2: Optional Use of Chemical Stabilizers

For applications where the stabilizer will not interfere with downstream chemistry, adding a small amount can significantly extend shelf life.

Option A: Preventing Oxidation

  • Stabilizer: Butylated hydroxytoluene (BHT) or other hindered phenol antioxidant.

  • Mechanism: BHT is a radical scavenger. It preferentially reacts with and neutralizes free radicals that would otherwise attack the phenoxy group, thus terminating the oxidative chain reaction.

  • Procedure: Add BHT to the this compound to a final concentration of 0.01% to 0.1% (w/w). Mix thoroughly before proceeding with the storage protocol (3.1).

Option B: Preventing Hydrolysis

  • Stabilizer: A non-volatile, weak acidic compound like phosphoric acid.

  • Mechanism: The nitrile group is more susceptible to base-catalyzed hydrolysis. Maintaining a slightly acidic environment inhibits this pathway.[9]

  • Procedure: Add a trace amount of phosphoric acid (e.g., 10-50 ppm). This is an advanced technique and should be tested for compatibility with your specific application.

Part 4: Analytical Workflow for Stability Assessment

A self-validating stability program involves periodically testing the material to ensure it remains within specification.

Workflow for a Simple Stability Study

G cluster_0 Setup cluster_1 Time-Point Analysis cluster_2 Data Evaluation prep 1. Prepare Aliquots in Amber Vials conditions 2. Create Storage Groups: A) 25°C, Air, Light B) 2-8°C, Air, Dark C) 2-8°C, N₂, Dark (Optimal) prep->conditions t0 3. Analyze T=0 Sample (Establish Baseline Purity) conditions->t0 pull 4. Pull Samples at Intervals (e.g., 1, 3, 6, 12 months) t0->pull analyze 5. Analyze Samples (HPLC-UV, GC-MS) pull->analyze compare 6. Compare Purity vs. T=0 analyze->compare identify 7. Identify & Quantify New Impurity Peaks compare->identify shelf_life 8. Determine Shelf Life (Time until purity < spec) identify->shelf_life

Caption: Experimental workflow for assessing the stability of this compound.

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect degradation products.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)[10]

  • Water (HPLC grade)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Filter and degas.

  • Standard Preparation: Accurately prepare a stock solution of a reference standard (if available) or a T=0 sample at approximately 1 mg/mL in Acetonitrile. Prepare a working standard at ~50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~50 µg/mL) in the mobile phase.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 274 nm (based on the phenol chromophore)

  • Analysis: Inject the standard and sample. Integrate all peaks.

  • Calculation: Calculate purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Evaluation: Compare the purity to the initial (T=0) value. The appearance of new peaks, especially earlier eluting (more polar) peaks, may indicate hydrolysis products.

Trustworthiness Note: This method is self-validating. A stable sample will show a consistent purity percentage and chromatogram over time. A degrading sample will show a quantifiable decrease in the main peak area and a corresponding increase in impurity peak areas. For more robust analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector can also be used.[11]

References

  • National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably.
  • PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. Retrieved from [Link]

  • Fujii, K., et al. (2013). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 79(21). Retrieved from [Link]

  • ResearchGate. (2006). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Retrieved from [Link]

  • Sykutera, M., et al. (2021). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 28(38). Retrieved from [Link]

  • PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Rapp, B. E. (2020). Biotic Degradation of Acetonitrile. Office of Scientific and Technical Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • U.S. Hazmat Storage. (2023). Acetonitrile Chemical Storage. Retrieved from [Link]

  • MDPI. (2023). Use and Safety of Tyrphostin AG17 as a Stabilizer in Foods and Dietary Supplements Based on Toxicological Studies and QSAR Analysis. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Retrieved from [Link]

  • MDPI. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

  • Britt, P. F. (2002). Pyrolysis and Combustion of Acetonitrile (CH3CN). Oak Ridge National Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.
  • SciELO. (2007). Degradation of acetonitrile residues using oxidation processes. Retrieved from [Link]

  • ATSDR. (2001). Toxicological Profile for Di-n-butyl Phthalate. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • ResearchGate. (2017). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. Retrieved from [Link]

  • HiMedia. (n.d.). Leading BioSciences Company. Retrieved from [Link]

  • ResearchGate. (2012). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • ElectronicsAndBooks. (1989). Solvent and Aryl-Substituent Effects on the Rates of Thermal Decomposition of a-Azidostyrenes. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of the decomposition of t-butyl nitrate in acetonitrile and a comparison with solvolytic studies. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2024). The radical trapping reaction in acetonitrile. (a) The effect of an.... Retrieved from [Link]

  • ResearchGate. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Google Patents. (n.d.). US2175805A - Stabilized organic nitrile and process of making.
  • Sorokin, D. Y., et al. (2007). Acetonitrile degradation under haloalkaline conditions by Natronocella acetinitrilica gen. nov., sp. nov. Microbiology, 153(Pt 5), 1594-1602. Retrieved from [Link]

  • Kagan, V., et al. (2000). Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes. Journal of Investigative Dermatology, 114(2), 304-311. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2026). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (1974). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (4-Tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-tert-butyl-phenoxy)acetonitrile. This guide is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-proven insights to ensure your success from the bench to scale-up.

Overview of the Synthesis

The synthesis of this compound is primarily achieved via the Williamson ether synthesis. This robust and well-established reaction involves the nucleophilic substitution (SN2) of a haloacetonitrile by the phenoxide ion of 4-tert-butylphenol.[1][2] The selection of base, solvent, and reaction conditions is critical for achieving high yield and purity, especially when considering process scale-up.

Reaction Scheme for the synthesis of this compound

CRITICAL SAFETY ADVISORY: Handling Chloroacetonitrile

Chloroacetonitrile is a highly toxic and flammable substance. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and it is a lachrymator (causes tearing).[3][4][5][6][7] All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Always double-glove.

    • Eye Protection: Chemical splash goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat is essential.

    • Respiratory Protection: Use a certified respirator with an appropriate cartridge if there is any risk of exposure outside the fume hood.[4]

  • Handling:

    • Keep away from heat, sparks, and open flames.[7]

    • Ground all equipment to prevent static discharge.[7]

    • Use non-sparking tools.[7]

    • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[4][7]

  • Emergency Procedures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]

Detailed Experimental Protocol (Lab-Scale)

This protocol is adapted from established procedures for similar phenolic ether syntheses.[8] It employs a mild base and a polar aprotic solvent, which are standard conditions for the Williamson ether synthesis.[9][10]

Reagent Table
ReagentMolar Mass ( g/mol )AmountMolesEquivalentsNotes
4-tert-butylphenol150.2210.0 g0.06661.0Ensure it is dry.
Chloroacetonitrile75.505.53 g (4.65 mL)0.07321.1HIGHLY TOXIC. Handle with extreme care.
Potassium Carbonate (K₂CO₃)138.2113.8 g0.1001.5Anhydrous, finely powdered for best results.
Acetone58.08150 mL--Anhydrous grade.
Step-by-Step Procedure
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add 4-tert-butylphenol (10.0 g), anhydrous potassium carbonate (13.8 g), and acetone (150 mL).

  • Reaction Initiation: Begin vigorous stirring to create a fine suspension. Heat the mixture to a gentle reflux (approx. 56°C).

  • Chloroacetonitrile Addition: Once refluxing, add chloroacetonitrile (4.65 mL) dropwise over 15-20 minutes using a dropping funnel. An exotherm may be observed; control the addition rate to maintain a steady reflux.

  • Reaction Monitoring: Maintain the reaction at reflux for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) by observing the disappearance of the 4-tert-butylphenol spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

    • Wash the filter cake with a small amount of fresh acetone (2 x 20 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be an oil or a low-melting solid. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 50 mL) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

    • For higher purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water or hexanes.[11][12]

Reaction Mechanism & Troubleshooting Workflow

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a classical SN2 mechanism. The base deprotonates the phenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion.

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 4-tert-butylphenol phenoxide Potassium 4-tert-butylphenoxide phenol->phenoxide - H⁺ base K₂CO₃ base->phenoxide product This compound phenoxide->product + Chloroacetonitrile chloroacetonitrile Chloroacetonitrile chloroacetonitrile->product salts KHCO₃ + KCl Troubleshooting_Workflow Troubleshooting Workflow start Low or No Product Yield? check_reagents 1. Verify Reagent Quality & Stoichiometry - Is 4-tert-butylphenol dry? - Is K₂CO₃ anhydrous and powdered? - Is chloroacetonitrile fresh? - Are molar ratios correct? start->check_reagents Yes check_conditions 2. Review Reaction Conditions - Was the reaction run under inert atmosphere? - Was the temperature maintained at reflux? - Was stirring vigorous enough? - Was the reaction time sufficient? check_reagents->check_conditions Reagents OK check_workup 3. Analyze Work-up & Purification - Was product lost during filtration or extraction? - Is the purification method appropriate? - Was the correct TLC mobile phase used? check_conditions->check_workup Conditions OK side_reactions Side Reactions Likely check_workup->side_reactions Work-up OK c_alkylation C-Alkylation product observed? (Isomer impurity) side_reactions->c_alkylation hydrolysis Amide/Carboxylic acid byproduct? (From moisture) side_reactions->hydrolysis

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of (4-Tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (4-tert-butyl-phenoxy)acetonitrile, a compound of interest in various chemical research domains. Beyond a mere presentation of data, this document delves into the causal relationships between molecular structure and spectral features, offering a framework for predictive analysis and robust characterization. We will compare these NMR-based insights with data from alternative analytical techniques to provide a holistic understanding of the molecule's structural identity.

The Structural Landscape of this compound

Before delving into the spectral data, it is crucial to understand the molecular structure of this compound. The molecule consists of a para-substituted benzene ring, with a tert-butyl group and a cyanomethoxy group (-O-CH₂-CN) at opposite ends. This specific arrangement of functional groups creates a unique electronic environment for each proton and carbon atom, which is directly reflected in the NMR spectra.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.[1] For this compound, we can predict the following signals:

Predicted ¹H NMR Spectral Data

Signal AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-a (t-butyl)~1.3Singlet9HThe nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a single, strong signal at a relatively upfield position.[2]
H-b (methylene)~4.8Singlet2HThese protons are deshielded by the adjacent electronegative oxygen atom and the nitrile group, shifting their signal significantly downfield.
H-c (aromatic)~6.9Doublet2HThese protons are ortho to the electron-donating phenoxy group, leading to increased electron density and a more upfield (shielded) chemical shift compared to benzene (7.3 ppm).[1]
H-d (aromatic)~7.3Doublet2HThese protons are meta to the phenoxy group and ortho to the tert-butyl group. Their chemical shift is closer to that of unsubstituted benzene.

The aromatic region of the spectrum is expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the para-substitution. The coupling constant (J) between the ortho protons (H-c and H-d) is typically in the range of 7-10 Hz.[1]

Visualizing the Proton Environment

Analytical_Techniques cluster_spectroscopy Spectroscopic Analysis Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Detailed Connectivity and Chemical Environment IR IR Spectroscopy Compound->IR Functional Group Identification MS Mass Spectrometry Compound->MS Molecular Weight and Fragmentation UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Electronic Structure (Aromatic System) Structural_Elucidation Complete Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation UV_Vis->Structural_Elucidation

Caption: Workflow illustrating the complementary nature of different analytical techniques for complete structural elucidation.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

[3]#### Data Acquisition

  • Spectrometer Setup: The NMR spectrometer should be properly tuned and the magnetic field shimmed to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment is standard.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary, particularly for quaternary carbons which have longer relaxation times.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, when guided by a sound understanding of fundamental NMR principles, allows for a confident and unambiguous structural assignment. The predicted chemical shifts, multiplicities, and integration values are all consistent with the proposed molecular architecture. By corroborating these findings with data from complementary analytical techniques such as IR, MS, and UV-Vis spectroscopy, researchers can achieve a high degree of certainty in the structural elucidation of this and other novel organic compounds. This integrated approach, grounded in both theoretical prediction and experimental verification, exemplifies the rigorous standards of modern chemical analysis and is indispensable for advancing the frontiers of chemical and pharmaceutical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

Sources

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of (4-tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for elucidating molecular structures.[1] This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (4-tert-butyl-phenoxy)acetonitrile, a molecule of interest in medicinal chemistry and material science. While a publicly available experimental spectrum for this specific compound is not readily found, we can confidently predict its fragmentation behavior by dissecting its constituent functional groups and applying well-established principles of mass spectrometry.[2][3][4] This predictive approach provides a robust framework for identifying this molecule and its analogs in complex matrices.

The Logic of Fragmentation: A Predictive Analysis

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, typically at 70 eV, which is significantly greater than the ionization energy of most organic molecules.[5] This process not only removes an electron to form a molecular ion (M⁺•) but also imparts excess internal energy, leading to bond cleavages and rearrangements that produce a characteristic pattern of fragment ions.[5] The fragmentation of this compound is anticipated to be dominated by pathways that lead to the formation of stable carbocations and neutral losses.[4]

The structure of this compound offers several potential cleavage sites: the tert-butyl group, the ether linkage, and the acetonitrile moiety.

Key Predicted Fragmentation Pathways:
  • Loss of a Methyl Radical (CH₃•): The most prominent initial fragmentation is the loss of a methyl radical from the tert-butyl group. This is a highly favored pathway for compounds containing a tert-butyl substituent, as it results in the formation of a stable tertiary carbocation.[6] This fragmentation is expected to produce a high-intensity peak at m/z [M-15]⁺.

  • α-Cleavage of the Ether: Ethers are known to undergo cleavage of the carbon-carbon bond adjacent (alpha) to the oxygen atom.[3] In this molecule, this would involve the cleavage of the bond between the oxygen and the methylene group of the acetonitrile moiety. This would lead to the formation of a resonance-stabilized phenoxy radical and a charged cyanomethyl fragment, or more likely, the formation of a charged 4-tert-butylphenoxonium ion.

  • Cleavage of the Ether Bond: Direct cleavage of the C-O ether bond can also occur, leading to the formation of a 4-tert-butylphenol cation radical and the loss of a neutral acetonitrile radical, or the formation of a 4-tert-butylphenyl cation and the loss of a neutral phenoxyacetonitrile radical.

  • Fragmentation of the Acetonitrile Side Chain: The acetonitrile group itself can undergo fragmentation. A characteristic loss of a hydrogen atom from the α-carbon to the nitrile group is a possibility, which can be diagnostic for nitriles.[7]

Predicted Mass Spectrum: A Tabular Summary

The following table summarizes the key predicted fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

m/z Proposed Fragment Ion Proposed Structure Mechanism
189Molecular Ion [M]⁺•C₁₂H₁₅NO⁺•Electron Ionization
174[M - CH₃]⁺[C₁₁H₁₂NO]⁺Loss of a methyl radical from the tert-butyl group
149[C₁₀H₁₃O]⁺Cleavage of the O-CH₂ bond
134[C₉H₁₀O]⁺•Loss of the acetonitrile group
91Tropylium Ion[C₇H₇]⁺Rearrangement and fragmentation of the aromatic ring
57tert-Butyl Cation[C₄H₉]⁺Cleavage of the bond between the aromatic ring and the tert-butyl group
41Acetonitrile Fragment[C₂H₃N]⁺•Cleavage of the ether bond

Visualizing the Fragmentation Cascade

The predicted fragmentation pathway of this compound can be visualized as a cascade of events, starting from the molecular ion and branching into various fragment ions. The following diagram, generated using DOT language, illustrates these key transitions.

Fragmentation_Pathway M Molecular Ion (m/z 189) C₁₂H₁₅NO⁺• F1 [M - CH₃]⁺ (m/z 174) [C₁₁H₁₂NO]⁺ M->F1 - CH₃• F2 [C₁₀H₁₃O]⁺ (m/z 149) M->F2 - •CH₂CN F3 [C₉H₁₀O]⁺• (m/z 134) M->F3 - CH₂CN F5 tert-Butyl Cation (m/z 57) [C₄H₉]⁺ M->F5 - C₈H₆NO• F6 Acetonitrile Fragment (m/z 41) [C₂H₃N]⁺• M->F6 - C₁₀H₁₂O• F4 Tropylium Ion (m/z 91) [C₇H₇]⁺ F1->F4 - C₄H₈

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: A Blueprint for Verification

To experimentally validate this predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

This standardized protocol ensures reproducible results that can be compared against spectral libraries and the predictions outlined in this guide.

Comparative Analysis: Distinguishing Isomers and Analogs

The true power of mass spectrometry lies in its ability to distinguish between structurally similar compounds. For this compound, key differentiators in its mass spectrum compared to its isomers (e.g., 2-tert-butyl or 3-tert-butyl substituted analogs) would likely be the relative intensities of the fragment ions. While the major fragments might be the same, their abundances can vary depending on the steric environment and the stability of the resulting ions.

Furthermore, comparison with compounds lacking the tert-butyl group would show the absence of the characteristic [M-15]⁺ peak. Similarly, analogs with different ether linkages would exhibit different α-cleavage products.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging fundamental principles of mass spectrometry, we have outlined the most probable fragmentation pathways and the expected key fragment ions. This information serves as a valuable resource for researchers in the identification and characterization of this compound and its related structures, underscoring the predictive power of mass spectrometry in modern chemical analysis.

References

  • Vertex AI Search. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • PubMed. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • International Science Community Association. (n.d.). Gas Chromatography / Chemical Ionization Mass Spectrometry of Polyethylene Glycol Monoalkyl Ethers.
  • ResearchGate. (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • NIH. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.
  • National Institute of Standards and Technology. (n.d.). Acetonitrile - the NIST WebBook.
  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
  • Unknown Source. (n.d.). Interpretation of mass spectra.
  • National Institute of Standards and Technology. (n.d.). Phenol, p-tert-butyl- - the NIST WebBook.
  • NIH. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
  • Canadian Center of Science and Education. (2018, January 3). Analysis of Butyl Butyrate Mass Spectrum.
  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

Sources

A Senior Application Scientist's Guide to FT-IR Spectrum Interpretation of (4-Tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. (4-Tert-butyl-phenoxy)acetonitrile, a molecule incorporating a nitrile, an aromatic ether, and a para-substituted bulky alkyl group, presents a unique spectroscopic fingerprint. This guide provides an in-depth, comparative analysis of its Fourier-Transform Infrared (FT-IR) spectrum. We will dissect the expected vibrational modes, compare them with structurally similar compounds, and present a logical framework for confident identification and quality assessment.

The Molecular Blueprint: Deconstructing this compound for Spectroscopic Analysis

Before delving into the spectrum, understanding the molecular structure is crucial. The molecule consists of four key components, each with characteristic vibrational frequencies in the infrared region.

molecule This compound nitrile Nitrile Group (-C≡N) molecule->nitrile Key Identifier ether Aromatic Ether (Ar-O-CH₂) molecule->ether Structural Backbone benzene Para-substituted Benzene Ring molecule->benzene Substitution Pattern tertbutyl Tert-butyl Group (-C(CH₃)₃) molecule->tertbutyl Alkyl Moiety

Caption: Key functional groups of this compound.

Predicted FT-IR Absorption Bands and Their Rationale

Based on established principles of infrared spectroscopy, we can predict the characteristic absorption bands for this compound. The following table summarizes these predictions, providing the "why" behind each assignment.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity & Characteristics Justification
Nitrile (-C≡N) C≡N Stretch2235 - 2220Sharp, StrongThe carbon-nitrogen triple bond is a strong bond with a significant change in dipole moment upon stretching, leading to a sharp and intense absorption. Conjugation with the phenoxy group is expected to slightly lower the frequency compared to aliphatic nitriles.
Aromatic Ether Ar-O-C Asymmetric Stretch1260 - 1230StrongThe asymmetric stretching of the C-O-C linkage in aromatic ethers consistently produces a strong and characteristic band in this region.
Ar-O-C Symmetric Stretch1050 - 1010ModerateThe symmetric stretch is typically less intense than the asymmetric stretch and appears at a lower wavenumber.
Para-substituted Benzene Aromatic C-H Stretch3100 - 3000Weak to ModerateThe stretching of sp² hybridized C-H bonds in the aromatic ring occurs at higher frequencies than aliphatic C-H stretches.
C=C Ring Stretch1610 - 1580 & 1510 - 1480Moderate, SharpThe delocalized π-system of the benzene ring gives rise to characteristic skeletal vibrations. The para-substitution pattern influences the relative intensities and positions of these bands.
C-H Out-of-Plane Bend860 - 800Strong, SharpThe out-of-plane bending of the two adjacent hydrogens on the para-substituted ring is a highly characteristic and strong absorption, often used for confirming the substitution pattern.
Aliphatic Groups Aliphatic C-H Stretch2980 - 2850StrongThe stretching of sp³ hybridized C-H bonds in the tert-butyl and methylene (-CH₂-) groups. The tert-butyl group will show a characteristic asymmetric stretch around 2960 cm⁻¹.
(Tert-butyl & -CH₂-) C-H Bending1470 - 1450 & 1390 - 1365ModerateThe symmetric and asymmetric bending (scissoring and rocking) of the methyl and methylene groups. The tert-butyl group often shows a characteristic doublet for symmetric bending around 1365 cm⁻¹.

Comparative Analysis: Learning from Structurally Similar Molecules

Case Study 1: 4-(4-tert-butylphenoxy)phthalonitrile - The Precursor Perspective

A study on the synthesis of a related phthalocyanine precursor, 4-(4-tert-butylphenoxy)phthalonitrile, provides crucial experimental data.[1] This molecule shares the key (4-tert-butyl-phenoxy) and nitrile functionalities.

  • Reported C-O-C vibration: 1248 cm⁻¹

  • Reported –CN stretch: 2232 cm⁻¹

This experimental data strongly supports our predictions for the aromatic ether and nitrile stretching frequencies in our target molecule.

Case Study 2: (4-tert-Butylphenyl)acetonitrile - Isolating the Ether's Influence

The FT-IR spectrum of (4-tert-butylphenyl)acetonitrile, which lacks the ether oxygen, is available in the PubChem database.[2] By comparing its spectrum to our predictions, we can discern the specific contributions of the ether linkage. We would expect the spectrum of (4-tert-butylphenyl)acetonitrile to show the characteristic nitrile and para-substituted tert-butylphenyl absorptions, but to be absent of the strong Ar-O-C stretch around 1250 cm⁻¹.

Case Study 3: 4-tert-Butylbenzonitrile - Focusing on the Core Structure

The NIST WebBook provides the gas-phase FT-IR spectrum of 4-tert-butylbenzonitrile. This molecule allows us to observe the vibrations of the para-substituted tert-butylphenyl group directly attached to the nitrile, without the influence of the ether and methylene spacer. This comparison helps to confirm the assignments for the aromatic C-H and C=C stretching, as well as the out-of-plane bending vibrations.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability of the spectral data, a standardized experimental protocol is essential.

Objective: To obtain a high-resolution FT-IR spectrum of this compound for structural verification.

Methodology:

  • Sample Preparation:

    • For a liquid sample, a thin film is prepared by placing a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) is collected to account for atmospheric and instrumental interferences.

    • The sample is placed in the spectrometer, and the spectrum is recorded.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is recorded over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place drop of liquid sample or grind solid with KBr prep2 Press between salt plates or into a KBr pellet prep1->prep2 acq1 Collect background spectrum prep2->acq1 acq2 Run sample spectrum (4000-400 cm⁻¹) acq1->acq2 acq3 Co-add 16-32 scans acq2->acq3 proc1 Background subtraction acq3->proc1 proc2 Baseline correction proc1->proc2

Caption: FT-IR data acquisition workflow.

Conclusion: A Synthesized Interpretation

By integrating the predicted absorption frequencies with comparative data from structurally related molecules, we can confidently interpret the FT-IR spectrum of this compound. The key identifying features will be the sharp, strong nitrile peak around 2230 cm⁻¹, a strong aromatic ether band near 1250 cm⁻¹, and a distinct out-of-plane C-H bending absorption in the 860-800 cm⁻¹ region, confirming the para-substitution pattern. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below this value will further corroborate the structure. This multi-faceted approach, grounded in fundamental spectroscopic principles and validated by experimental data from analogous compounds, provides a robust and reliable method for the structural elucidation of this and other complex organic molecules.

References

  • Gounden, R. A. D., et al. (2017). Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. South African Journal of Chemistry, 70, 49–59. Available at: [Link]

  • PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Phenoxyacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Substituted phenoxyacetonitriles are a class of organic compounds of significant interest to the pharmaceutical and agrochemical industries. Their structural motif is a key building block in the synthesis of a wide range of biologically active molecules, from antidepressants and anti-inflammatory agents to herbicides.[1][2] The versatility of the ether linkage and the reactive potential of the nitrile group make these compounds valuable intermediates for drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing substituted phenoxyacetonitriles. We will move beyond simple procedural lists to explore the mechanistic rationale behind these techniques, offering field-proven insights to help researchers select the optimal method for their specific application. We will examine the classic Williamson ether synthesis, its modern enhancements using phase-transfer catalysis and microwave irradiation, and the copper-catalyzed Ullmann condensation, providing objective comparisons supported by experimental data.

Principal Synthetic Strategies: A Comparative Overview

The formation of the critical aryl ether bond is the central challenge in synthesizing phenoxyacetonitriles. The choice of method depends on several factors, including the electronic properties and steric hindrance of the substituted phenol, required reaction scale, desired purity, and available laboratory equipment.

The Williamson Ether Synthesis: The Workhorse Method

Developed in the 1850s, the Williamson ether synthesis remains the most common and straightforward method for preparing ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

Mechanism & Rationale: The synthesis involves two fundamental steps. First, a base is used to deprotonate a substituted phenol, generating a more nucleophilic phenoxide anion. Second, this phenoxide attacks an α-haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide leaving group to form the desired phenoxyacetonitrile.[5]

  • Choice of Base: The pKa of most phenols is around 10. Therefore, a base strong enough to quantitatively deprotonate the phenol is required.

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base, particularly suitable for phenols activated by electron-withdrawing groups. It is often used in polar aprotic solvents like acetone or acetonitrile.

    • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. It is typically used in anhydrous solvents like DMF or THF. The primary drawback is its high reactivity with water and protic solvents.

  • Solvent Selection: The SN2 reaction is favored by polar aprotic solvents (e.g., DMF, DMSO, Acetone). These solvents can solvate the cation (K⁺ or Na⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[4]

  • Leaving Group: Bromoacetonitrile is more reactive than chloroacetonitrile due to bromide being a better leaving group, which can lead to faster reaction times or allow for milder conditions. However, chloroacetonitrile is often preferred due to its lower cost and greater stability.[6]

Williamson_Ether_Synthesis phenol Ar-OH (Substituted Phenol) center1 phenol->center1 + base Base (e.g., K₂CO₃) base->center1 phenoxide Ar-O⁻ (Phenoxide Anion) center2 phenoxide->center2 + haloacetonitrile X-CH₂CN (α-Haloacetonitrile) haloacetonitrile->center2 product Ar-O-CH₂CN (Phenoxyacetonitrile) salt X⁻ center1->phenoxide Deprotonation center3 center2->center3 SN2 Attack center3->product center3->salt +

Figure 1: General mechanism of the Williamson ether synthesis.

Phase-Transfer Catalysis (PTC): Bridging the Divide

A significant enhancement to the Williamson synthesis is the use of phase-transfer catalysis. This technique is invaluable when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of a base and an organic solution of the haloacetonitrile.[7][8]

Mechanism & Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), acts as a shuttle.[9] The lipophilic cation of the catalyst pairs with the phenoxide anion generated in the aqueous phase, transporting it into the organic phase where the reaction with the haloacetonitrile can occur.[10] This avoids the need for expensive, anhydrous polar aprotic solvents and often allows for milder reaction conditions and faster rates.[11]

PT_Catalysis_Workflow Phase-Transfer Catalysis Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Ar-OH + NaOH → Ar-O⁻Na⁺ C Na⁺X⁻ (Byproduct) E Q⁺Ar-O⁻ B Q⁺X⁻ (Catalyst) B->E Anion Exchange D Cl-CH₂CN (Reactant) F Ar-O-CH₂CN (Product) E->F SN2 Reaction with Cl-CH₂CN G Q⁺Cl⁻ G->C Catalyst Regeneration

Figure 2: Catalytic cycle in phase-transfer catalysis.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[12] Instead of conventional conductive heating, microwave irradiation uses dielectric heating, where polar molecules in the reaction mixture align with the oscillating electric field, generating heat rapidly and uniformly.[13]

Rationale & Advantages: This technique can dramatically reduce reaction times for the Williamson synthesis from hours to mere minutes.[14] The rapid, uniform heating can also minimize the formation of side products that may occur during prolonged heating. This is particularly advantageous for high-throughput synthesis in drug discovery, where speed is critical.[12] Both solvent-based and solvent-free (dry media) conditions have been successfully applied.[15]

The Ullmann Condensation: For Challenging Substrates

The Ullmann condensation is a copper-catalyzed cross-coupling reaction used to form aryl ethers.[16] While traditionally requiring harsh conditions (high temperatures, polar solvents like DMF or nitrobenzene), it is a valuable alternative for substrates that are unreactive under SN2 conditions, such as when significant steric hindrance is present or when using less reactive aryl halides.[17]

Mechanism & Rationale: The reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.[16] Modern protocols have significantly improved the scope and mildness of the Ullmann reaction through the development of specific ligands that stabilize the copper catalyst and facilitate the reductive elimination step.[18][19] While less common for the direct synthesis of phenoxyacetonitriles from phenols and haloacetonitriles, the principles are applicable for constructing the aryl ether bond in more complex scenarios.

Head-to-Head Method Comparison

The following table provides a comparative summary of the discussed synthesis methods, offering a quick reference for selecting the most appropriate strategy.

FeatureWilliamson Ether SynthesisWilliamson with PTCMicrowave-Assisted WilliamsonUllmann Condensation
Mechanism SN2 Nucleophilic Substitution[4]PTC-facilitated SN2[7]Thermally accelerated SN2[13]Copper-Catalyzed Cross-Coupling[16]
Typical Base K₂CO₃, NaH, NaOHNaOH, K₂CO₃ (often aq.)K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Acetone, DMF, AcetonitrileToluene/Water, Dichloromethane/WaterDMF, or solvent-freeDMF, NMP, Nitrobenzene[16]
Temperature 50 - 120 °C25 - 90 °C100 - 180 °C120 - 210 °C (classic)[16], 80-140 °C (modern)
Reaction Time 4 - 24 hours2 - 8 hours5 - 30 minutes12 - 48 hours
Typical Yields 70 - 95%85 - 98%80 - 96%65 - 92%[18]
Advantages Simple, well-established, reliable.[3]Milder conditions, no anhydrous solvents, high yields.[8]Extremely fast, high yields, uniform heating.[12]Good for sterically hindered or deactivated substrates.
Limitations Requires anhydrous conditions with strong bases (NaH), may be slow.Catalyst can sometimes be difficult to remove.Requires specialized microwave reactor equipment.Harsh conditions (classic), expensive ligands (modern), catalyst removal.[19]

Validated Experimental Protocols

Herein, we provide detailed, self-validating protocols for the synthesis of a representative compound, 4-chlorophenoxyacetonitrile.

Protocol 1: Synthesis of 4-Chlorophenoxyacetonitrile via Phase-Transfer Catalysis

This protocol leverages the efficiency and mild conditions of PTC for a high-yield synthesis.

Materials & Equipment:

  • 4-Chlorophenol (1.0 eq)

  • Chloroacetonitrile (1.2 eq)[6]

  • Sodium Hydroxide (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (e.g., 12.85 g, 0.1 mol), sodium hydroxide (6.0 g, 0.15 mol), and deionized water (50 mL). Stir at room temperature until all solids dissolve.

  • Addition of Organic Phase: Add toluene (50 mL), chloroacetonitrile (9.06 g, 0.12 mol), and TBAB (1.61 g, 0.005 mol) to the flask.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring. The vigorous stirring is critical to maximize the interfacial area between the two phases. Monitor the reaction progress by TLC or GC-MS (typically complete within 4-6 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M NaOH solution (50 mL) to remove any unreacted phenol, followed by deionized water (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorophenoxyacetonitrile as a white solid. Expected Yield: 90-95%.

Protocol 2: Microwave-Assisted Synthesis of 4-Chlorophenoxyacetonitrile

This protocol highlights the dramatic reduction in reaction time achievable with microwave technology.

Materials & Equipment:

  • 4-Chlorophenol (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium Carbonate (K₂CO₃, finely powdered) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Monowave microwave synthesis reactor

Procedure:

  • Setup: To a 10 mL microwave reaction vessel, add 4-chlorophenol (257 mg, 2.0 mmol), chloroacetonitrile (181 mg, 2.4 mmol), finely powdered K₂CO₃ (414 mg, 3.0 mmol), and DMF (4 mL).

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 10 minutes with stirring.

  • Workup: After the reaction, cool the vessel to room temperature using compressed air. Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washings, and dilute with ethyl acetate (20 mL). Wash the organic solution with water (3 x 15 mL) to remove DMF, and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be quickly purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure product. Expected Yield: 85-92%.

Experimental_Workflow A 1. Reagent Addition (Phenol, Base, Solvent, Haloacetonitrile) B 2. Reaction (Reflux / Microwave) A->B C 3. Cooling & Quenching B->C D 4. Phase Separation & Extraction C->D E 5. Drying Organic Layer (e.g., Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Distillation or Chromatography) F->G H Pure Product G->H

Sources

A Comparative Guide to the Biological Activity of (4-tert-butyl-phenoxy)acetonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing (4-tert-butyl-phenoxy)acetonitrile

In the landscape of medicinal chemistry and drug discovery, understanding the structure-activity relationship (SAR) is paramount. Even subtle molecular modifications can drastically alter a compound's biological profile. This guide focuses on this compound, a molecule possessing a unique combination of a bulky, lipophilic tert-butyl group, a phenoxy ether linkage, and a polar nitrile functional group.

While direct, extensive biological data for this compound is not prevalent in publicly accessible literature, its chemical architecture allows for a robust comparative analysis. By examining its constituent parts and the documented activities of its structural analogs, we can build a scientifically-grounded profile of its potential efficacy and mechanism of action. This guide will dissect the molecule's core components, compare it with scientifically evaluated analogs, and provide the experimental frameworks necessary for its future investigation.

Part 1: The Bioactivity of the Core Phenolic Structure

The foundation of our target molecule is the 4-tert-butylphenol moiety. Phenolic compounds are well-known for a wide range of biological activities, often stemming from their ability to act as antioxidants, enzyme inhibitors, or receptor modulators. The presence and position of the bulky tert-butyl group significantly influence these properties.

Endocrine Disrupting Potential of Substituted Phenols

A critical aspect of the 4-tert-butylphenol scaffold is its documented endocrine activity. Studies have shown that compounds in this class can act as estrogen receptor agonists.[1] Specifically, 4-tert-butylphenol has been found to bind to the estrogen receptor of rainbow trout, indicating a potential to induce endocrine-mediated effects in vivo.[1] This activity is a crucial baseline consideration, suggesting that this compound and its analogs could possess hormonal activity, a factor that requires careful evaluation in any therapeutic development program.

Antioxidant and Antimicrobial Properties of Hindered Phenols

Analogs with additional substitutions, such as 2,4-di-tert-butylphenol (2,4-DTBP), have been extensively studied and demonstrate a broad spectrum of activities including antioxidant, anti-inflammatory, antifungal, and antibacterial effects.[2][3][4] The steric hindrance provided by the tert-butyl groups, particularly when positioned ortho to the hydroxyl group (in the phenol form) or the ether linkage, can stabilize the molecule and modulate its interaction with biological targets.[4][5] For instance, 2,4-DTBP has shown efficacy against multidrug-resistant bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.[2]

This suggests that the phenoxy core of our target compound is a key contributor to its potential bioactivity, with the tert-butyl group enhancing lipophilicity and potentially influencing target specificity.

Part 2: Structure-Activity Relationship (SAR) of Analogs

To understand the specific contribution of the acetonitrile group and the tert-butyl substituent, we must turn to comparative studies of closely related analogs. The logic here is to substitute key functional groups and observe the resulting changes in biological effect, thereby mapping the chemical space for optimal activity.

Analog Group 1: Modification of the Phenoxy Ring Substitution

A common strategy in medicinal chemistry is to alter the substitution pattern on the aromatic ring. Let's consider an analog where a second tert-butyl group is added to the phenoxy ring, yielding a 2,4-di-tert-butylphenoxy scaffold.

  • Compound Series: 1-[(2,4-(di-tert-butylphenoxy))]-3-dialkylamino-2-propanol derivatives.

  • Observed Activity: This series of compounds demonstrated marked antibacterial and antifungal effects.[6] One analog, designated KVM-316, was particularly effective at inhibiting the formation of biofilms by pathogenic bacteria such as S. aureus (96.1% inhibition) and P. aeruginosa (96.1% inhibition).[6]

  • Causality: The addition of a second tert-butyl group at the ortho position increases the molecule's lipophilicity and steric bulk. This can enhance its ability to penetrate microbial cell membranes and disrupt their integrity. The dialkylamino-propanol side chain provides a hydrophilic counterpoint and a basic nitrogen atom, creating an amphiphilic structure that is often key to antimicrobial activity. This demonstrates that while our parent acetonitrile compound may have some activity, modifications to both the ring and the side chain can dramatically enhance specific properties like anti-biofilm efficacy.

Analog Group 2: Isosteric Replacement of the tert-Butyl Group

The tert-butyl group is a common motif used to increase metabolic stability and fill hydrophobic pockets in target proteins.[7] However, it can also increase lipophilicity to undesirable levels.[7] Replacing it with other groups (isosteres) can fine-tune the compound's properties.

  • Hypothetical Modification: Replacing the 4-tert-butyl group on this compound with a trifluoromethyl (CF3) group.

  • Predicted Impact:

    • Lipophilicity: The CF3 group is also highly lipophilic, but it is a strong electron-withdrawing group, whereas the tert-butyl group is weakly electron-donating.

    • Metabolic Stability: The C-F bond is extremely strong, so a CF3 group would likely increase metabolic stability against oxidative degradation at that position.

    • Target Interaction: The change in electronics could significantly alter binding to a target protein. If the target pocket has an affinity for electron-poor moieties, the CF3 analog might show higher potency. Conversely, if hydrophobic interactions are purely dominant, the activity might be similar or slightly reduced.

This comparative logic is central to drug development and illustrates how this compound serves as a scaffold for further optimization.

SAR Summary Diagram

The following diagram illustrates the logical relationships in the structural modification of the parent compound and the resulting biological activities observed in its analogs.

SAR_Comparison cluster_parent Parent Compound cluster_analogs Structural Analogs & Activities cluster_activities Observed/Predicted Effects A This compound B 1-[(2,4-di-tert-butylphenoxy)]-3- dialkylamino-2-propanol A->B Add 2nd t-Bu group Replace -CN with propanolamine chain C 4-tert-butylphenol A->C Remove acetonitrile group D (4-Trifluoromethyl-phenoxy)acetonitrile (Hypothetical) A->D Replace t-Bu with CF3 (Isosteric Replacement) ActB Potent Antibacterial & Anti-biofilm Activity B->ActB ActC Estrogen Receptor Agonism C->ActC ActD Altered Electronics & Metabolic Stability D->ActD

Caption: Structure-Activity Relationship (SAR) flow from the parent compound.

Part 3: Quantitative Data Summary

To objectively compare performance, quantitative data is essential. The table below summarizes the available data for a key analog, highlighting its potent anti-biofilm capabilities. Data for the parent compound is not available and would require experimental determination.

Compound/AnalogAssay TypeTarget OrganismResultReference
1-[(2,4-di-tert-butylphenoxy)]-3-dialkylamino-2-propanol (KVM-316)Biofilm InhibitionS. aureus96.1% inhibition[6]
1-[(2,4-di-tert-butylphenoxy)]-3-dialkylamino-2-propanol (KVM-316)Biofilm InhibitionP. aeruginosa96.1% inhibition[6]
1-[(2,4-di-tert-butylphenoxy)]-3-dialkylamino-2-propanol (KVM-316)Biofilm InhibitionE. coli57.2% inhibition[6]
4-tert-butylphenolReceptor BindingEstrogen ReceptorConfirmed agonist activity[1]
This compound--Data Not Available-

Part 4: Experimental Protocol

Trustworthy data is built on robust and reproducible protocols. Below is a detailed, self-validating methodology for determining the Minimum Inhibitory Concentration (MIC) and anti-biofilm activity of a test compound, based on the approaches used for the analogs discussed.

Protocol: Antimicrobial and Anti-Biofilm Activity Assessment

Objective: To determine the minimum concentration of a test compound required to inhibit microbial growth (MIC) and to quantify its effect on biofilm formation.

1. Preparation of Materials and Reagents:

  • Test Compound: Prepare a 10 mg/mL stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
  • Bacterial Strains: Use reference strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853).
  • Growth Media: Tryptic Soy Broth (TSB) for S. aureus, Mueller-Hinton Broth (MHB) for P. aeruginosa.
  • Reagents: 0.1% Crystal Violet solution, 30% Acetic Acid, Phosphate-Buffered Saline (PBS).
  • Apparatus: Sterile 96-well flat-bottom microtiter plates, incubator, plate reader (570 nm), multichannel pipette.

2. MIC Determination (Broth Microdilution Method):

  • Dispense 50 µL of sterile broth into wells A-H of columns 2-12 of a 96-well plate.
  • Add 100 µL of broth to column 1 (negative control).
  • Add 100 µL of a standardized bacterial suspension (approx. 5 x 10^5 CFU/mL) to column 12 (positive growth control).
  • In column 2, add 100 µL of the test compound stock solution, serially diluted in broth to achieve the highest desired starting concentration.
  • Perform a 2-fold serial dilution by transferring 50 µL from column 2 to column 3, mixing, then transferring 50 µL from column 3 to 4, and so on, up to column 11. Discard the final 50 µL from column 11.
  • Inoculate wells in columns 2-11 with 50 µL of the standardized bacterial suspension.
  • Seal the plate and incubate at 37°C for 18-24 hours.
  • Validation: The negative control (column 1) should show no growth. The positive control (column 12) should show robust turbidity.
  • Readout: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

3. Biofilm Inhibition Assay:

  • This assay is run in parallel or subsequent to the MIC assay, using sub-MIC concentrations of the test compound.
  • Prepare a 96-well plate with serial dilutions of the test compound as described in the MIC protocol (steps 1-5), but using TSB supplemented with 1% glucose to promote biofilm formation.
  • Inoculate wells with 50 µL of the standardized bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.
  • Incubate the plate at 37°C for 24 hours without shaking.
  • After incubation, carefully discard the planktonic (free-floating) cells by inverting the plate and gently tapping it on absorbent paper.
  • Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.
  • Fix the remaining biofilm by adding 150 µL of methanol to each well for 15 minutes.
  • Discard the methanol and allow the plate to air dry completely.
  • Stain the biofilm by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
  • Discard the stain and wash the wells thoroughly with tap water until the negative control wells are colorless. Air dry the plate.
  • Solubilize the bound dye by adding 150 µL of 30% acetic acid to each well.
  • Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the positive control.
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_biofilm Phase 3: Biofilm Inhibition Assay A1 Prepare Compound Stock (10 mg/mL in DMSO) B1 Perform 2-fold serial dilution of compound in 96-well plate A1->B1 A2 Culture & Standardize Bacteria (~5 x 10^5 CFU/mL) B2 Inoculate wells with bacteria A2->B2 C2 Inoculate and incubate 24h to allow biofilm formation A2->C2 B1->B2 B3 Incubate at 37°C for 24h B2->B3 B4 Read MIC (Lowest concentration with no growth) B3->B4 C1 Prepare plate with sub-MIC concentrations of compound B4->C1 Inform concentrations C1->C2 C3 Wash to remove planktonic cells C2->C3 C4 Fix with Methanol C3->C4 C5 Stain with Crystal Violet C4->C5 C6 Wash to remove excess stain C5->C6 C7 Solubilize bound stain with Acetic Acid C6->C7 C8 Read Absorbance at 570 nm C7->C8

Caption: Workflow for antimicrobial and anti-biofilm testing.

Conclusion and Future Directions

This guide establishes a framework for understanding the biological potential of this compound. While direct experimental data on this specific molecule is sparse, a systematic analysis of its structural analogs provides a powerful predictive tool.

  • The 4-tert-butylphenol core suggests a baseline of potential endocrine and antimicrobial/antioxidant activity.

  • The acetonitrile group offers a site for modification, where replacement with other functional groups could drastically enhance potency and specificity, as seen in the highly active propanolamine analogs.

  • The tert-butyl group is a key modulator of lipophilicity and metabolic stability, and its replacement with isosteres like CF3 presents a clear path for further optimization.

The logical next step is to perform the foundational experiments outlined in this guide on this compound itself. Determining its MIC, anti-biofilm efficacy, and estrogen receptor binding affinity will provide the necessary data to confirm or refute the hypotheses derived from this comparative analysis and establish its true place in the landscape of bioactive molecules.

References

  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. ResearchGate. Available at: [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available at: [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. Available at: [Link]

  • 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. University of Washington. Available at: [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH). Available at: [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]

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A Comparative Guide to the Herbicidal Potential of Phenoxyacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of phenoxyacetonitrile derivatives, a class of chemical compounds with significant potential for herbicidal applications. Drawing upon established principles of herbicide science and experimental data from structurally analogous compounds, this document is intended for researchers, scientists, and professionals in the fields of agrochemical discovery and drug development. We will explore the likely mechanism of action, delve into structure-activity relationships, and provide detailed, validated protocols for the systematic evaluation of these promising herbicidal candidates.

Introduction: The Rationale for Investigating Phenoxyacetonitrile Derivatives

The continuous challenge of weed management in agriculture necessitates the discovery and development of novel herbicides with diverse modes of action and improved environmental profiles. Phenoxy herbicides have long been a cornerstone of chemical weed control, with phenoxyacetic acids like 2,4-D being prime examples of synthetic auxin mimics that selectively control broadleaf weeds.[1][2] The phenoxyacetonitrile scaffold, characterized by a cyanomethyl group attached to a phenoxy ether, represents a logical and compelling area for new herbicide discovery.[1] Its structural similarity to known phenoxy herbicides suggests a high probability of analogous biological activity, specifically the disruption of plant growth regulation.[1]

This guide will, therefore, provide a comparative framework for assessing the herbicidal effects of various phenoxyacetonitrile derivatives. While direct, comprehensive comparative data for a wide range of these specific nitrile compounds is not yet abundant in publicly available literature, we will leverage data from closely related phenoxy structures to build a predictive understanding of their potential efficacy. This approach allows for a scientifically grounded exploration of this promising chemical space and provides a roadmap for future research and development.

Postulated Mechanism of Action: Synthetic Auxin Mimicry

The herbicidal activity of phenoxyacetonitrile derivatives is most plausibly attributed to their function as synthetic auxins.[1] Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate numerous aspects of growth and development, including cell elongation, division, and differentiation.[3] Synthetic auxin herbicides mimic the action of IAA but are typically more resistant to degradation by the plant, leading to a sustained and ultimately lethal overstimulation of auxin-responsive pathways.[3]

At the molecular level, auxins bind to a co-receptor complex consisting of an F-box protein (such as TIR1 or AFB) and an Aux/IAA transcriptional repressor.[4] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[3] The removal of the repressor protein liberates auxin response factors (ARFs), which can then activate the transcription of auxin-responsive genes.[3] The resulting uncontrolled expression of these genes leads to epinastic growth, tissue malformation, and ultimately, plant death.

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin/Phenoxyacetonitrile TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCFTIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCFTIR1 Forms complex Aux_IAA Aux/IAA Repressor SCFTIR1->Aux_IAA Ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Targeted for Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Gene Transcription Auxin_Genes->Transcription

Caption: The Auxin Signaling Pathway and the Role of Synthetic Auxins.

Structure-Activity Relationships (SAR) in Phenoxy Herbicides

The herbicidal efficacy of phenoxy compounds is highly dependent on their chemical structure, particularly the nature and position of substituents on the phenyl ring and the composition of the side chain.[4] Understanding these structure-activity relationships (SAR) is crucial for designing novel phenoxyacetonitrile derivatives with optimized potency and selectivity.

Key SAR insights for phenoxy herbicides include:

  • Substitution on the Phenyl Ring: The type, number, and position of substituents on the aromatic ring significantly influence herbicidal activity. Halogen atoms, such as chlorine and bromine, are common substituents that can enhance activity.[5] The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents affect the molecule's ability to bind to the auxin receptor.[4]

  • The Side Chain: The nature of the side chain is critical for auxin-like activity. For phenoxyacetic acids, the carboxylic acid group is essential for binding to the receptor. In the case of phenoxyacetonitriles, the nitrile group serves as a bioisostere of the carboxylic acid, meaning it has similar steric and electronic properties that may allow it to interact with the receptor in a comparable manner.

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as the octanol-water partition coefficient (logP), plays a vital role in its absorption, translocation, and interaction with the target site. A balanced lipophilicity is generally required for optimal herbicidal performance.

Comparative Analysis of Herbicidal Efficacy (Based on Structurally Related Compounds)

While specific comparative data for a broad range of phenoxyacetonitrile derivatives is limited, we can infer their potential herbicidal efficacy by examining data from structurally similar compounds. The following tables summarize the herbicidal activity of various phenoxy derivatives against common weed species.

Table 1: Post-emergence Herbicidal Activity of Phenoxyacetoxy Derivatives

Compound IDSubstituents on Phenyl RingTarget WeedApplication Rate (g ai/ha)Inhibition (%)Reference
IIa2,4-dichloroAbutilon theophrasti15070-100[6]
IIr4-chloro-2-methylBrassica juncea7570-100[6]
IIa2,4-dichloroAmaranthus retroflexus15070-100[6]
IIr4-chloro-2-methylEclipta prostrata7570-100[6]

Note: The compounds in this table are 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, not phenoxyacetonitriles. This data is presented to illustrate the herbicidal potential of the substituted phenoxy moiety.

Table 2: Post-emergence Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives

Compound IDTarget Weed SpeciesApplication Rate (g ha⁻¹)Inhibition Rate (%)Reference
BA-1Brassica campestris150100[1]
BA-2Brassica campestris150100[1]
BA-1Amaranthus tricolor150100[1]
BA-1Echinochloa crus-galli150>80[1]
BA-2Digitaria sanguinalis150>80[1]

Note: The compounds in this table contain a phenoxy group but have a different overall structure from phenoxyacetonitriles. This data demonstrates the broad-spectrum potential of novel phenoxy-containing herbicides.[1]

From these analogous structures, it is reasonable to hypothesize that phenoxyacetonitrile derivatives, particularly those with halogen and methyl substitutions on the phenyl ring, will exhibit significant herbicidal activity against a range of broadleaf weeds.

Experimental Protocols for Evaluating Herbicidal Effects

A rigorous and systematic evaluation of novel phenoxyacetonitrile derivatives is essential to determine their herbicidal potential. The following protocols provide a framework for conducting these assessments, from initial in vitro screening to more complex greenhouse trials and mechanistic studies.

In Vitro Seed Germination and Root Growth Inhibition Assay

This rapid and cost-effective assay is ideal for the primary screening of a large number of compounds to identify promising candidates.

Protocol:

  • Preparation of Test Solutions: Dissolve the synthesized phenoxyacetonitrile derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in distilled water or a nutrient solution to achieve the desired test concentrations.

  • Seed Sterilization and Plating: Surface sterilize the seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and place them on filter paper in sterile petri dishes.

  • Treatment Application: Add a defined volume of each test solution to the respective petri dishes. Include a solvent-only control and a positive control (a known herbicide).

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).

  • Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the seed germination percentage and the length of the primary root and shoot. Calculate the half-maximal inhibitory concentration (IC50) for each compound.[7]

InVitroScreeningWorkflow A Synthesized Phenoxyacetonitrile Derivatives B Prepare Stock and Dilution Series A->B D Treatment Application B->D C Seed Sterilization and Plating C->D E Incubation in Controlled Environment D->E F Measure Germination and Growth E->F G Calculate IC50 Values F->G

Caption: Workflow for In Vitro Herbicidal Screening.

Greenhouse Pot Study for Pre- and Post-emergence Activity

Greenhouse trials provide a more realistic assessment of herbicide performance under controlled environmental conditions.

Protocol:

  • Plant Material and Potting: Sow seeds of target weed and crop species in pots filled with a standardized soil mix.

  • Pre-emergence Application: For pre-emergence trials, apply the test compounds to the soil surface immediately after sowing.

  • Post-emergence Application: For post-emergence trials, allow the plants to reach a specific growth stage (e.g., 2-3 true leaves) before applying the test compounds as a foliar spray.

  • Treatment Groups: Include an untreated control, a solvent-only control, and a commercial standard herbicide for comparison.

  • Environmental Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and lighting.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control and crop injury. At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.

Mechanistic Assays to Confirm Mode of Action

To verify that phenoxyacetonitrile derivatives act as synthetic auxins, further mechanistic studies are recommended. However, to ensure a comprehensive evaluation and rule out other potential modes of action, protocols for assessing inhibition of Protoporphyrinogen Oxidase (PPO) and Photosystem II (PSII) are also provided.

PPO inhibitors are a major class of herbicides that block the synthesis of chlorophyll and heme.

Protocol:

  • Enzyme Extraction: Isolate PPO from a suitable plant source (e.g., etiolated barley shoots).

  • Assay Reaction: In a microplate, combine the extracted enzyme, a buffer solution, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Fluorescence Measurement: Monitor the increase in fluorescence as protoporphyrinogen IX is converted to protoporphyrin IX.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

PPO_Inhibition_Assay A Isolate PPO Enzyme B Prepare Assay Plate with Enzyme, Buffer, and Test Compound A->B C Add Protoporphyrinogen IX Substrate B->C D Monitor Fluorescence Increase C->D E Calculate Reaction Rates and IC50 D->E

Caption: Workflow for PPO Inhibition Assay.

PSII inhibitors block the electron transport chain in photosynthesis, leading to a rapid increase in chlorophyll fluorescence.

Protocol:

  • Plant Treatment: Treat intact leaves of a test plant with the phenoxyacetonitrile derivatives.

  • Dark Adaptation: Dark-adapt the treated leaves for a specific period (e.g., 30 minutes).

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure the chlorophyll fluorescence induction kinetics (Kautsky curve).

  • Parameter Analysis: Analyze key fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm), to determine the extent of PSII inhibition.[2]

Conclusion and Future Directions

Phenoxyacetonitrile derivatives represent a promising, yet underexplored, class of compounds for the development of novel herbicides. Based on their structural analogy to established phenoxy herbicides, they are strongly hypothesized to act as synthetic auxin mimics. The structure-activity relationships of related compounds suggest that strategic substitution on the phenyl ring can significantly enhance herbicidal potency.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial high-throughput screening to in-depth mechanistic studies. Future research should focus on the synthesis and screening of a diverse library of phenoxyacetonitrile derivatives to validate the hypotheses presented herein and to identify lead candidates for further development. A thorough investigation of their crop selectivity and environmental fate will also be critical for their potential commercialization as safe and effective weed management tools.

References

  • Goggin, D. E., & Powles, S. B. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(18), 5091–5103. [Link]

  • Świderski, G., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(8), 2411. [Link]

  • Dinu, M., et al. (2023). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama). Scientific Papers. Series A. Agronomy, 66(1), 345-350. [Link]

  • Erne, K. (1966). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. Acta Veterinaria Scandinavica, 7(1), 77-96. [Link]

  • Li, J., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(31), 7689-7697. [Link]

  • Zhang, M., et al. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. Journal of Agricultural and Food Chemistry. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Zhai, Y. E., & Shi, D. Q. (2013). Synthesis and Herbicidal Activity of 2‐Alkyl(aryl)‐4‐amino‐3‐[alkyl(alkoxy)carbonyl]‐5‐cyano‐6‐[(3‐trifluoromethyl)phenoxy]‐pyridines. Journal of Heterocyclic Chemistry, 50(5), 1039-1042. [Link]

  • ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides. [Link]

  • Li, M., et al. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. International Journal of Molecular Sciences, 23(22), 14352. [Link]

  • ResearchGate. (2011). Discovery of ortho-Alkoxy Substituted Novel Sulfonylurea Compounds That Display Strong Herbicidal Activity against Monocotyledon Grasses. [Link]

  • Wikipedia. (2023). Quantitative structure–activity relationship. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. [Link]

  • University of Nebraska–Lincoln. (n.d.). Inhibition of Protoporphyrinogen Oxidase. [Link]

  • ResearchGate. (2025). Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • Kalaji, H. M., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 533. [Link]

  • International Journal of Novel Research and Development. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. [Link]

  • Federal University of Tocantins. (2024). Photosystem II inhibitor herbicides. [Link]

  • Chemical Research in Chinese Universities. (2011). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. [Link]

  • PubMed. (2012). [Determination of seven phenoxyacid herbicides in environmental water by high performance liquid chromatography coupled with three phase hollow fiber liquid phase microextraction]. [Link]

  • Jakubek, M., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Processes, 9(2), 383. [Link]

  • Ali, H. H., & Murphy, T. R. (1983). Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence. Weed Science, 31(3), 361-367. [Link]

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A Senior Application Scientist's Guide to In Vitro Testing Protocols for (4-Tert-butyl-phenoxy)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of in vitro testing protocols for evaluating the biological activity of (4-tert-butyl-phenoxy)acetonitrile derivatives. The protocols detailed herein are designed to be robust and self-validating, offering insights into the selection of appropriate assays based on the putative therapeutic targets of this chemical class.

Introduction: Unraveling the Therapeutic Potential of this compound Derivatives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of drug candidates. The phenoxyacetonitrile core, in turn, has been associated with a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This guide will explore a logical progression of in vitro assays to systematically characterize the bioactivity of derivatives of this scaffold.

Foundational In Vitro Assays: A Tiered Approach

A systematic evaluation of novel compounds begins with broad screening assays to identify potential biological activities, followed by more specific assays to elucidate the mechanism of action.

Tier 1: Primary Screening for Biological Activity

The initial phase of testing aims to identify the general biological effects of the this compound derivatives. Based on the activities of structurally related compounds, the primary screening should focus on cytotoxicity, antibacterial, and anti-inflammatory properties.

1. Cytotoxicity Screening against Cancer Cell Lines:

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is a robust initial screen for potential anticancer activity. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

2. Antibacterial Activity Screening:

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. This assay is essential for identifying potential antibacterial agents.

3. Anti-inflammatory Activity Screening:

Lipopolysaccharide (LPS)-stimulated macrophage models are a cornerstone for in vitro assessment of anti-inflammatory potential. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. The ability of a compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory activity.

Tier 2: Mechanism of Action and Target Identification

Once a primary biological activity is confirmed, the next step is to investigate the underlying mechanism of action.

1. Enzyme Inhibition Assays:

Many drugs exert their effects by inhibiting specific enzymes. For compounds showing anti-inflammatory activity, key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX), are primary targets. For potential anticancer agents, targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) is a common strategy.

2. Receptor Binding Assays:

To determine if the compounds interact with specific cellular receptors, competitive binding assays are employed. For instance, if the compound's structure suggests potential hormonal activity, a competitive binding assay for the Androgen Receptor (AR) would be relevant.

Comparative Overview of In Vitro Protocols

Assay Principle Typical Cell Lines/Reagents Key Parameters Measured Alternative/Complementary Assays
MTT Assay Colorimetric assay measuring metabolic activity.MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)IC50 (half-maximal inhibitory concentration)XTT, WST-1, CellTiter-Glo® Luminescent Cell Viability Assay
Broth Microdilution Determining the lowest concentration that inhibits microbial growth.Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaMIC (Minimum Inhibitory Concentration)Agar diffusion, Time-kill assays
LPS-stimulated Macrophages Measuring the inhibition of pro-inflammatory mediators.RAW 264.7 (murine macrophages)NO production (Griess assay), Cytokine levels (ELISA)Western blot for iNOS and COX-2 expression
COX/5-LOX Inhibition Measuring the inhibition of prostaglandin and leukotriene synthesis.Purified COX-1/COX-2 or 5-LOX enzymesIC50ELISA for PGE2 or LTB4 production
EGFR Tyrosine Kinase Inhibition Measuring the inhibition of EGFR autophosphorylation.Purified EGFR kinase domain, ATP, substrate peptideIC50Western blot for phospho-EGFR in cell lysates
Androgen Receptor Binding Competitive binding assay with a radiolabeled ligand.Rat prostate cytosol or purified AR, [3H]-R1881Ki (inhibition constant)Cell-based reporter gene assays

Experimental Workflows and Protocols

Workflow for Evaluating a Novel this compound Derivative

Caption: A logical workflow for the in vitro evaluation of this compound derivatives.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][2]

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[2]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Antibacterial Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[4][5]

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

Objective: To evaluate the ability of the derivatives to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • 24-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess reagent (for NO measurement)

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6] Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Signaling Pathway Visualization

EGFR Signaling Pathway and Potential Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound (4-tert-butyl-phenoxy) acetonitrile Derivative Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by a this compound derivative.

Conclusion

This guide provides a structured and scientifically grounded framework for the in vitro evaluation of this compound derivatives. By employing a tiered approach, researchers can efficiently screen for biological activity and subsequently elucidate the mechanism of action. The detailed protocols and comparative data presented herein are intended to facilitate the design of robust and reproducible experiments, ultimately accelerating the discovery of novel therapeutic agents from this promising chemical class.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Féau, X., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 81-91. [Link]

  • Gilbert, D. F., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16(7), 783–790. [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]

  • Kim, H. J., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 3(11), 15484–15491. [Link]

  • ResearchGate. (2021). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Suk, K., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 26(21), 6463. [Link]

  • van de Donk, E., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 848–852. [Link]

  • WOOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

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A Senior Application Scientist's Guide to Alternatives for (4-tert-butyl-phenoxy)acetonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing (4-tert-butyl-phenoxy)acetonitrile

This compound (CAS 50635-24-0) is a niche aromatic ether nitrile used as a synthetic intermediate.[1] Its structure is characterized by a bulky, lipophilic tert-butyl group, a phenoxy ether linkage, and a versatile nitrile functional group. This combination makes it a potentially useful building block for introducing the (4-tert-butyl-phenoxy)methyl moiety into larger molecules, particularly in the development of agrochemicals, pharmaceuticals, and materials where tuning solubility and steric properties is critical. The nitrile group itself is a valuable synthetic handle, readily convertible into amines, carboxylic acids, amides, and tetrazoles.

However, reliance on a single, specialized intermediate can introduce challenges related to cost, supply chain stability, and process optimization. Furthermore, the imperative of "green chemistry" encourages the exploration of synthetic routes that utilize safer, more readily available, or more efficient reagents. This guide provides a comparative analysis of viable alternatives to this compound, focusing on two primary strategies: the use of structurally analogous building blocks and the adoption of alternative synthetic pathways that bypass this specific intermediate altogether.

Section 1: Strategic Approaches to Replacement

The function of this compound can be dissected into two components: the structural contribution of the (4-tert-butyl-phenoxy)methyl group and the chemical reactivity of the nitrile. Therefore, alternatives can be logically categorized.

  • Structurally Analogous Building Blocks: These are molecules with similar phenoxy-acetonitrile cores but with different substituents on the phenyl ring. This approach is ideal when the goal is to modulate the steric or electronic properties of the final product while maintaining the core scaffold.

  • Alternative Synthetic Pathways: This strategy involves constructing the target molecule from more fundamental, widely available precursors. The most common alternative is the direct synthesis of the α-aryloxy nitrile motif using a Williamson ether synthesis-type reaction. This approach offers greater flexibility and often relies on less expensive starting materials.

The following workflow diagram illustrates the decision-making process when considering these alternatives.

G start Need to Synthesize a Target Molecule Containing a (4-tert-butyl-phenoxy)methyl Moiety q1 Is this compound readily available and cost-effective? start->q1 use_direct Proceed with Direct Use of This compound q1->use_direct  Yes q2 Is the goal to modulate steric/electronic properties or maintain the core scaffold? q1->q2 No / Seeking Improvement   analog Strategy 1: Use Structurally Analogous Building Blocks (e.g., isopropyl, phenyl analogs) q2->analog Modulate Properties pathway Strategy 2: Use Alternative Synthetic Pathway (e.g., Williamson Ether Synthesis) q2->pathway Improve Cost/Flexibility

Caption: Decision workflow for selecting a synthetic strategy.

Section 2: Comparison of Structurally Analogous Building Blocks

For applications where the core α-phenoxy-acetonitrile structure is desired but the tert-butyl group is not strictly necessary, or where property modulation is the goal, several analogs can be considered. The choice of substituent allows for fine-tuning of properties like lipophilicity, melting/boiling point, and interaction with biological targets.

Table 1: Physicochemical and Safety Comparison of Phenoxyacetonitrile Analogs

CompoundStructureMolecular Weight ( g/mol )Key Physicochemical PropertiesGHS Hazard Pictograms (Typical)
This compound tBu-Ph-O-CH2-CN189.25[1]Solid, high lipophilicity.

(4-isopropyl-phenoxy)acetonitrile iPr-Ph-O-CH2-CN175.23Liquid, slightly lower lipophilicity than tBu analog.

(4-methoxy-phenoxy)acetonitrile MeO-Ph-O-CH2-CN163.17Solid, introduces hydrogen bond acceptor, less lipophilic.

Phenoxyacetonitrile (unsubstituted)Ph-O-CH2-CN133.15Liquid, baseline reference.


Note: GHS pictograms are representative and users must consult the specific Safety Data Sheet (SDS) from their supplier.

The primary advantage of this approach is synthetic convergence; the same reaction protocol can often be used with different analogs, simplifying process development. However, the commercial availability and cost of these specialized analogs can vary significantly.

Section 3: Alternative Synthetic Pathway: Williamson Ether Synthesis

A more fundamental and flexible alternative is to construct the molecule from two simpler, more common precursors: a substituted phenol and a haloacetonitrile. This is a classic Williamson ether synthesis, a robust and well-understood reaction in organic chemistry.

Reaction Scheme: 4-tert-butylphenol + Chloroacetonitrile --(Base, Solvent)--> this compound

This approach offers several distinct advantages:

  • Cost-Effectiveness: 4-tert-butylphenol and chloroacetonitrile are commodity chemicals, generally much cheaper than pre-formed this compound.

  • Flexibility: This two-component approach allows for immense variability. Any substituted phenol can be paired with a haloacetonitrile to generate a diverse library of analogs.

  • Process Control: The reaction is typically high-yielding and can be run under various conditions, including phase-transfer catalysis (PTC), which is highly amenable to industrial scale-up.[2][3]

Table 2: Performance Comparison of Synthetic Routes

ParameterDirect Use of IntermediateWilliamson Ether Synthesis Route
Starting Materials This compound4-tert-butylphenol, Chloroacetonitrile, Base (e.g., K₂CO₃)
Number of Steps 1 (from the intermediate)1
Relative Cost HighLow
Flexibility LowHigh
Typical Yield N/A (depends on subsequent reaction)>90%
Key Consideration Purity and stability of the starting nitrile.Handling of lachrymatory and toxic chloroacetonitrile.

Section 4: A Deeper Dive into Cyanation Reagents

In some synthetic plans, the nitrile is introduced at a later stage. For instance, one might have an intermediate like (4-tert-butyl-phenoxy)methyl chloride and wish to convert it to the nitrile. This requires a cyanating agent. While traditional reagents like NaCN or KCN are effective, their extreme toxicity has driven the development of alternatives.

The choice of a cyanating agent is critical and depends on the substrate's sensitivity, the required reaction conditions (e.g., temperature, pH), and safety considerations.

G start Select a Cyanating Agent q2 Is high toxicity a major concern? start->q2 q1 Is the substrate water-sensitive? q3 Does the substrate require mild, neutral conditions? q1->q3 No tmscn TMSCN (Anhydrous, Lewis Acid or Fluoride Activation) q1->tmscn Yes q2->q1 Yes nacn NaCN / KCN (Aqueous or PTC) q2->nacn No (with proper handling) zncn2 Zn(CN)₂ / Acetone Cyanohydrin (Lewis Acid Catalysis) q3->zncn2 No (Lewis Acidic) q3->tmscn Yes

Caption: Decision tree for selecting a suitable cyanide source.

Table 3: Comparison of Common Cyanating Agents

Cyanide SourceForm / ToxicityTypical ConditionsAdvantagesDisadvantages
NaCN / KCN Solid salts. Highly toxic.[2]Aqueous/organic biphasic with PTC, or in polar aprotic solvents (DMSO, DMF).Low cost, powerful nucleophile.Extreme toxicity (HCN gas release with acid), often requires high temperatures.
Trimethylsilyl cyanide (TMSCN) Liquid. Toxic, moisture-sensitive.Anhydrous organic solvents (CH₂Cl₂, MeCN), often with Lewis acid (e.g., InCl₃) or fluoride (e.g., KF) catalyst.[4][5]Milder conditions, high functional group tolerance, soluble in organic solvents.Higher cost, reacts violently with water, requires inert atmosphere.
**Zinc Cyanide (Zn(CN)₂) **Solid. Less acutely toxic than alkali cyanides.[2][4]Requires a catalyst (typically Pd or Ni) for cross-coupling reactions (e.g., Rosenmund-von Braun).Safer to handle than NaCN/KCN, does not readily release HCN.Lower nucleophilicity, often requires transition metal catalysis and higher temperatures.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Solid. Electrophilic cyanide source.Transition metal-catalyzed (Rh, Ru) C-H cyanation.[4]"Electrophilic" reactivity allows for cyanation of nucleophiles (e.g., arenes). Less toxic than ionic cyanides.Requires a specific catalyst system, limited to certain substrate classes.

For researchers, non-toxic cyanide sources are a significant area of interest, and several reviews offer a comprehensive overview of modern agents.[6][7]

Section 5: Experimental Protocols

To provide a practical comparison, detailed protocols for the Williamson ether synthesis and a subsequent reaction are provided below. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 5.1: Synthesis of this compound via Williamson Ether Synthesis

Causality: This protocol leverages the high acidity of the phenolic proton, which is easily deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a potent nucleophile, displacing the chloride from chloroacetonitrile in an Sₙ2 reaction. Acetone is chosen as the solvent for its ability to dissolve the organic reactants while allowing for easy removal post-reaction. Sodium iodide is added as a catalyst; the iodide ion displaces the chloride via the Finkelstein reaction to form a more reactive iodoacetonitrile in situ, accelerating the reaction.

Materials:

  • 4-tert-butylphenol (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol, potassium carbonate, sodium iodide, and acetone (approx. 5 mL per gram of phenol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add chloroacetonitrile dropwise to the suspension. Caution: Chloroacetonitrile is toxic and a lachrymator. Handle in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the consumption of 4-tert-butylphenol.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by flash chromatography or distillation under reduced pressure to obtain this compound as a white solid or colorless oil.

Expected Outcome: Yields typically range from 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (a sharp nitrile stretch will be visible around 2250 cm⁻¹).

Protocol 5.2: α-Alkylation of this compound

Causality: The protons on the carbon alpha to the nitrile group are acidic due to the electron-withdrawing nature of both the nitrile and the adjacent oxygen atom. A strong, non-nucleophilic base like sodium hydride is used to deprotonate this position quantitatively, forming a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophile like benzyl bromide to form a new carbon-carbon bond. Anhydrous THF is critical as NaH reacts violently with water.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Benzyl Bromide (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the sodium hydride dispersion.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add benzyl bromide dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the α-benzylated product.

Expected Outcome: Yields for this type of alkylation are generally high (>80%). The success of the reaction confirms the utility of the nitrile as a precursor for creating more complex structures, including those with new stereocenters.

Conclusion and Recommendations

While this compound is a viable synthetic intermediate, its application is often limited by cost and availability. For most laboratory and process scale applications, a more robust and economical strategy is to construct the α-aryloxy nitrile motif as needed.

  • Recommendation for Flexibility and Cost-Savings: Employ the Williamson ether synthesis by reacting 4-tert-butylphenol with a haloacetonitrile. This two-component approach is highly flexible, scalable, and utilizes inexpensive commodity chemicals.

  • Recommendation for Property Modulation: When the goal is to create a library of related compounds, the Williamson ether synthesis is again the superior strategy, allowing for the use of diverse substituted phenols.

  • Recommendation for Late-Stage Functionalization: If a cyano group must be introduced onto a pre-existing (4-tert-butyl-phenoxy)methyl halide or sulfonate, TMSCN offers the best balance of reactivity and operational safety under mild, anhydrous conditions. For large-scale industrial processes where cost is paramount and robust safety protocols are in place, traditional PTC cyanation with NaCN remains a feasible option.

Ultimately, the optimal choice depends on a careful analysis of the project's specific goals, including cost, scale, timeline, and available synthetic expertise. By understanding the functional components of the target reagent and the array of available alternatives, researchers can design more efficient, flexible, and economical synthetic routes.

References

  • PubChem. (4-tert-Butylphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Xie, J., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. [Link]

  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. [Link]

  • Takekawa, S., et al. (2022). Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes. ACS Applied Polymer Materials. [Link]

  • Silva, L. P., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. [Link]

  • ResearchGate. (2014). Serendipitous Synthesis of (tert-Butyl-NNO-azoxy)acetonitrile: Reduction of an Oxime Moiety to a Methylene Unit. [Link]

  • Jordan, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering. [Link]

  • Abdel-Sattar, M. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. ResearchGate. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes. Journal of the American Chemical Society. [Link]

  • Nauth, A. M., & Opatz, T. (2018). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry. [Link]

  • Isom, A. B., & Beaudry, C. M. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2012).
  • Shul’pin, G. B., et al. (2004). Kinetics and mechanism of alkane hydroperoxidation with tert-butyl hydroperoxide catalysed by a vanadate anion. Organic & Biomolecular Chemistry. [Link]

  • PTC Organics, Inc. (n.d.). PTC Cyanation. [Link]

  • Nauth, A. M., & Opatz, T. (2018). Non-toxic cyanide sources and cyanating agents. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]

  • University of Hertfordshire. (n.d.). Fenvalerate (Ref: OMS 2000). AERU. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

  • Wang, M., et al. (2015). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-tert-butyl-phenoxy)acetonitrile, grounded in established safety principles and regulatory compliance. This document moves beyond a simple checklist, offering a causal framework for each procedural recommendation to empower laboratory personnel with a deep, actionable understanding of safe chemical handling.

Hazard Assessment and Chemical Profile of this compound

Understanding the inherent risks of a chemical is the foundation of its safe management. While comprehensive toxicological data for this compound is not extensively documented in publicly accessible literature, a robust hazard assessment can be formulated by examining its structural components: the nitrile group and the substituted phenol.

A Safety Data Sheet (SDS) for this compound indicates that it is considered hazardous under the OSHA Hazard Communication Standard.[1] Potential hazards include being harmful if swallowed, in contact with skin, or inhaled, and it may cause serious eye and respiratory irritation.[1]

The presence of the nitrile group (C≡N) is a primary consideration. Organic nitriles can be toxic and, upon combustion or under certain acidic conditions, may release highly toxic hydrogen cyanide gas.[1][2] Acetonitrile, a related simple nitrile, is classified as a hazardous waste and should never be poured down the drain due to its potential to contaminate water systems.[3] Furthermore, acetonitrile is a flammable liquid, and its vapors can be explosive.[2]

The phenoxy moiety, specifically the 4-tert-butylphenol substructure, also warrants attention. While 4-tert-butylphenol itself is considered toxic to aquatic life, it is not classified as persistent or bioaccumulative.[4] However, related phenolic compounds have been identified as potential endocrine disruptors and can pose environmental risks.[4][5]

Given this composite hazard profile, this compound must be treated as a hazardous waste stream requiring specialized disposal procedures.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. The selection of PPE is dictated by the potential routes of exposure: dermal, inhalation, and ocular.

PPE ComponentSpecificationRationale for Use
Gloves Nitrile or Butyl rubber gloves.Provides a barrier against dermal absorption. Regular inspection for tears or degradation is crucial.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors, which can cause serious eye irritation.[1]
Lab Coat Flame-resistant lab coat.Protects skin and personal clothing from contamination and provides a layer of protection in case of fire.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Mitigates the risk of inhaling harmful vapors.[1]
Waste Segregation and Containerization: The First Step in Proper Disposal

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Waste Identification

  • All waste streams containing this compound, including pure excess reagent, solutions, and contaminated materials (e.g., pipette tips, weighing boats), must be designated as hazardous waste.

Step 2: Container Selection

  • Use only chemically compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be in good condition, with a secure, tight-fitting lid.[3]

Step 3: Labeling

  • Immediately label the waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name: "this compound." If it is a mixed waste stream, list all components and their approximate percentages.

  • Include the date of initial waste accumulation.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel, away from ignition sources, and in a well-ventilated location.[3]

  • Secondary containment is highly recommended to mitigate the impact of potential spills.[3]

Spill Management: Preparedness and Response

In the event of a spill, a swift and informed response is essential to minimize exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.[2]

Step 2: Eliminate Ignition Sources

  • If the spilled material is in a solution with a flammable solvent, immediately turn off all potential ignition sources.[2]

Step 3: Absorb the Spill

  • For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit.[2] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

Step 4: Collect and Containerize

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Place the collected waste into a designated hazardous waste container.

Step 5: Decontaminate the Area

  • Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

Step 6: Ventilate

  • Ensure the area is well-ventilated to disperse any residual vapors.[2]

Final Disposal Protocol: A Mandate for Professional Handling

Under no circumstances should this compound or its waste be disposed of via the sanitary sewer system or in the regular trash.[3] The final disposal must be conducted through a licensed hazardous waste management company.[6]

Step 1: Coordination with Environmental Health and Safety (EHS)

  • Contact your institution's Environmental Health and Safety department to arrange for the pickup of the hazardous waste.

  • Provide them with a complete and accurate description of the waste stream.

Step 2: Professional Disposal

  • The licensed waste management service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7]

  • The most common and environmentally responsible disposal method for organic nitrile waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen cyanide and nitrogen oxides.[3]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G start Generation of this compound Waste ppe Wear Appropriate PPE: - Nitrile/Butyl Gloves - Safety Goggles & Face Shield - Lab Coat start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Compatible Container (e.g., HDPE, Glass) segregate->container storage Store in Designated Satellite Accumulation Area container->storage spill Spill Occurs storage->spill ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs spill_protocol Follow Spill Management Protocol: 1. Evacuate & Secure 2. Absorb with Inert Material 3. Collect as Hazardous Waste spill->spill_protocol spill_protocol->container disposal Professional Disposal via Licensed Hazardous Waste Vendor (High-Temperature Incineration) ehs->disposal end Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and professional disposal, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's standard operating procedures, fostering a culture where safety and scientific excellence advance hand in hand.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76784, (4-tert-Butylphenyl)acetonitrile. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, (4-tert-butylphenyl)acetonitrile, CAS Registry Number 3288-99-1. Food and Chemical Toxicology, 161S, 112877.
  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. Retrieved from [Link]

  • Li, Y., et al. (2024). Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea). Science of The Total Environment, 921, 170054.
  • Study.com. (n.d.). Acetonitrile: Production, Hazards & Waste Disposal. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ACTZero. (2023, January 2). How to Dispose of Acetonitrile? Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for (4-Tert-butyl-phenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for handling (4-Tert-butyl-phenoxy)acetonitrile in a laboratory setting. The information herein is synthesized from safety data for structurally similar compounds to ensure a cautious and comprehensive approach in the absence of specific data for the target molecule.

Hazard Identification and Risk Assessment

For the related compound, (4-tert-Butylphenyl)acetonitrile, the majority of reports indicate it does not meet GHS hazard criteria.[1] However, other acetonitrile derivatives are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] For instance, (4-Methoxyphenyl)acetonitrile is classified as toxic if swallowed.[5] Given the potential for toxicity, a thorough risk assessment should be conducted before any handling.

Potential Hazards:

  • Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][3][4] May cause irritation to the skin, eyes, and respiratory tract.[3][6]

  • Flammability: Organic nitriles can be flammable.[2][6][7] Acetonitrile itself is a highly flammable liquid and vapor.[2][4][7]

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[5][8]

Hazard Classification (Based on Analogs)Description
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic[2][3][4]
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Eye Irritation Causes serious eye irritation[2][3][4]
Flammability Potentially flammable liquid and vapor[2][4][7]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure. The following recommendations are based on guidelines for handling hazardous organic nitriles.

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton gloves are recommended for handling acetonitrile and related compounds due to their high resistance to permeation.[6][9] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8]

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-retardant lab coat is essential.[7] For larger quantities or tasks with a high risk of splashes, consider a chemical-resistant apron and arm sleeves.[9]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5] If engineering controls are not sufficient, a full-face respirator with appropriate cartridges should be used.[8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood handle_weigh Weigh/Measure in Fume Hood prep_fume_hood->handle_weigh Proceed to Handling handle_transfer Use Spark-Proof Tools handle_weigh->handle_transfer handle_container Keep Container Tightly Closed handle_transfer->handle_container disp_waste Segregate Waste handle_container->disp_waste Proceed to Disposal disp_container Rinse Empty Containers disp_waste->disp_container disp_cleanup Decontaminate Work Area disp_container->disp_cleanup

Caption: Workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.[8]

    • Avoid contact with skin and eyes.[8][10]

    • Use non-sparking tools to prevent ignition sources.[8]

    • Keep containers tightly closed when not in use.[7]

    • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]

    • Keep away from heat, sparks, and open flames.[2][10]

    • Ensure the storage container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal Route:

    • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not pour down the drain.[10]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[3] Seek immediate medical attention.[5][11]

  • Spill:

    • Evacuate the area and eliminate all ignition sources.[6]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using absorbent materials.

    • Collect the absorbed material in a sealed container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

References

  • New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Acetonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76784, (4-tert-Butylphenyl)acetonitrile.
  • Sigma-Aldrich. (2025, July 30). Safety Data Sheet: Acetonitrile.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Acetonitrile.
  • ChemicalBook. (2024, December 21). Safety Data Sheet: (4-tert-butyl-2,6-dimethylphenyl)acetonitrile.
  • Santa Cruz Biotechnology, Inc. (2019, September 13). Safety Data Sheet: SC-262166 - (4-tert-Butylphenyl)acetonitrile.
  • INEOS. (n.d.). Acetonitrile: Safe Storage and Handling Guide.
  • TCI Chemicals. (2025, May 21). Safety Data Sheet: Acetonitrile.
  • LGC Standards. (n.d.). Safety Data Sheet: 4-tert-Butylphenol Solution (Solvent: Acetone).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: (4-Methoxyphenyl)acetonitrile.
  • Santa Cruz Biotechnology, Inc. (n.d.). Product Page: (4-tert-Butylphenoxy)acetonitrile.
  • Tokyo Chemical Industry UK Ltd. (n.d.). Product Page: 4-tert-Butylphenylacetonitrile.
  • Yufeng. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • GOV.UK. (2024, November 4). Acetonitrile - Incident management.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Evaluation statement: 4-tert-butylphenol and 4-tert-pentylphenol.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Acetonitrile.
  • ResearchGate. (2025, August 6). Serendipitous Synthesis of (tert-Butyl-NNO-azoxy)acetonitrile: Reduction of an Oxime Moiety to a Methylene Unit.

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Retrosynthesis Analysis

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(4-Tert-butyl-phenoxy)acetonitrile
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(4-Tert-butyl-phenoxy)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.